Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate
Descripción
The exact mass of the compound (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
methyl (2R)-3-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16INO4/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4/h6H,5H2,1-4H3,(H,11,13)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZBFCCHLUWCQI-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CI)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CI)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16INO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80447838 | |
| Record name | Methyl N-(tert-butoxycarbonyl)-3-iodo-L-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80447838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93267-04-0 | |
| Record name | Methyl N-(tert-butoxycarbonyl)-3-iodo-L-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80447838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Iodo-L-alanine methyl ester, N-BOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and handling of Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate, a key building block in synthetic organic chemistry, particularly in the field of peptide and medicinal chemistry.
Core Chemical Properties
This compound, also known as N-Boc-3-iodo-L-alanine methyl ester, is a derivative of the amino acid alanine. The presence of a tert-butoxycarbonyl (Boc) protecting group on the amine and an iodine atom at the β-position makes it a versatile intermediate for the introduction of non-natural amino acids into peptides and other complex molecules.[1]
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound and its related stereoisomers. The variation in melting points is attributed to the different stereoconfigurations of the molecule.
| Property | (R)-isomer | (S)-isomer | Racemic Mixture |
| IUPAC Name | methyl (2R)-2-[[(2-methylpropan-2-yl)oxy]carbonylamino]-3-iodopropanoate[2] | methyl (2S)-2-[[(2-methylpropan-2-yl)oxy]carbonylamino]-3-iodopropanoate | methyl 2-[[(2-methylpropan-2-yl)oxy]carbonylamino]-3-iodopropanoate[3] |
| Synonyms | Boc-β-iodo-L-Ala-OMe[1], N-Boc-3-iodo-L-alanine methyl ester | Boc-3-iodo-D-Ala-OMe | N-Boc-3-iodo-DL-alanine methyl ester[4] |
| CAS Number | 93267-04-0[1] | 170848-34-7[5][6] | 889670-02-4[4][7] |
| Molecular Formula | C₉H₁₆INO₄[1] | C₉H₁₆INO₄[6] | C₉H₁₆INO₄[4][7] |
| Molecular Weight | 329.13 g/mol [2] | 329.13 g/mol [6] | 329.13 g/mol [4][7] |
| Melting Point | 50-52 °C[8][9], 51 °C, 45-55 °C[1] | 55-59 °C[5][6][10][11] | N/A[7] |
| Boiling Point | 356.5 °C at 760 mmHg (Predicted)[9] | 356.5±32.0 °C at 760 mmHg (Predicted)[5][6] | 356.5 °C at 760 mmHg[7] |
| Density | 1.551 g/cm³ (Predicted)[9] | 1.551±0.06 g/cm³ (Predicted)[5][6] | 1.551 g/cm³[7] |
| Appearance | White to light yellow crystals or solid[1][9] | Light yellow to yellow powder | White to light yellow solid[12] |
| Solubility | Soluble in water and 1% acetic acid.[8] Soluble in DMSO (100 mg/mL).[13] | Information not available | Information not available |
| Optical Rotation | [a]D20 = -4 ± 1º (C=2 in MeOH)[1] | Information not available | Information not available |
Stability and Storage
For long-term storage, the compound should be kept in a dark place, under an inert atmosphere, and stored in a freezer at temperatures between -20°C and 4°C.[12][13] It is important to protect it from light.[13] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for one month, also with protection from light.[13]
Experimental Protocols
The synthesis of this compound is typically achieved from the corresponding serine derivative. The following is a detailed two-step experimental protocol adapted from a procedure published in Organic Syntheses.
Synthesis Workflow Diagram
Caption: Two-step synthesis of the target compound from N-Boc-L-serine methyl ester.
Step 1: N-(tert-Butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester
Materials:
-
N-(tert-butoxycarbonyl)-L-serine methyl ester (119 mmol)
-
Dichloromethane (CH₂Cl₂) (250 mL)
-
4-Dimethylaminopyridine (4-DMAP) (6.0 mmol)
-
Triethylamine hydrochloride (Me₃NHCl) (12 mmol)
-
p-Toluenesulfonyl chloride (TsCl), freshly recrystallized (119 mmol)
-
Triethylamine (Et₃N) (119 mmol)
-
2M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄)
-
Diethyl ether
-
Petroleum ether
Procedure:
-
A 500-mL round-bottomed flask is charged with N-(tert-butoxycarbonyl)-L-serine methyl ester and dichloromethane.
-
The solution is cooled to 0°C in an ice bath.
-
4-DMAP, Me₃NHCl, and freshly recrystallized p-toluenesulfonyl chloride are added to the cooled solution.
-
A solution of triethylamine in dichloromethane is added dropwise to the reaction mixture at 0°C over 40 minutes.
-
The resulting slurry is stirred at 0°C for 2 hours.
-
The reaction mixture is then poured into a mixture of ice, water, and 2M HCl solution.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated by rotary evaporation to yield a light yellow solid.
-
The crude product is purified by recrystallization from hot diethyl ether and petroleum ether to give the tosylated product as a white solid.[14]
Step 2: N-(tert-Butoxycarbonyl)-β-iodoalanine methyl ester
Materials:
-
N-(tert-butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester (74.0 mmol)
-
Acetone (160 mL)
-
Sodium iodide (NaI) (89.0 mmol initially, plus an additional 22 mmol)
-
Diethyl ether
-
Saturated sodium thiosulfate solution
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
A 250-mL round-bottomed flask is charged with the tosylated serine derivative and acetone.
-
The solution is stirred at room temperature, and sodium iodide is added in one portion.
-
The reaction mixture is stirred in the dark for 3 days.
-
An additional portion of sodium iodide is added, and stirring is continued for another day.
-
The solvent is removed by rotary evaporation.
-
The residue is partitioned between diethyl ether and water.
-
The organic layer is washed with saturated sodium thiosulfate solution and brine.
-
The organic layer is then dried over magnesium sulfate, filtered, and concentrated by rotary evaporation to yield the crude product.
-
The crude product can be further purified by flash chromatography on silica gel.[14]
Applications in Synthesis
This compound is a valuable intermediate in organic synthesis, primarily used in the preparation of more complex molecules.[6]
Peptide Synthesis
The compound serves as a precursor for non-natural amino acids. The Boc-protecting group allows for its use in standard peptide synthesis protocols, where it can be deprotected under acidic conditions to reveal the free amine for subsequent coupling reactions.[6] The iodine atom provides a site for further functionalization.
Nucleophilic Substitution Reactions
The iodine atom at the β-position is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups at this position, expanding its utility in the synthesis of diverse organic molecules with potential pharmaceutical applications.[6]
Role in Drug Discovery
As a versatile building block, this compound is utilized in the creation of chemical libraries for drug discovery. The ability to introduce modifications at the β-position is particularly useful in the search for novel compounds that can interact with specific biological targets.[6]
Logical Relationships in Application
Caption: The role of the title compound as a key intermediate in synthetic pathways.
References
- 1. chemimpex.com [chemimpex.com]
- 2. methyl (2R)-2-(((tert-butoxy)carbonyl)amino)-3-iodopropanoate | C9H16INO4 | CID 10903591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate | C9H16INO4 | CID 5051066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 170848-34-7 | CAS DataBase [m.chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. americanelements.com [americanelements.com]
- 8. N-Boc-3-iodo-L-alanine methyl ester, 98% | Fisher Scientific [fishersci.ca]
- 9. Boc - 3 - Iodo - L - alanine methyl ester, CAS No. 93267-04-0 - iChemical [ichemical.com]
- 10. Boc-3-iodo-D-alanine methyl ester, CAS No. 170848-34-7 - iChemical [ichemical.com]
- 11. Page loading... [wap.guidechem.com]
- 12. Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate CAS#: 889670-02-4 [amp.chemicalbook.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
The Versatility of Boc-3-iodo-L-alanine Methyl Ester: A Technical Guide for Researchers
An in-depth exploration of the applications and methodologies surrounding Boc-3-iodo-L-alanine methyl ester, a pivotal building block in modern pharmaceutical and chemical research. This guide is intended for researchers, scientists, and drug development professionals.
Boc-3-iodo-L-alanine methyl ester is a commercially available and highly versatile synthetic intermediate. Its structure, featuring a protected amino group, a methyl ester, and a reactive C-I bond, makes it an ideal starting material for the synthesis of a wide array of non-natural amino acids and for the radiolabeling of peptides and other biologically active molecules. This guide provides a comprehensive overview of its primary applications, detailed experimental protocols, and quantitative data to facilitate its use in the laboratory.
Core Applications in Synthetic Chemistry
The synthetic utility of Boc-3-iodo-L-alanine methyl ester stems primarily from the reactivity of the carbon-iodine bond. This allows for the introduction of diverse functionalities through various palladium-catalyzed cross-coupling reactions, making it a cornerstone for creating novel molecular architectures.
Synthesis of Non-Natural Amino Acids via Cross-Coupling Reactions
The iodo-group serves as an excellent handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck reactions. These reactions enable the formation of new carbon-carbon bonds, allowing for the synthesis of a vast library of phenylalanine analogs and other non-natural amino acids with tailored properties. Such modified amino acids are instrumental in drug discovery for enhancing the potency, selectivity, and pharmacokinetic profiles of peptide-based therapeutics.[1][]
Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |
| Suzuki | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | DMF | 62-84%[3] |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N | DMF | ~63%[3] |
| Heck | Acrylate | Pd(OAc)₂ | Et₃N | NMP | Variable |
| Negishi-type | Organozinc reagent | Pd₂(dba)₃, P(o-tol)₃ | - | DMF | 39-90% |
Experimental Protocol: Synthesis of a Phenylalanine Analog via Negishi-type Coupling
This protocol describes the formation of an organozinc reagent from Boc-3-iodo-L-alanine methyl ester and its subsequent palladium-catalyzed cross-coupling with an aryl iodide.
1. Preparation of the Organozinc Reagent:
-
In a flame-dried, three-necked flask under an argon atmosphere, add activated zinc dust (1.5 equivalents).
-
Add anhydrous N,N-Dimethylformamide (DMF) and cool the suspension to 0°C.
-
Slowly add a solution of Boc-3-iodo-L-alanine methyl ester (1.0 equivalent) in anhydrous DMF.
-
Stir the mixture at 0°C for 30 minutes to form the organozinc reagent.
2. Cross-Coupling Reaction:
-
To the solution of the organozinc reagent, add the aryl iodide (1.0 equivalent).
-
Add the palladium catalyst, such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 equivalents), and a phosphine ligand, for example, tri(o-tolyl)phosphine (0.2 equivalents).
-
Heat the reaction mixture to 60°C and stir for 5 hours, monitoring the reaction progress by TLC.
3. Work-up and Purification:
-
After completion, cool the reaction mixture and pour it into a 10% citric acid solution to quench the reaction and dissolve the remaining zinc.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired phenylalanine analog.
Caption: Synthesis of the title compound.
Application in the Synthesis of Biologically Active Peptides
The incorporation of non-natural amino acids, synthesized from Boc-3-iodo-L-alanine methyl ester, into peptides can significantly enhance their biological properties. These modifications can lead to increased proteolytic stability, improved receptor binding affinity, and altered pharmacological profiles. For example, the substitution of natural amino acids with synthetic analogs like Azulenyl-Alanine has been shown to preserve antimicrobial activity while improving cytocompatibility and stability.[4]
Use in Radiolabeling for Medical Imaging
Boc-3-iodo-L-alanine methyl ester is a valuable precursor for the synthesis of radioiodinated amino acids, which are used as tracers in Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). The stable iodine atom can be replaced with a radioactive isotope, such as ¹²³I, ¹²⁴I, or ¹²⁵I, to produce imaging agents for visualizing tumors and other pathological conditions. For instance, [¹²⁵I]-2-iodo-L-phenylalanine has been evaluated as a potential tumor tracer for SPECT.[5]
Table 2: Radioiodination of a Phenylalanine Precursor
| Radioisotope | Method | Radiochemical Yield (%) | Radiochemical Purity (%) |
| ¹²⁵I | Cu¹⁺ assisted isotopic exchange | >98% | >99%[5] |
Experimental Protocol: Synthesis of a Radioiodinated Phenylalanine Tracer
This protocol outlines a representative procedure for the synthesis of a radioiodinated amino acid using a precursor derived from Boc-3-iodo-L-alanine methyl ester.
1. Precursor Synthesis:
-
Synthesize the desired non-radioactive iodinated phenylalanine derivative from Boc-3-iodo-L-alanine methyl ester using an appropriate cross-coupling reaction as described previously.
-
Deprotect the Boc and methyl ester groups to yield the free amino acid.
2. Radioiodination:
-
In a shielded vial, dissolve the precursor in a suitable buffer (e.g., HEPES buffer).
-
Add the radioiodide (e.g., Na[¹²⁵I]) solution.
-
Initiate the isotopic exchange reaction by adding a catalyst, such as a Cu(I) source.
-
Allow the reaction to proceed at an elevated temperature, monitoring the incorporation of the radioisotope by radio-TLC or radio-HPLC.
3. Purification and Quality Control:
-
Purify the reaction mixture using HPLC to separate the radiolabeled product from unreacted precursor and radioiodide.
-
Determine the radiochemical purity and specific activity of the final product.
References
- 1. Unusual & Non-natural Amino Acids - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 3. Successive diastereoselective C(sp 3 )–H arylation and Suzuki coupling toward enantioenriched polyaryl unnatural amino acid motifs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03486H [pubs.rsc.org]
- 4. Beneficial Impacts of Incorporating the Non-Natural Amino Acid Azulenyl-Alanine into the Trp-Rich Antimicrobial Peptide buCATHL4B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, radiosynthesis, and in vitro characterization of [125I]-2- iodo-L-phenylalanine in a R1M rhabdomyosarcoma cell model as a new potential tumor tracer for SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of N-Boc-3-iodo-L-alanine methyl ester
An In-depth Technical Guide to N-Boc-3-iodo-L-alanine methyl ester
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of N-Boc-3-iodo-L-alanine methyl ester. This compound is a crucial building block in organic synthesis, particularly for the creation of non-natural α-amino acids through palladium-catalyzed cross-coupling reactions.[1][2] Detailed experimental protocols for its synthesis are provided, along with key safety and handling information. The data presented is intended to support researchers in the fields of medicinal chemistry, peptide synthesis, and drug development.[2]
Core Physical and Chemical Properties
N-Boc-3-iodo-L-alanine methyl ester is a stable, crystalline solid at room temperature.[3] Its key properties are summarized below for easy reference and comparison.
| Property | Value | Source(s) |
| IUPAC Name | methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-iodopropanoate | [4][5][6] |
| Synonyms | N-Boc-3-iodo-L-alanine Methyl Ester, Boc-Ala(3-I)-OMe, Boc-β-iodo-Ala-OMe | [3] |
| CAS Number | 93267-04-0 | [4] |
| Molecular Formula | C₉H₁₆INO₄ | [4][7] |
| Molecular Weight | 329.13 g/mol | [7] |
| Appearance | White to light yellow or pale yellow solid/powder/crystal | [2][3][4] |
| Melting Point | 45-53 °C (range from various suppliers) | [1][3][4] |
| Optical Rotation | [α]D²⁰ -3.0° to -5.0° (c=2 or 3 in Methanol) | [3][4] |
| Purity | ≥96.0% (HPLC) | [3][4] |
| Solubility | Soluble in organic solvents like acetone and CH₂Cl₂ | [1] |
| Storage | Store at 0 - 8°C, under an inert atmosphere | [2][8] |
Synthesis and Experimental Protocols
The most common and well-documented synthesis of N-Boc-3-iodo-L-alanine methyl ester (3) involves a two-step process starting from N-(tert-butoxycarbonyl)-L-serine methyl ester (1).[1]
Workflow for Synthesis
Caption: Synthetic pathway for N-Boc-3-iodo-L-alanine methyl ester.
Step 1: Synthesis of N-(tert-Butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester (2)[1]
-
Reaction Setup: A 500-mL round-bottomed flask is charged with N-(tert-butoxycarbonyl)-L-serine methyl ester (1) (26.1 g, 119 mmol) and 200 mL of dichloromethane (CH₂Cl₂).
-
Cooling: The solution is cooled to 0°C in an ice bath.
-
Reagent Addition: 4-dimethylaminopyridine (4-DMAP) (0.700 g, 6.0 mmol), triethylamine hydrochloride (1.1 g, 12 mmol), and freshly recrystallized p-toluenesulfonyl chloride (TsCl) (22.7 g, 119 mmol) are added to the cooled solution.
-
Slow Addition: A solution of triethylamine (Et₃N) (17 mL, 119 mmol) in 50 mL of CH₂Cl₂ is added dropwise over 40 minutes.
-
Reaction: The resulting mixture is stirred at 0°C for 2 hours.
-
Workup: The reaction is quenched by pouring it into a mixture of ice, water, and 2M HCl. The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated via rotary evaporation to yield the tosylated intermediate (2).
Step 2: Synthesis of N-(tert-Butoxycarbonyl)-β-iodoalanine methyl ester (3)[1]
-
Reaction Setup: A 250-mL round-bottomed flask is charged with the intermediate N-(tert-butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester (2) (27.8 g, 74.0 mmol) and 160 mL of acetone.
-
Reagent Addition: Sodium iodide (NaI) (13.4 g, 89.0 mmol) is added in one portion while stirring at room temperature.
-
Reaction Conditions: The reaction mixture is stirred in the dark for 3 days. An additional portion of NaI (3.3 g, 22 mmol) is added, and stirring is continued for another day.
-
Monitoring: The reaction progress can be monitored by TLC (3:1 petroleum ether/ethyl acetate).
-
Workup and Purification: Upon completion, the solvent is removed by rotary evaporation at 0°C due to the product's instability. The residue is taken up in diethyl ether and filtered to remove salts. The filtrate is washed sequentially with sodium thiosulfate solution and brine, then dried over magnesium sulfate. The solvent is evaporated to yield the final product, N-Boc-3-iodo-L-alanine methyl ester (3), as a solid.
Chemical Reactivity and Applications
N-Boc-3-iodo-L-alanine methyl ester is a versatile intermediate primarily used as a synthetic equivalent for the alanine β-anion.[1] Its main application is in the synthesis of non-natural α-amino acids via palladium-catalyzed cross-coupling reactions.[1]
This process involves two key steps:
-
Formation of an Organozinc Reagent: The carbon-iodine bond is reactive and allows for the insertion of activated zinc dust, forming a stable organozinc reagent.[1]
-
Palladium-Catalyzed Cross-Coupling: The resulting organozinc reagent can be coupled with a variety of carbon electrophiles, such as aromatic iodides or triflates, in the presence of a palladium catalyst to form a new carbon-carbon bond.[1]
Workflow for Application in Cross-Coupling Reactions
Caption: General workflow for synthesizing non-natural amino acids.
This methodology is highly valuable in drug discovery for creating novel peptide structures and other bioactive compounds with modified pharmacological properties.[2]
Spectroscopic Data
While full spectra are not provided here, typical characterization data has been reported in the literature:
-
Infrared (IR) Spectroscopy: Conforms to the expected structure, with characteristic peaks for N-H, C=O (urethane and ester), and C-O bonds.[1][4]
-
¹H NMR and ¹³C NMR: Spectroscopic data is available and conforms to the structure of N-Boc-3-iodo-L-alanine methyl ester.[1]
-
Mass Spectrometry (MS): The molecular ion peak and characteristic fragmentation patterns can be observed.[1]
Stability, Storage, and Safety
-
Stability: The compound is noted to be somewhat unstable, particularly during concentration, which should be performed at low temperatures (0°C).[1] It is also recommended to store it under an inert atmosphere.[8]
-
Storage: Recommended storage is at 2-8°C in a dry environment.
-
Handling: Standard laboratory personal protective equipment (PPE), including safety glasses and gloves, should be used when handling this chemical.[8] It should be handled in accordance with good industrial hygiene and safety practices.[8]
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chemimpex.com [chemimpex.com]
- 3. N-(tert-Butoxycarbonyl)-3-iodo-L-alanine Methyl Ester | 93267-04-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. BOC-3-iodo-L-alanine methyl ester, 97% 5 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]
- 5. N-Boc-3-iodo-L-alanine methyl ester, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. N-Boc-3-iodo-L-alanine methyl ester, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. BOC-3-iodo-alanine methyl ester | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. fishersci.com [fishersci.com]
An In-depth Technical Guide to Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate, a key building block in modern organic synthesis and medicinal chemistry. We will delve into its chemical properties, primary applications, and detailed experimental protocols for its synthesis and subsequent use in palladium-catalyzed cross-coupling reactions.
Core Properties
This compound is a derivative of the amino acid alanine.[1] Its structure is characterized by three key functional groups: a methyl ester, a tert-butoxycarbonyl (Boc) protected amine, and an iodo group at the β-carbon. This combination makes it a versatile and valuable intermediate for the synthesis of complex organic molecules.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 329.13 g/mol [2] |
| Chemical Formula | C₉H₁₆INO₄[2] |
| CAS Number | 889670-02-4[2] |
| Boiling Point | 356.5 °C at 760 mmHg[2] |
| Density | 1.551 g/cm³[2] |
| Appearance | White to light yellow solid |
| Storage Conditions | Keep in dark place, inert atmosphere, store in freezer under -20°C |
Synthetic Applications and Logical Relationships
The primary utility of this compound lies in its role as a precursor for the synthesis of unnatural α-amino acids. The Boc group serves as a robust protecting group for the amine, which can be readily removed under acidic conditions. The iodine atom is an excellent leaving group, making the molecule an ideal substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira reactions. These reactions allow for the formation of new carbon-carbon bonds at the β-position, enabling the introduction of a wide variety of aryl, heteroaryl, and alkynyl groups.
Experimental Protocols
This compound is typically synthesized from its corresponding serine derivative. The following protocol is adapted from a procedure published in Organic Syntheses.
Step 1: Tosylation of N-Boc-L-serine methyl ester
-
In a round-bottomed flask, dissolve N-(tert-butoxycarbonyl)-L-serine methyl ester (1.0 eq) in dichloromethane (CH₂Cl₂).
-
Cool the solution to 0°C in an ice bath.
-
Add 4-dimethylaminopyridine (DMAP) (0.05 eq), trimethylamine hydrochloride (0.1 eq), and p-toluenesulfonyl chloride (TsCl) (1.0 eq).
-
Slowly add triethylamine (Et₃N) (1.0 eq) in CH₂Cl₂ dropwise over 40 minutes.
-
Stir the resulting slurry at 0°C for 2 hours.
-
Work up the reaction by pouring it into a mixture of ice, water, and 2M HCl. Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate via rotary evaporation.
-
Purify the crude solid by crystallization from diethyl ether and petroleum ether to yield N-(tert-butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester.
Step 2: Iodination
-
Dissolve the tosylated intermediate (1.0 eq) in acetone in a round-bottomed flask.
-
Add sodium iodide (NaI) (1.2 eq) in one portion and stir the reaction mixture in the dark at room temperature for 3 days.
-
Monitor the reaction by TLC. If necessary, add an additional portion of NaI to drive the reaction to completion.
-
After completion, concentrate the reaction mixture. Redissolve the residue in diethyl ether and wash with aqueous sodium thiosulfate solution and brine.
-
Dry the organic layer over magnesium sulfate, concentrate, and purify the crude product by crystallization from petroleum ether to yield this compound as a white to pale yellow solid.
The following is a representative protocol for the coupling of this compound with an arylboronic acid.
Table 2: Representative Suzuki-Miyaura Reaction Components
| Component | Role | Example Reagent | Stoichiometry |
| This compound | Electrophile | - | 1.0 eq |
| Arylboronic Acid | Nucleophile | 4-Methoxyphenylboronic acid | 1.2 eq |
| Palladium Catalyst | Catalyst | Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 0.05 eq |
| Base | Activator | K₂CO₃ (Potassium carbonate) | 2.0 eq |
| Solvent System | Reaction Medium | Toluene/Water | 4:1 v/v |
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 90°C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Core Mechanism: The Suzuki-Miyaura Catalytic Cycle
Understanding the reaction mechanism is crucial for optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst.
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-iodine bond of the this compound to form a Pd(II) complex.
-
Transmetalation : The base activates the arylboronic acid, forming a boronate complex. This complex then transfers the aryl group to the palladium center, displacing the iodide.
-
Reductive Elimination : The two organic groups (the alanine derivative and the aryl group) on the palladium complex couple and are eliminated as the final product. This step regenerates the active Pd(0) catalyst, which can then re-enter the cycle.
Safety Information
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified with the following hazards:
-
H302 : Harmful if swallowed.
-
H315 : Causes skin irritation.
-
H319 : Causes serious eye irritation.
-
H335 : May cause respiratory irritation.
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this chemical. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
References
An In-depth Technical Guide to the Safety and Hazards of Boc-3-iodo-L-alanine Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and hazards associated with Boc-3-iodo-L-alanine methyl ester (CAS No. 93267-04-0). The information is intended for professionals in research, scientific, and drug development fields to ensure safe handling, storage, and disposal of this compound. All quantitative data has been summarized into tables for clarity, and detailed experimental protocols from cited literature are provided. Visual diagrams generated using Graphviz are included to illustrate key safety workflows.
Chemical Identification and Physical Properties
Boc-3-iodo-L-alanine methyl ester is a derivative of the amino acid alanine and is commonly used in peptide synthesis and medicinal chemistry.[1] Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 93267-04-0 | [2] |
| Synonyms | N-(tert-Butoxycarbonyl)-3-iodo-L-alanine methyl ester, Boc-β-iodo-L-Ala-OMe | [2][3] |
| Molecular Formula | C9H16INO4 | [4] |
| Molecular Weight | 329.13 g/mol | [3] |
| Appearance | White to yellow solid | [4] |
| Melting Point | 49°C to 53°C | [4] |
| Optical Rotation | [α]22/D −4°, c = 2 in methanol | [3] |
| Storage Temperature | 2-8°C | [3][5] |
Hazard Identification and Classification
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[2]
GHS Classification:
| Classification | Category | Hazard Statement |
| Skin Irritation | 2 | Causes skin irritation.[2] |
| Serious Eye Irritation | 2 | Causes serious eye irritation.[2] |
Signal Word: Warning[2]
Hazard Statements:
Precautionary Statements:
-
P264: Wash face, hands and any exposed skin thoroughly after handling.[2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][6]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][6]
-
P332 + P313: If skin irritation occurs: Get medical advice/attention.[2]
-
P337 + P313: If eye irritation persists: Get medical advice/attention.[2]
Toxicological Information
While data for this specific compound is limited, the toxicology of related substances can provide some insight into potential hazards. Chronic exposure to high doses of iodine has been shown to have potential developmental toxic effects in animal studies.[7] Ingestion of excessive amounts of iodine can lead to thyroid dysfunction.[8] The thermal decomposition of this compound can release hazardous substances including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen iodide.[2]
Handling, Storage, and First Aid
Safe Handling and Personal Protective Equipment (PPE)
A logical workflow for the safe handling of Boc-3-iodo-L-alanine methyl ester is outlined below.
Caption: Workflow for the safe handling of Boc-3-iodo-L-alanine methyl ester.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[2]
-
Skin Protection: Wear protective gloves and clothing to prevent skin exposure.[2]
-
Respiratory Protection: Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended.[2]
Handling Precautions:
-
Avoid contact with skin, eyes, and clothing.[2]
-
Avoid ingestion and inhalation.[2]
-
Avoid dust formation.[2]
-
Wash hands thoroughly after handling.[2]
Storage
-
Keep container tightly closed.[2]
-
Protect from light.[2]
-
Incompatible Materials: Strong oxidizing agents, strong acids, strong bases.[2]
First Aid Measures
A decision-making process for first aid response to exposure is illustrated below.
Caption: First aid response workflow for exposure to Boc-3-iodo-L-alanine methyl ester.
| Exposure Route | First Aid Measures |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention.[2] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician. Remove and wash contaminated clothing before reuse.[2] |
| Inhalation | Remove to fresh air. If breathing is difficult, give oxygen. Get medical attention immediately if symptoms occur.[2] |
| Ingestion | Clean mouth with water and drink afterwards plenty of water. Get medical attention if symptoms occur.[2] |
Firefighting and Accidental Release Measures
-
Suitable Extinguishing Media: Water spray, carbon dioxide (CO2), dry chemical, alcohol-resistant foam.[2]
-
Hazardous Combustion Products: Carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), hydrogen iodide.[2]
-
Accidental Release: Ensure adequate ventilation. Use personal protective equipment. Avoid dust formation. Sweep up and shovel into suitable containers for disposal. Do not let product enter drains.[2]
Experimental Protocols
The following is a summary of a literature procedure for the synthesis of Boc-3-iodo-L-alanine methyl ester.
Synthesis of N-(tert-Butoxycarbonyl)-β-iodoalanine methyl ester [2]
This synthesis is a two-step process starting from N-(tert-butoxycarbonyl)-L-serine methyl ester.
Step A: Synthesis of N-(tert-Butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester
-
A solution of N-(tert-butoxycarbonyl)-L-serine methyl ester (119 mmol) in dichloromethane (200 mL) is cooled to 0°C.
-
4-Dimethylaminopyridine (6.0 mmol), trimethylamine hydrochloride (12 mmol), and freshly recrystallized p-toluenesulfonyl chloride (119 mmol) are added.
-
A solution of triethylamine (119 mmol) in dichloromethane (50 mL) is added dropwise over 40 minutes at 0°C.
-
The mixture is stirred at 0°C for 2 hours.
-
The reaction is quenched by pouring it into a mixture of ice, water, and 2M HCl.
-
The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated to yield the tosylated product.
Step B: Synthesis of N-(tert-Butoxycarbonyl)-β-iodoalanine methyl ester
-
A solution of N-(tert-Butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester (74.0 mmol) in acetone (160 mL) is prepared.
-
Sodium iodide (89.0 mmol) is added in one portion, and the solution is stirred at room temperature.
-
The reaction progress is monitored by TLC.
-
After completion, the solvent is removed by rotary evaporation.
-
The residue is partitioned between diethyl ether and water.
-
The organic layer is washed with sodium thiosulfate solution and brine, then dried over magnesium sulfate and concentrated.
-
The crude product is purified by recrystallization from hot petroleum ether to yield the final product as white to pale yellow crystals.
Disposal Considerations
Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2]
Conclusion
Boc-3-iodo-L-alanine methyl ester is a valuable reagent in chemical synthesis but requires careful handling due to its classification as a skin and eye irritant. Adherence to the safety precautions outlined in this guide, including the use of appropriate personal protective equipment and proper storage, is essential for its safe use in a laboratory setting. In the absence of comprehensive toxicological data, a cautious approach to handling this compound is warranted.
References
- 1. Formation of toxic iodinated disinfection by-products from compounds used in medical imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Boc-Ser-OMe 95 2766-43-0 [sigmaaldrich.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Boc-L-serine methyl ester - Safety Data Sheet [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. Developmental toxic effects of chronic exposure to high doses of iodine in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Iodine Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectral and Synthetic Profile of Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectral data and synthetic methodology for Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate, a key building block in synthetic organic chemistry and drug discovery. The information is presented to be a valuable resource for researchers and professionals in the pharmaceutical and chemical industries.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, providing a reference for compound identification and characterization.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 1.47 | s | - | 9H, -C(CH₃)₃ |
| 3.78 | s | - | 3H, -OCH₃ |
| 3.40 - 3.60 | m | - | 2H, -CH₂I |
| 4.45 | m | - | 1H, α-CH |
| 5.10 | d | - | 1H, -NH |
Solvent: CDCl₃. Data is predicted based on typical values for similar structures and information from publicly available databases.
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| 6.5 | -CH₂I |
| 28.3 | -C(CH₃)₃ |
| 52.9 | -OCH₃ |
| 54.5 | α-CH |
| 80.5 | -C(CH₃)₃ |
| 155.1 | C=O (Boc) |
| 170.8 | C=O (ester) |
Solvent: CDCl₃. Data is predicted based on typical values for similar structures and information from publicly available databases.
Table 3: Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3350 | N-H stretch |
| ~2980, 2930 | C-H stretch (aliphatic) |
| ~1745 | C=O stretch (ester) |
| ~1710 | C=O stretch (carbamate) |
| ~1510 | N-H bend |
| ~1160 | C-O stretch |
Data is predicted based on characteristic absorption frequencies of the functional groups present in the molecule.
Table 4: Mass Spectrometry Data
| m/z | Assignment |
| 330.0124 | [M+H]⁺ |
| 352.0043 | [M+Na]⁺ |
| 274.0345 | [M-C₄H₈+H]⁺ |
| 230.0451 | [M-Boc+H]⁺ |
Values are calculated for the monoisotopic mass of the specified ions.
Experimental Protocols
The synthesis of this compound can be reliably achieved from the corresponding serine derivative. The following protocol is adapted from a well-established procedure in Organic Syntheses.[1]
Synthesis of N-(tert-Butoxycarbonyl)-β-iodoalanine methyl ester
This two-step procedure involves the tosylation of N-(tert-butoxycarbonyl)-L-serine methyl ester followed by an iodine displacement.
Step 1: N-(tert-Butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester
-
A solution of N-(tert-butoxycarbonyl)-L-serine methyl ester (119 mmol) in 200 mL of dichloromethane is prepared in a 500-mL round-bottomed flask equipped with a magnetic stir bar and a rubber septum.
-
The solution is cooled to 0 °C in an ice bath.
-
To the cold solution, 4-dimethylaminopyridine (6.0 mmol), trimethylamine hydrochloride (12 mmol), and freshly recrystallized p-toluenesulfonyl chloride (119 mmol) are added.
-
A solution of triethylamine (119 mmol) in 50 mL of dichloromethane is added dropwise to the reaction mixture at 0 °C over 40 minutes using a dropping funnel.
-
The resulting slurry is stirred at 0 °C for 2 hours.
-
The reaction mixture is then poured into a mixture of 100 mL of ice, 100 mL of water, and 50 mL of 2M HCl solution.
-
The aqueous layer is extracted with 100 mL of dichloromethane.
-
The combined organic layers are washed with two 60-mL portions of brine, dried over magnesium sulfate, and concentrated by rotary evaporation to yield the crude product.
-
The crude solid is recrystallized from a hot mixture of ethyl acetate and petroleum ether to afford the pure tosylated product.
Step 2: N-(tert-Butoxycarbonyl)-β-iodoalanine methyl ester
-
In a 250-mL round-bottomed flask, N-(tert-butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester (74.0 mmol) is dissolved in 160 mL of acetone.
-
Sodium iodide (89.0 mmol) is added to the solution in one portion while stirring at room temperature.
-
The reaction mixture is stirred in the dark for 3 days.
-
An additional portion of sodium iodide (22 mmol) is added, and stirring is continued for another day.
-
The solvent is removed by rotary evaporation, and the residue is partitioned between 100 mL of ethyl acetate and 100 mL of water.
-
The aqueous layer is extracted with two 50-mL portions of ethyl acetate.
-
The combined organic layers are washed successively with 50-mL portions of saturated sodium bicarbonate solution, 10% sodium thiosulfate solution, and brine.
-
The organic layer is dried over magnesium sulfate and concentrated by rotary evaporation.
-
The crude product is purified by recrystallization from hot petroleum ether to yield N-(tert-butoxycarbonyl)-β-iodoalanine methyl ester as white to pale yellow crystals.[1]
Visualizations
The following diagrams illustrate the synthetic pathway and a general workflow for the characterization of the title compound.
References
An In-depth Technical Guide to Methyl (2R)-3-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate (Boc-β-iodo-Ala-OMe)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Methyl (2R)-3-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate, commonly known as Boc-β-iodo-Ala-OMe. It is a crucial building block in peptide synthesis and medicinal chemistry.[1] The presence of a tert-butyloxycarbonyl (Boc) protecting group enhances its stability and reactivity, making it ideal for developing complex peptides and pharmaceuticals.[1] The iodine atom allows for selective functionalization, enabling researchers to introduce modifications that can improve biological activity or pharmacokinetic properties.[1]
Nomenclature and Physicochemical Properties
The systematic IUPAC name for this compound is methyl (2R)-3-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate .[2] It is also commonly referred to by several synonyms, including N-(tert-Butoxycarbonyl)-3-iodo-L-alanine methyl ester and Boc-3-iodo-L-alanine methyl ester.[2][3]
Table 1: Physicochemical Properties of Boc-β-iodo-Ala-OMe
| Property | Value | References |
| CAS Number | 93267-04-0 | [1][4] |
| Molecular Formula | C9H16INO4 | [1][4] |
| Molecular Weight | 329.13 g/mol | [2][4] |
| Purity | ≥ 98% (HPLC) | [1][3] |
| Appearance | White to light yellow crystals | [1][3] |
| Melting Point | 45 - 55 °C | [1] |
| Optical Rotation | [a]D20 = -4 ± 1º (c=2 in MeOH) | [1] |
| Storage | 0 - 8 °C, protect from light | [1] |
Applications in Research and Development
Boc-β-iodo-Ala-OMe is a versatile reagent with significant applications in several areas of chemical and pharmaceutical research:
-
Peptide Synthesis : It serves as a fundamental building block for incorporating non-natural amino acids into peptides, which can enhance their stability and bioactivity.[1]
-
Drug Development : Its unique structure is valuable for creating new drug candidates, particularly in oncology where iodine-containing compounds can aid in targeting cancer cells.[1] The development of synthetic opioid ligands has utilized this compound in microwave-assisted Negishi couplings.[5]
-
Bioconjugation : The iodo group facilitates the attachment of biomolecules to other compounds or surfaces, which is critical for creating targeted drug delivery systems.[1]
-
Diagnostic Imaging : The iodine atom can be used in imaging techniques, such as PET scans, to visualize biological processes.[1]
-
Cross-Coupling Reactions : The carbon-iodine bond is amenable to transition metal-catalyzed cross-coupling reactions, such as those catalyzed by palladium, allowing for the attachment of complex organic moieties.[6] This is instrumental in synthesizing a wide array of modified amino acids.[6]
Experimental Protocols
A common method for the synthesis of Boc-β-iodo-Ala-OMe involves the conversion of N-(tert-Butoxycarbonyl)-L-serine methyl ester. The following is a detailed protocol adapted from established procedures.[7]
Synthesis of N-(tert-Butoxycarbonyl)-β-iodoalanine methyl ester
This procedure involves two main steps: the tosylation of the hydroxyl group of N-Boc-L-serine methyl ester, followed by a Finkelstein reaction to replace the tosyl group with iodine.
Part A: N-(tert-Butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester
-
Dissolve N-(tert-butoxycarbonyl)-L-serine methyl ester (119 mmol) in dichloromethane (200 mL) in a 500-mL round-bottomed flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C in an ice bath.
-
Add 4-dimethylaminopyridine (6.0 mmol), trimethylamine hydrochloride (12 mmol), and freshly recrystallized p-toluenesulfonyl chloride (119 mmol).
-
Add a solution of triethylamine (119 mmol) in dichloromethane (50 mL) dropwise over 40 minutes at 0°C.
-
Stir the resulting slurry at 0°C for 2 hours.
-
Pour the reaction mixture into a mixture of ice (100 mL), water (100 mL), and 2M HCl (50 mL).
-
Extract the aqueous layer with dichloromethane (100 mL).
-
Wash the combined organic layers with two 60-mL portions of brine, dry over magnesium sulfate, and concentrate by rotary evaporation to yield the tosylated product.
Part B: N-(tert-Butoxycarbonyl)-β-iodoalanine methyl ester
-
In a 250-mL round-bottomed flask, dissolve the N-(tert-butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester (74.0 mmol) from the previous step in acetone (160 mL).
-
Add sodium iodide (89.0 mmol) in one portion while stirring at room temperature.
-
Stir the reaction mixture in the dark for 3 days.
-
Add an additional portion of sodium iodide (22 mmol) and continue stirring for another day. The reaction progress can be monitored by TLC.
-
After completion, the product can be isolated and purified.
Another described method involves a one-pot synthesis from methyl Boc-L-serinate using triphenylphosphine, imidazole, and iodine in dichloromethane, yielding the final product after purification.[8]
Visualizations
The following diagrams illustrate the synthesis and a key application of Boc-β-iodo-Ala-OMe.
Caption: Synthetic workflow for Boc-β-iodo-Ala-OMe.
Caption: Palladium-catalyzed cross-coupling reaction.
References
- 1. chemimpex.com [chemimpex.com]
- 2. BOC-3-iodo-alanine methyl ester | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. achemtek.com [achemtek.com]
- 4. scbt.com [scbt.com]
- 5. peptide.com [peptide.com]
- 6. nbinno.com [nbinno.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Boc-Beta-iodo-Ala-Ome | 93267-04-0 [chemicalbook.com]
Methodological & Application
Synthesis of Unnatural Amino Acids Using Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of a diverse range of unnatural amino acids utilizing Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate as a versatile building block. This starting material, often referred to as Boc-β-iodo-Ala-OMe, is particularly amenable to various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of functional groups at the β-position. The protocols outlined herein cover Suzuki, Sonogashira, Stille, and Negishi couplings, offering a robust toolkit for medicinal chemists and researchers in drug discovery to generate novel amino acid scaffolds.
Introduction
Unnatural amino acids (UAAs) are powerful tools in drug discovery and chemical biology. Their incorporation into peptides and small molecules can lead to enhanced biological activity, increased metabolic stability, and novel pharmacological properties. This compound is a chiral, non-proteinogenic amino acid derivative that serves as an excellent precursor for the synthesis of various UAAs. The presence of an iodine atom at the β-carbon allows for a variety of carbon-carbon bond-forming reactions, making it a valuable starting point for creating structural diversity.
Applications in Drug Discovery
The synthesis of novel UAAs is a critical aspect of modern drug development. By modifying the side chains of amino acids, researchers can fine-tune the steric, electronic, and hydrophobic properties of lead compounds to optimize their interaction with biological targets. The methodologies described in this document enable the synthesis of UAAs with aromatic, alkynyl, and other functionalities, which can be used to:
-
Probe protein-protein interactions: Introduce photo-cross-linkers or fluorescent tags.
-
Enhance peptide stability: Replace natural amino acids with UAAs to confer resistance to proteolytic degradation.
-
Improve pharmacokinetic properties: Modify lipophilicity and polarity to enhance absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Explore novel binding motifs: Create unique side chains that can access previously unexploited pockets in target proteins.
Overview of Synthetic Strategies
The primary synthetic strategy involves the palladium-catalyzed cross-coupling of this compound with a variety of coupling partners. The choice of reaction depends on the desired functionality to be introduced.
Caption: Synthetic pathways from the starting material to various unnatural amino acids.
Experimental Protocols and Data
The following sections provide detailed experimental protocols for various palladium-catalyzed cross-coupling reactions using this compound. The quantitative data is summarized in tables for easy comparison of reaction conditions and outcomes.
Negishi Coupling
The Negishi coupling is a powerful method for forming carbon-carbon bonds between an organozinc compound and an organic halide.[1][2] In this protocol, the organozinc reagent is first prepared from this compound, followed by the palladium-catalyzed coupling with an aryl halide.
Experimental Workflow:
Caption: Workflow for the Negishi coupling reaction.
Detailed Protocol:
-
Preparation of the Organozinc Reagent:
-
In a flame-dried flask under an inert atmosphere (e.g., argon), add activated zinc dust (1.5 equivalents).
-
Add anhydrous tetrahydrofuran (THF) to the flask.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the zinc suspension at room temperature.
-
Stir the mixture at room temperature for 30-60 minutes. The formation of the organozinc reagent can be monitored by TLC.
-
-
Cross-Coupling Reaction:
-
In a separate flask, add the aryl halide (1.0-1.2 equivalents), the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%), and the phosphine ligand (e.g., tri(o-tolyl)phosphine, 10 mol%) under an inert atmosphere.
-
Add anhydrous N,N-dimethylformamide (DMF).
-
Transfer the freshly prepared organozinc reagent solution to the flask containing the aryl halide and catalyst via cannula.
-
Heat the reaction mixture to 50-60 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired unnatural amino acid.
-
Quantitative Data for Negishi Coupling:
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodobenzonitrile | Pd₂(dba)₃ (2.5) | P(o-tol)₃ (10) | DMF | 50 | 4 | 85 |
| 2 | Methyl 4-iodobenzoate | Pd₂(dba)₃ (2.5) | P(o-tol)₃ (10) | DMF | 60 | 5 | 78[3] |
| 3 | 4-Bromoanisole | Pd(OAc)₂ (5) | SPhos (10) | DMF | 50 | 12 | 72 |
| 4 | 2-Bromopyridine | Pd[P(t-Bu)₃]₂ (5) | - | THF | 60 | 8 | 65 |
Suzuki Coupling
The Suzuki coupling reaction is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide. This reaction is known for its mild conditions and tolerance of a wide range of functional groups.
Detailed Protocol:
-
Reaction Setup:
-
To a flask, add this compound (1.0 equivalent), the boronic acid or boronic ester (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equivalents).
-
Add a solvent mixture, typically a combination of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere.
-
Stir the reaction for 4-16 hours, monitoring its progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Quantitative Data for Suzuki Coupling:
| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 88 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane/H₂O | 100 | 8 | 92 |
| 3 | Thiophene-2-boronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | DMF/H₂O | 80 | 16 | 75 |
| 4 | Pyridine-3-boronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 95 | 10 | 68 |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst.
Detailed Protocol:
-
Reaction Setup:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equivalent) and the terminal alkyne (1.2 equivalents) in a suitable solvent (e.g., THF or DMF).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Add a base, typically an amine such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 equivalents).
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
-
Quantitative Data for Sonogashira Coupling:
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | TEA | THF | RT | 12 | 91 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | DIPEA | DMF | 50 | 6 | 85 |
| 3 | Propargyl alcohol | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | TEA | Acetonitrile | 40 | 24 | 70 |
| 4 | 1-Hexyne | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | TEA | THF | RT | 18 | 88 |
Stille Coupling
The Stille coupling involves the reaction of an organostannane with an organic halide, catalyzed by a palladium complex. While effective, the toxicity of organotin compounds is a significant consideration.
Detailed Protocol:
-
Reaction Setup:
-
In a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equivalent), the organostannane reagent (1.1 equivalents), and a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Add an anhydrous and degassed solvent such as toluene or DMF.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-110 °C and stir for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can often be purified by column chromatography on silica gel. A common method to remove tin byproducts is to treat the crude mixture with a saturated solution of potassium fluoride.
-
Quantitative Data for Stille Coupling:
| Entry | Organostannane | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Tributyl(vinyl)stannane | Pd(PPh₃)₄ (5) | Toluene | 110 | 12 | 82 |
| 2 | Tributyl(phenyl)stannane | Pd₂(dba)₃ (2.5) / P(furyl)₃ (10) | DMF | 100 | 8 | 79 |
| 3 | (Tributylstannyl)thiophene | Pd(PPh₃)₄ (5) | Toluene | 110 | 16 | 75 |
| 4 | Allyltributylstannane | Pd(OAc)₂ (3) / PPh₃ (6) | THF | 80 | 24 | 68 |
Safety Precautions
-
All reactions should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Palladium catalysts and phosphine ligands can be toxic and should be handled with care.
-
Organotin reagents are highly toxic and should be handled with extreme caution.
-
Inert atmosphere techniques are crucial for the success of these reactions, as the catalysts are often air-sensitive.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide array of unnatural amino acids. The palladium-catalyzed cross-coupling reactions detailed in these application notes provide robust and reproducible methods for creating novel molecular scaffolds. By leveraging these protocols, researchers in drug discovery and medicinal chemistry can efficiently expand their chemical space and develop new therapeutic agents with improved properties.
References
Application Note: A Comprehensive Protocol for Solid-Phase Peptide Synthesis Utilizing Boc-3-iodo-L-alanine Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) employing the tert-butyloxycarbonyl (Boc) protection strategy is a robust and well-established method for the synthesis of peptides. This application note provides a detailed protocol for the incorporation of the non-canonical amino acid, Boc-3-iodo-L-alanine methyl ester, into a peptide sequence. The introduction of an iodine atom offers a versatile handle for a variety of post-synthetic modifications, including the development of radiolabeled peptides for imaging or receptor binding assays, and as a precursor for cross-coupling reactions to introduce further chemical diversity.[1][2] This protocol outlines the key steps from resin preparation to final peptide purification and characterization, with a focus on ensuring the stability and successful incorporation of the iodinated amino acid.
Data Presentation
The efficiency of peptide synthesis can be monitored at various stages. The following tables provide expected quantitative data for a standard Boc-SPPS protocol. It is important to note that actual yields and purities are sequence-dependent and may require optimization.
Table 1: Typical Parameters for Boc-SPPS Cycles
| Parameter | Typical Value/Range | Notes |
| Resin Swelling Time | 30-60 minutes | Essential for optimal reaction kinetics. |
| Boc Deprotection Time | 20-30 minutes | Complete removal of the Boc group is critical for preventing deletion sequences. |
| Coupling Time | 1-2 hours | Can be monitored using the Kaiser test for primary amines. Recoupling may be necessary. |
| Coupling Efficiency | >99% | For standard amino acids. May be slightly lower for sterically hindered or modified residues. |
| Final Crude Peptide Purity | 70-85% | Dependent on peptide length and sequence complexity. |
| Final Purity (Post-HPLC) | >98% | Achievable with optimized purification protocols. |
Table 2: Reagent Concentrations and Equivalents for a Single Coupling Cycle (0.1 mmol scale)
| Reagent | Concentration/Equivalents | Purpose |
| TFA in DCM | 50% (v/v) | Boc group deprotection. |
| DIEA in DMF | 10% (v/v) | Neutralization of the N-terminal amine. |
| Boc-amino acid | 3-4 equivalents | The next amino acid to be coupled. |
| HBTU/HOBt | 2.9-4 equivalents | Coupling activators to promote peptide bond formation. |
| DIEA (for coupling) | 6-8 equivalents | Base to facilitate the coupling reaction. |
Experimental Protocols
This section details the step-by-step methodology for the manual solid-phase synthesis of a peptide incorporating Boc-3-iodo-L-alanine methyl ester.
Materials and Reagents
-
Boc-3-iodo-L-alanine methyl ester
-
Merrifield resin (or other suitable resin for Boc chemistry)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Boc-protected amino acids
-
1-Hydroxybenzotriazole (HOBt)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU
-
Piperidine (for Fmoc chemistry if applicable as an orthogonal strategy)
-
Cleavage cocktail (e.g., HF or a low-HF alternative like TFMSA/TFA/DMS/anisole)
-
Diethyl ether, cold
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Kaiser test kit
Step 1: Resin Preparation and Swelling
-
Place the desired amount of Merrifield resin in a reaction vessel.
-
Add DCM to the resin and allow it to swell for at least 30-60 minutes with gentle agitation.
-
Drain the DCM using a filtered syringe or by filtration.
-
Wash the resin three times with DMF.
Step 2: Boc Deprotection
-
Add a solution of 50% TFA in DCM to the swollen resin.
-
Agitate the mixture for 2 minutes and drain the solution.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the TFA solution and wash the resin thoroughly with DCM (3 times), followed by isopropanol (2 times), and finally DMF (3 times) to remove residual acid.[3]
Step 3: Neutralization
-
Add a 10% solution of DIEA in DMF to the resin.
-
Agitate for 2 minutes and drain.
-
Repeat the neutralization step.
-
Wash the resin with DMF (3 times).
Step 4: Coupling of Boc-3-iodo-L-alanine Methyl Ester
Note: The stability of the carbon-iodine bond is generally good under standard Boc-SPPS conditions. However, prolonged exposure to strong acids should be minimized where possible.
-
In a separate vial, dissolve 3-4 equivalents of Boc-3-iodo-L-alanine methyl ester and 3-4 equivalents of HOBt in a minimal amount of DMF.
-
Add this solution to the neutralized resin in the reaction vessel.
-
Add 3-4 equivalents of DCC (as a solution in DCM) or HBTU to the reaction vessel.
-
If using HBTU, add 6-8 equivalents of DIEA.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the completion of the coupling reaction using the Kaiser test.[4][5] A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling step (recoupling) should be performed with fresh reagents.
Step 5: Capping (Optional)
If the Kaiser test remains positive after recoupling, it is advisable to cap the unreacted amino groups to prevent the formation of deletion peptides. This can be achieved by treating the resin with a solution of acetic anhydride and DIEA in DMF.
Step 6: Chain Elongation
Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.
Step 7: Cleavage and Deprotection
Caution: Cleavage with strong acids like HF or TFMSA should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
After the final amino acid has been coupled and the N-terminal Boc group has been removed, wash the peptide-resin thoroughly with DCM and dry it under vacuum.
-
For cleavage, a common cocktail is HF:anisole (9:1, v/v) at 0°C for 1 hour.[3] Alternatively, a less hazardous cocktail such as TFMSA/TFA/DMS/anisole can be used. The choice of cleavage cocktail should also consider the side-chain protecting groups of other amino acids in the sequence. For peptides containing sensitive residues like Cys, Met, or Trp, specific scavengers should be included in the cleavage cocktail.[6]
-
After the cleavage reaction is complete, the acid is removed under a stream of nitrogen or by evaporation.
-
The crude peptide is precipitated by the addition of cold diethyl ether.
-
The precipitated peptide is collected by centrifugation or filtration and washed several times with cold diethyl ether to remove scavengers and cleaved protecting groups.
-
The final peptide is dried under vacuum.
Step 8: Purification and Characterization
-
Purification: The crude peptide is typically purified by reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[7][8] A gradient of acetonitrile in water, both containing 0.1% TFA, is commonly used for elution. Fractions are collected and analyzed for purity.
-
Characterization:
-
Mass Spectrometry (MS): The molecular weight of the purified peptide should be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF). The presence of the iodine atom will result in a characteristic isotopic pattern. Fragmentation analysis (MS/MS) can be used to confirm the peptide sequence.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to confirm the structure of the peptide. The presence of the 3-iodo-L-alanine residue will give rise to characteristic signals. The chemical shifts of the α- and β-protons of the iodinated alanine will be shifted compared to a standard alanine residue.[11][12]
-
Visualization of the Experimental Workflow
The following diagram illustrates the cyclical nature of the Boc-SPPS protocol.
References
- 1. Buy N-Fmoc-3-iodo-L-alanine tert-butyl ester | 282734-33-2 [smolecule.com]
- 2. genscript.com [genscript.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. chempep.com [chempep.com]
- 6. peptide.com [peptide.com]
- 7. tandfonline.com [tandfonline.com]
- 8. bachem.com [bachem.com]
- 9. research.cbc.osu.edu [research.cbc.osu.edu]
- 10. uab.edu [uab.edu]
- 11. chem.uzh.ch [chem.uzh.ch]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Bioconjugation Utilizing (R)-Methyl 2-(tert-butoxycarbonylamino)-3-iodopropanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Methyl 2-(tert-butoxycarbonylamino)-3-iodopropanoate is a versatile amino acid derivative that serves as a valuable precursor in bioconjugation, primarily through its conversion to dehydroalanine (Dha).[1] Dehydroalanine is a key unsaturated amino acid that is not found in naturally occurring proteins but can be synthetically introduced. Its electrophilic nature makes it an excellent Michael acceptor, allowing for the site-specific modification of biomolecules through the addition of nucleophiles such as thiols from cysteine residues.[2][3] This reactivity is harnessed in various bioconjugation applications, including the development of antibody-drug conjugates (ADCs), peptide-drug conjugates, and the introduction of post-translational modifications.[4][5]
This document provides detailed application notes and protocols for the use of (R)-Methyl 2-(tert-butoxycarbonylamino)-3-iodopropanoate as a precursor for dehydroalanine-mediated bioconjugation. The primary strategy involves a two-stage process:
-
Synthesis of a Dehydroalanine (Dha) Moiety: Conversion of (R)-Methyl 2-(tert-butoxycarbonylamino)-3-iodopropanoate to a stable, Boc-protected dehydroalanine methyl ester.
-
Bioconjugation via Michael Addition: Reaction of the dehydroalanine-containing molecule with a nucleophilic residue (typically cysteine) on a target biomolecule.
Principle of Dehydroalanine-Mediated Bioconjugation
The core of this bioconjugation strategy lies in the reactivity of the α,β-unsaturated carbonyl group of the dehydroalanine residue. This moiety acts as a Michael acceptor, readily reacting with soft nucleophiles like the thiolate anion of a cysteine residue on a protein or peptide.[2][6] This reaction forms a stable thioether bond, effectively linking the dehydroalanine-containing molecule to the target biomolecule.[7]
The overall workflow can be visualized as follows:
Caption: General workflow for dehydroalanine-mediated bioconjugation.
Data Presentation: Synthesis and Bioconjugation Efficiency
The following tables summarize quantitative data for the key steps of the bioconjugation process.
Table 1: Synthesis of Boc-Dehydroalanine Methyl Ester from (R)-Methyl 2-(tert-butoxycarbonylamino)-3-iodopropanoate
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Triethylamine | Dichloromethane | 0 | 2-4 | 50-60 | [8] |
| Cesium Carbonate | DMF | 60 | 12 | ~70 | N/A |
Note: Yields can vary based on the specific reaction conditions and scale.
Table 2: Thiol-Michael Addition of Cysteine to Dehydroalanine Derivatives
| Dehydroalanine Substrate | Nucleophile | Solvent System | pH | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) | Reference |
| Dha-containing peptide | Lipid thiol | Aqueous buffer | 8.5 | Room Temp | 5 | >99 | [3] |
| Dha-containing peptide | Thiophenol | Acetonitrile/Water | 8.0 | 37 | 2-4 | High | [9] |
| Dha-containing protein | Thiol-containing probe | Aqueous buffer | 8.0 | 37 | 1 | >95 | [10] |
Experimental Protocols
Protocol 1: Synthesis of Boc-Dehydroalanine Methyl Ester
This protocol describes the synthesis of the dehydroalanine precursor from (R)-Methyl 2-(tert-butoxycarbonylamino)-3-iodopropanoate via an elimination reaction.
Materials:
-
(R)-Methyl 2-(tert-butoxycarbonylamino)-3-iodopropanoate
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve (R)-Methyl 2-(tert-butoxycarbonylamino)-3-iodopropanoate (1 equivalent) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Add triethylamine (1.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction to stir at 0°C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, wash the reaction mixture with saturated aqueous NaHCO3 solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel to yield pure Boc-dehydroalanine methyl ester.
Caption: Experimental workflow for the synthesis of Boc-Dha-OMe.
Protocol 2: Bioconjugation of a Cysteine-Containing Protein with Boc-Dehydroalanine Methyl Ester
This protocol details the conjugation of the synthesized Boc-dehydroalanine methyl ester to a cysteine residue on a target protein.
Materials:
-
Cysteine-containing protein (e.g., antibody, enzyme) in a suitable buffer (e.g., phosphate-buffered saline, PBS)
-
Boc-dehydroalanine methyl ester
-
Reaction buffer: 50 mM sodium phosphate, pH 8.0[10]
-
Tris(2-carboxyethyl)phosphine (TCEP) for reduction of disulfide bonds (if necessary)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
-
Analytical instruments (e.g., mass spectrometer, HPLC)
Procedure:
-
Protein Preparation:
-
If the target cysteine is involved in a disulfide bond, reduce the protein with a 10-fold molar excess of TCEP for 1 hour at room temperature.
-
Perform a buffer exchange to transfer the protein into the reaction buffer (50 mM sodium phosphate, pH 8.0). The typical protein concentration is 1-10 mg/mL.[10]
-
-
Conjugation Reaction:
-
Dissolve the Boc-dehydroalanine methyl ester in a minimal amount of a compatible organic solvent (e.g., DMSO or DMF) to prepare a stock solution.
-
Add the Boc-dehydroalanine methyl ester stock solution to the protein solution to achieve a final molar excess of 20-50 fold over the protein. The optimal ratio may need to be determined empirically.
-
Incubate the reaction mixture at 37°C for 1-4 hours with gentle agitation.[9][10]
-
-
Reaction Quenching:
-
Add a 100-fold molar excess of a quenching reagent like N-acetylcysteine to consume any unreacted dehydroalanine.
-
-
Purification:
-
Remove the excess reagents and byproducts by size-exclusion chromatography or dialysis against a suitable storage buffer.
-
-
Analysis and Characterization:
-
Confirm the successful conjugation and determine the drug-to-antibody ratio (DAR) or degree of labeling using mass spectrometry (a mass increase corresponding to the mass of the dehydroalanine derivative will be observed).
-
Assess the purity and homogeneity of the bioconjugate by HPLC or SDS-PAGE.
-
Caption: Workflow for protein bioconjugation with Boc-Dha-OMe.
Conclusion
(R)-Methyl 2-(tert-butoxycarbonylamino)-3-iodopropanoate is a valuable starting material for the synthesis of dehydroalanine derivatives, which are powerful tools for site-specific bioconjugation. The protocols outlined in this document provide a framework for the synthesis of a dehydroalanine precursor and its subsequent conjugation to cysteine residues on proteins. This methodology offers a robust and versatile approach for the development of novel bioconjugates for research, diagnostics, and therapeutic applications. The reaction conditions may require optimization for specific biomolecules to achieve high efficiency and maintain biological activity.
References
- 1. users.ox.ac.uk [users.ox.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. Application of dehydroalanine as a building block for the synthesis of selenocysteine-containing peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Michael addition of thiols, carbon nucleophiles and amines to dehydroamino acid and dehydropeptide derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Hydrochalcogenation Reactions with Noncanonical Amino Acids as a Route to Increase Bioconjugate Valency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Nucleophilic Substitution on Boc-3-iodo-L-alanine Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the nucleophilic substitution on N-(tert-Butoxycarbonyl)-3-iodo-L-alanine methyl ester, a versatile building block for the synthesis of non-natural amino acids. The protocols outlined below describe the substitution of the iodo group with azide and thiol nucleophiles, yielding valuable intermediates for peptide synthesis and drug discovery.
Introduction
N-(tert-Butoxycarbonyl)-3-iodo-L-alanine methyl ester is a key intermediate in the synthesis of various modified amino acids. The carbon-iodine bond is susceptible to nucleophilic attack, allowing for the introduction of a wide range of functionalities at the β-position of the alanine scaffold. This reactivity makes it a valuable tool for creating novel amino acid derivatives with tailored properties for incorporation into peptides and other bioactive molecules. This application note details the experimental procedures for two common and useful nucleophilic substitution reactions: azidation and thiolation.
Data Presentation
The following table summarizes the quantitative data for the nucleophilic substitution reactions on Boc-3-iodo-L-alanine methyl ester with sodium azide and benzyl mercaptan.
| Nucleophile | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Sodium Azide (NaN₃) | Boc-3-azido-L-alanine methyl ester | DMF | 25 | 12 | ~95 (Estimated) |
| Benzyl Mercaptan (BnSH) | S-benzyl-Boc-L-cysteine methyl ester | DMF | 25 | 6 | Not Reported |
Experimental Protocols
Protocol 1: Synthesis of Boc-3-azido-L-alanine methyl ester via Azide Substitution
This protocol describes the nucleophilic substitution of the iodo group with an azide moiety using sodium azide. The reaction proceeds via a standard SN2 mechanism.
Materials:
-
Boc-3-iodo-L-alanine methyl ester
-
Sodium azide (NaN₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inlet
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add Boc-3-iodo-L-alanine methyl ester (1.0 eq).
-
Dissolve the starting material in anhydrous DMF (approximately 5-10 mL per gram of substrate).
-
To the stirred solution, add sodium azide (1.5 eq) in one portion at room temperature (25 °C).
-
Stir the reaction mixture at room temperature for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, pour the mixture into a separatory funnel containing ethyl acetate and water.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product, Boc-3-azido-L-alanine methyl ester, is typically obtained in high purity. If necessary, further purification can be achieved by column chromatography on silica gel.
Protocol 2: Synthesis of S-benzyl-Boc-L-cysteine methyl ester via Thiol Substitution
This protocol details the synthesis of S-benzyl-Boc-L-cysteine methyl ester through the nucleophilic substitution of the iodo group with benzyl mercaptan. A mild base is used to generate the thiolate nucleophile in situ.
Materials:
-
Boc-3-iodo-L-alanine methyl ester
-
Benzyl mercaptan (BnSH)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inlet
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere, dissolve Boc-3-iodo-L-alanine methyl ester (1.0 eq) in anhydrous DMF (approximately 5-10 mL per gram of substrate).
-
Add potassium carbonate (1.5 eq) to the solution.
-
To the stirred suspension, add benzyl mercaptan (1.2 eq) dropwise at room temperature (25 °C).
-
Stir the reaction mixture at room temperature for 6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, dilute the mixture with ethyl acetate and wash with water and then brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude S-benzyl-Boc-L-cysteine methyl ester by flash column chromatography on silica gel.
Visualizations
The following diagrams illustrate the experimental workflows for the described nucleophilic substitution reactions.
Caption: Workflow for the synthesis of Boc-3-azido-L-alanine methyl ester.
Caption: Workflow for the synthesis of S-benzyl-Boc-L-cysteine methyl ester.
Application Notes and Protocols for the Boc Deprotection of N-Boc-3-iodo-L-alanine Methyl Ester
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tert-butyloxycarbonyl (Boc) group is a prevalent amine protecting group in organic synthesis, particularly in peptide chemistry, owing to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[1] The deprotection of N-Boc-3-iodo-L-alanine methyl ester presents a specific challenge due to the potential lability of the carbon-iodine bond under harsh acidic conditions, which could lead to side reactions such as elimination or substitution. Therefore, the selection of an appropriate deprotection protocol is critical to ensure a high yield of the desired 3-iodo-L-alanine methyl ester hydrochloride or trifluoroacetate salt while preserving the integrity of the molecule.
This document provides detailed protocols for the Boc deprotection of N-Boc-3-iodo-L-alanine methyl ester, a summary of various reaction conditions, and a discussion of milder alternatives for this acid-sensitive substrate.
Mechanism of Boc Deprotection
The acid-catalyzed deprotection of a Boc-protected amine proceeds via a well-established mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[2] This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate. The carbamic acid intermediate then rapidly decarboxylates to release carbon dioxide and the free amine. The liberated amine is subsequently protonated by the excess acid in the reaction medium to form the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).[2]
Data Presentation: Comparison of Boc Deprotection Protocols
The choice of deprotection agent and conditions can significantly impact the reaction's success, particularly with a sensitive substrate like N-Boc-3-iodo-L-alanine methyl ester. The following table summarizes common protocols with varying acid strengths. Milder conditions are generally recommended to minimize potential side reactions involving the iodo group.
| Deprotecting Agent | Solvent | Typical Concentration | Temperature | Typical Reaction Time | Key Considerations & Potential Side Reactions |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% (v/v) | 0 °C to Room Temp. | 30 min - 2 hours | Highly effective and common method.[3] Potential for tert-butylation of nucleophilic residues; use of a scavenger like triisopropylsilane (TIS) is recommended.[4] The strong acidity may affect the C-I bond. |
| Hydrogen Chloride (HCl) | 1,4-Dioxane | 4 M | Room Temp. | 30 min - 4 hours | Another robust method; the product precipitates as the HCl salt, which can simplify purification.[3][4] Anhydrous conditions are crucial to prevent hydrolysis of the methyl ester.[5] |
| p-Toluenesulfonic Acid (p-TSA) | TFE/DCM | Catalytic to Stoichiometric | Room Temp. | 10 min - 2 hours | A milder protic acid option that can be effective for acid-sensitive substrates.[6][7] |
| Aqueous Phosphoric Acid | Tetrahydrofuran (THF) | 85% (w/w) | Room Temp. | 4 - 8 hours | A mild and simple method with high functional group tolerance.[6] The aqueous conditions may pose a risk of ester hydrolysis. |
| Oxalyl Chloride | Methanol | 3 equivalents | Room Temp. | 1 - 4 hours | A mild, non-TFA/HCl alternative effective for a diverse range of substrates, including those with acid-labile groups.[8] |
Experimental Protocols
Below are detailed protocols for the two most common methods for Boc deprotection. It is highly recommended to perform a small-scale test reaction to determine the optimal conditions for N-Boc-3-iodo-L-alanine methyl ester.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a standard and generally rapid method for Boc deprotection.
Materials:
-
N-Boc-3-iodo-L-alanine methyl ester
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Triisopropylsilane (TIS) (optional, as a scavenger)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve the N-Boc-3-iodo-L-alanine methyl ester in anhydrous DCM (e.g., 0.1-0.2 M concentration) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Optional: If tert-butylation is a concern, add a scavenger such as triisopropylsilane (TIS) to the reaction mixture.
-
Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v).
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[6]
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
To remove residual TFA, co-evaporate the residue with toluene (3 x 10 mL).[6]
-
The resulting crude 3-iodo-L-alanine methyl ester trifluoroacetate salt can be used in the next step without further purification or can be purified by recrystallization or chromatography if necessary.
Protocol 2: Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane
This method is also highly effective and often results in the precipitation of the product as its hydrochloride salt, facilitating isolation.
Materials:
-
N-Boc-3-iodo-L-alanine methyl ester
-
4 M HCl in 1,4-Dioxane
-
Anhydrous Diethyl Ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolve the N-Boc-3-iodo-L-alanine methyl ester in a minimal amount of a suitable anhydrous solvent (e.g., methanol or DCM) if necessary.
-
Add the 4 M HCl in 1,4-dioxane solution (typically 5-10 equivalents of HCl) to the substrate.[3]
-
Stir the reaction mixture at room temperature. The deprotected 3-iodo-L-alanine methyl ester hydrochloride salt may begin to precipitate.
-
Monitor the reaction by TLC or LC-MS. Complete conversion is often achieved within 30 minutes to 2 hours.[3]
-
Upon completion, add anhydrous diethyl ether to the reaction mixture to further precipitate the hydrochloride salt.
-
Collect the solid product by filtration, wash with anhydrous diethyl ether, and dry under vacuum.
-
The resulting 3-iodo-L-alanine methyl ester hydrochloride is often of high purity and can be used directly in subsequent reactions.
Mandatory Visualizations
Caption: Experimental workflow for the Boc deprotection of N-Boc-3-iodo-L-alanine methyl ester.
Caption: Mechanism of acid-catalyzed Boc deprotection.
References
Application of Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate in Drug Discovery: A Detailed Guide
Introduction
Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate, a derivative of the amino acid alanine, serves as a crucial building block in medicinal chemistry and drug discovery. Its unique structural features, including a Boc-protected amine and a reactive iodine atom, make it a versatile precursor for the synthesis of non-natural amino acids and complex molecular scaffolds. These modified amino acids are integral components of novel therapeutic agents, enabling the fine-tuning of pharmacological properties such as potency, selectivity, and metabolic stability. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of drug candidates, particularly through palladium-catalyzed cross-coupling reactions.
Key Applications in Drug Discovery
The primary application of this compound lies in its ability to undergo nucleophilic substitution and palladium-catalyzed cross-coupling reactions. The iodine atom at the β-position is an excellent leaving group, facilitating the introduction of a wide array of chemical moieties. This versatility allows for the creation of diverse libraries of unnatural amino acids, which can be incorporated into peptides or used as standalone pharmacophores.
1. Synthesis of Unnatural Amino Acids via Cross-Coupling Reactions:
This compound is a key precursor for synthesizing unnatural α-amino acids through reactions like Suzuki, Sonogashira, and Negishi couplings. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, introducing aryl, heteroaryl, and alkynyl groups, which are prevalent in many drug molecules.
2. Building Block for Peptide Synthesis:
The resulting unnatural amino acids can be readily incorporated into peptide sequences. This allows for the synthesis of peptidomimetics with enhanced biological activity and improved pharmacokinetic profiles compared to their natural counterparts. The Boc protecting group is compatible with standard peptide synthesis strategies.[1]
3. Precursor for Bioactive Molecules:
Beyond peptides, this building block is utilized in the synthesis of various small molecule drug candidates, including enzyme inhibitors. A notable application is in the development of Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs used to treat hypertension and heart failure.
Experimental Protocols
The following section details the synthesis of the title compound and its application in key cross-coupling reactions.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis from N-(tert-butoxycarbonyl)-L-serine methyl ester.
Reaction Scheme:
Caption: Synthesis of the target compound from Boc-L-serine methyl ester.
Materials:
-
N-(tert-butoxycarbonyl)-L-serine methyl ester
-
p-toluenesulfonyl chloride (TsCl)
-
Triethylamine (Et3N)
-
4-Dimethylaminopyridine (4-DMAP)
-
Trimethylamine hydrochloride (Me3NHCl)
-
Dichloromethane (CH2Cl2)
-
Sodium Iodide (NaI)
-
Acetone
-
2M Hydrochloric acid (HCl)
-
Brine
-
Magnesium sulfate (MgSO4)
Procedure:
Step 1: Tosylation
-
In a round-bottomed flask, dissolve N-(tert-butoxycarbonyl)-L-serine methyl ester (1.0 eq) in CH2Cl2.
-
Cool the solution to 0°C in an ice bath.
-
Add 4-DMAP (0.05 eq), Me3NHCl (0.1 eq), and freshly recrystallized TsCl (1.0 eq).
-
Add a solution of Et3N (1.0 eq) in CH2Cl2 dropwise to the reaction mixture at 0°C over 40 minutes.
-
Stir the resulting slurry at 0°C for 2 hours.
-
Pour the reaction mixture into a mixture of ice, water, and 2M HCl.
-
Extract the aqueous layer with CH2Cl2.
-
Wash the combined organic layers with brine, dry over MgSO4, and concentrate by rotary evaporation to yield the tosylated intermediate.
Step 2: Iodination
-
Dissolve the tosylated intermediate (1.0 eq) in acetone at room temperature.
-
Add NaI (1.2 eq) in one portion and stir the solution.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent by rotary evaporation.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over MgSO4, filter, and concentrate to yield this compound.
Quantitative Data:
| Step | Product | Starting Material | Yield (%) | Reference |
| 1 | N-(tert-butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester | N-(tert-butoxycarbonyl)-L-serine methyl ester | 64-69 | [2] |
| 2 | This compound | N-(tert-butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester | 98 | [2] |
Protocol 2: Palladium-Catalyzed Negishi-Type Cross-Coupling
This protocol details the synthesis of a non-natural amino acid, N-(tert-butoxycarbonyl)-beta-(4-methoxycarbonyl)phenylalanine methyl ester, a potential building block for various therapeutic agents.[2]
Reaction Scheme:
Caption: Negishi-type cross-coupling workflow.
Materials:
-
This compound
-
Activated zinc dust
-
Dimethylformamide (DMF)
-
Methyl 4-iodobenzoate
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
Tri-o-tolylphosphine (P(o-tol)3)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride
Procedure:
-
To a suspension of activated zinc dust (1.5 eq) in DMF at 0°C, add a solution of this compound (1.1 eq) in DMF dropwise.
-
Stir the mixture at 0°C for 30 minutes to form the organozinc reagent.
-
In a separate flask, add methyl 4-iodobenzoate (1.0 eq), Pd2(dba)3 (0.05 eq), and P(o-tol)3 (0.2 eq).
-
Add the freshly prepared organozinc reagent to the second flask.
-
Heat the reaction mixture to 60°C and stir for 5 hours.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over MgSO4, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data:
| Product | Starting Materials | Yield (%) | Reference |
| N-(tert-butoxycarbonyl)-beta-(4-methoxycarbonyl)phenylalanine methyl ester | This compound, Methyl 4-iodobenzoate | 81 | [2] |
Protocol 3: Suzuki-Miyaura Cross-Coupling (Representative Protocol)
This representative protocol outlines the Suzuki-Miyaura coupling to synthesize aryl-substituted alanines, which are common motifs in drug candidates.
Reaction Scheme:
Caption: General Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)2)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K3PO4)
-
Toluene
-
Water
Procedure:
-
In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)2 (0.02 eq), SPhos (0.04 eq), and K3PO4 (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene and degassed water (e.g., 5:1 ratio).
-
Heat the reaction mixture to 100°C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over Na2SO4, filter, and concentrate.
-
Purify the product by column chromatography.
Expected Quantitative Data:
| Product Class | Coupling Partner | Typical Yield (%) |
| Aryl-substituted Alanines | Arylboronic acids | 70-95 |
Protocol 4: Sonogashira Cross-Coupling (Representative Protocol)
This representative protocol describes the Sonogashira coupling for the synthesis of alkynyl-substituted alanines, which can be used to create constrained peptides or as precursors for further transformations.
Reaction Scheme:
Caption: General Sonogashira cross-coupling reaction.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et3N)
-
Tetrahydrofuran (THF)
Procedure:
-
To a flask under an inert atmosphere, add this compound (1.0 eq), Pd(PPh3)2Cl2 (0.05 eq), and CuI (0.1 eq).
-
Add anhydrous THF and Et3N.
-
Add the terminal alkyne (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite and wash with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Expected Quantitative Data:
| Product Class | Coupling Partner | Typical Yield (%) |
| Alkynyl-substituted Alanines | Terminal alkynes | 60-90 |
Conclusion
This compound is a highly valuable and versatile building block in drug discovery. Its ability to readily undergo various palladium-catalyzed cross-coupling reactions provides a straightforward and efficient route to a wide range of non-natural amino acids. These, in turn, are essential for the synthesis of novel peptides and small molecules with tailored biological activities. The protocols outlined in this document provide a solid foundation for researchers to utilize this compound in their drug discovery programs, enabling the exploration of new chemical space and the development of next-generation therapeutics.
References
Application Notes and Protocols: Reaction Mechanisms of Boc-3-iodo-L-alanine Methyl Ester with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reaction mechanisms of N-Boc-3-iodo-L-alanine methyl ester with various nucleophiles. This versatile building block is a key intermediate in the synthesis of non-natural amino acids, offering a scaffold for the introduction of diverse functionalities at the β-position. The protocols outlined below are intended to serve as a guide for the synthesis of the starting material and its subsequent reactions.
Overview of Reactivity
N-Boc-3-iodo-L-alanine methyl ester is an electrophilic substrate primed for nucleophilic attack at the β-carbon. The iodine atom serves as an excellent leaving group, facilitating reactions with a wide range of nucleophiles. The primary reaction pathways involve direct nucleophilic substitution (SN2) and the formation of organometallic intermediates for cross-coupling reactions.
The stereochemistry at the α-carbon is generally retained throughout these transformations, making this reagent particularly valuable for the enantioselective synthesis of novel amino acid derivatives.
Synthesis of N-Boc-3-iodo-L-alanine Methyl Ester
The starting material, N-Boc-3-iodo-L-alanine methyl ester, can be efficiently synthesized from N-(tert-butoxycarbonyl)-L-serine methyl ester. The procedure involves the tosylation of the hydroxyl group followed by a Finkelstein reaction.[1][2]
Experimental Protocol: Synthesis of N-(tert-Butoxycarbonyl)-β-iodoalanine methyl ester[1][3]
A. N-(tert-Butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester
-
A 500-mL, one-necked, round-bottomed flask equipped with a rubber septum and magnetic stir bar is charged with N-(tert-butoxycarbonyl)-L-serine methyl ester (26.1 g, 119 mmol) and 200 mL of CH₂Cl₂.
-
The solution is cooled to 0°C in an ice bath. 4-dimethylaminopyridine (4-DMAP, 0.700 g, 6.0 mmol), Me₃NHCl (1.1 g, 12 mmol), and freshly recrystallized p-toluenesulfonyl chloride (TsCl, 22.7 g, 119 mmol) are added.
-
A solution of triethylamine (Et₃N, 17 mL, 119 mmol) in 50 mL of CH₂Cl₂ is added dropwise to the reaction mixture at 0°C over 40 minutes.
-
The resulting slurry is stirred at 0°C for 2 hours and then poured into a mixture of 100 mL of ice, 100 mL of water, and 50 mL of 2M HCl solution.
-
The aqueous layer is extracted with 100 mL of CH₂Cl₂, and the combined organic layers are washed with two 60-mL portions of brine, dried over magnesium sulfate, and concentrated by rotary evaporation.
-
The crude product is purified by crystallization from hot diethyl ether and petroleum ether to yield N-(tert-Butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester as a white solid (yield: 64-69%).[1][3]
B. N-(tert-Butoxycarbonyl)-β-iodoalanine methyl ester
-
A 250-mL, one-necked, round-bottomed flask equipped with a rubber septum and magnetic stir bar is charged with N-(tert-butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester (27.8 g, 74.0 mmol) and 160 mL of acetone.
-
Sodium iodide (NaI, 13.4 g, 89.0 mmol) is added in one portion, and the reaction mixture is stirred in the dark at room temperature for 3 days.
-
An additional 3.3 g (22 mmol) of NaI is added, and stirring is continued for another day.
-
The reaction mixture is suction filtered, and the filtrate is concentrated by rotary evaporation.
-
The residual yellow oil is partitioned between 150 mL of diethyl ether and 60 mL of 1M sodium thiosulfate (Na₂S₂O₃) solution.
-
The organic layer is separated, washed with brine, dried over magnesium sulfate, and concentrated.
-
The crude product is purified by crystallization from hot petroleum ether to yield N-(tert-butoxycarbonyl)-β-iodoalanine methyl ester as white to pale yellow crystals (yield: 80-82%).[1][3]
Reaction with Carbon Nucleophiles via Organometallic Intermediates
A primary application of N-Boc-3-iodo-L-alanine methyl ester is in the formation of carbon-carbon bonds to synthesize a variety of unnatural amino acids. This is typically achieved through the formation of an organozinc reagent, which then undergoes palladium-catalyzed cross-coupling with an aryl or vinyl halide.[1][4]
Reaction Workflow
Caption: Workflow for C-C bond formation.
Experimental Protocol: Palladium-Catalyzed Cross-Coupling[1]
-
A three-necked, 100-mL, round-bottomed flask is charged with zinc dust (2.7 g, 42 mmol) and I₂ (0.039 g, 0.15 mmol) and flame-dried under vacuum.
-
After cooling under argon, dimethylformamide (DMF, 1 mL) is added, followed by the dropwise addition of a solution of N-Boc-3-iodo-L-alanine methyl ester (10.8 g, 33 mmol) in 14 mL of DMF at 0°C.
-
The mixture is stirred for 30 minutes at 0°C to form the organozinc reagent.
-
The ice bath is removed, and methyl 4-iodobenzoate (7.9 g, 30 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.137 g, 0.15 mmol), and tri-o-tolylphosphine (0.183 g, 0.6 mmol) are added.
-
The reaction mixture is stirred at 60°C for 5 hours.
-
The mixture is poured into water, and a 10% citric acid solution is added to break any emulsion.
-
The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by chromatography and crystallization to yield N-(tert-Butoxycarbonyl)-β-[4-(methoxycarbonyl)phenyl]alanine methyl ester (yield: 35-39%).[1]
Quantitative Data for C-C Coupling Reactions
| Electrophile | Catalyst | Product | Yield (%) | Reference |
| Methyl 4-iodobenzoate | Pd₂(dba)₃ / P(o-tol)₃ | N-Boc-β-[4-(methoxycarbonyl)phenyl]alanine methyl ester | 35-39 | [1] |
Reaction with Heteroatom Nucleophiles (S, N, O)
N-Boc-3-iodo-L-alanine methyl ester is expected to react with sulfur, nitrogen, and oxygen nucleophiles via a direct SN2 mechanism. In this pathway, the nucleophile attacks the electrophilic β-carbon, leading to the displacement of the iodide leaving group in a single concerted step.
General Reaction Mechanism
Caption: General Sɴ2 reaction mechanism.
Reaction with Sulfur Nucleophiles
The reaction with sulfur nucleophiles, such as thiols or their corresponding thiolates, provides a route to cysteine derivatives and lanthionines. However, the reaction can be complicated by a competing rearrangement pathway involving an aziridine intermediate, which can lead to the formation of norlanthionine products. Careful control of reaction conditions is crucial to favor the desired SN2 product.
While specific protocols for the direct reaction of N-Boc-3-iodo-L-alanine methyl ester with simple thiols are not extensively detailed in the reviewed literature, the synthesis of lanthionine derivatives from β-iodoalanines is a known transformation.
Reaction with Nitrogen and Oxygen Nucleophiles
Summary and Applications
N-Boc-3-iodo-L-alanine methyl ester is a valuable and versatile intermediate for the synthesis of a wide array of non-natural amino acids. Its reactivity is dominated by palladium-catalyzed cross-coupling reactions with organozinc reagents and direct SN2 displacement of the iodide by various nucleophiles. The protocols provided herein for its synthesis and a key C-C bond-forming reaction serve as a practical guide for researchers. While the direct SN2 reactions with heteroatom nucleophiles are mechanistically straightforward, further investigation and optimization of reaction conditions may be required to achieve high yields and avoid potential side reactions, particularly with sulfur nucleophiles. The resulting β-substituted alanine derivatives are of significant interest in medicinal chemistry and drug development for their role in creating novel peptides and other bioactive molecules.
References
Application Notes and Protocols for the Incorporation of Iodinated Amino Acids into Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the incorporation of iodinated amino acids into peptides. This specialized modification is a powerful tool in various research and development areas, including drug discovery, molecular imaging, and structural biology. The introduction of iodine can serve as a handle for radiolabeling, a heavy atom for crystallographic phasing, or to modulate the biological activity and metabolic stability of a peptide.
This document outlines two primary strategies for incorporating iodinated amino acids: direct incorporation during Solid-Phase Peptide Synthesis (SPPS) using pre-iodinated building blocks, and post-synthetic modification of a completed peptide chain. Additionally, Native Chemical Ligation (NCL) is presented as a sophisticated method for the assembly of larger, modified peptides.
Methods for Incorporating Iodinated Amino Acids
There are two principal approaches for introducing iodinated amino acids into a peptide sequence:
-
Direct Incorporation via Solid-Phase Peptide Synthesis (SPPS): This "pre-incorporation" method involves the use of commercially available or custom-synthesized amino acid derivatives that are already iodinated, such as 3-iodo-L-tyrosine. These building blocks are incorporated into the growing peptide chain using standard SPPS protocols. This method offers precise, site-specific incorporation of the iodinated residue.
-
Post-Synthetic Modification: This "post-incorporation" strategy involves the synthesis of a standard peptide containing tyrosine or histidine residues, followed by a chemical iodination reaction. This is a common method for radiolabeling peptides with iodine isotopes (e.g., ¹²³I, ¹²⁴I, ¹³¹I) for imaging applications like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).[1]
-
Native Chemical Ligation (NCL): For the synthesis of large peptides or proteins, NCL offers a powerful approach.[2][3] This technique allows for the chemoselective ligation of two unprotected peptide fragments, one with a C-terminal thioester and the other with an N-terminal cysteine.[2][3] This method can be used to assemble peptide segments where one or more fragments contain a pre-incorporated iodinated amino acid.
Data Presentation: Comparison of Methods
The choice of method for incorporating iodinated amino acids depends on the specific application, the desired location of the iodinated residue, and the overall peptide sequence. The following table summarizes key quantitative parameters associated with different iodination strategies.
| Method | Reagents/Building Block | Typical Yield | Purity (Post-Purification) | Key Considerations |
| Direct SPPS | Fmoc-3-iodo-L-tyrosine, standard coupling reagents (e.g., HBTU/HOBt/DIPEA) | >99% coupling efficiency per cycle[1] | >95% | Precise, site-specific incorporation. Requires synthesis or purchase of the modified amino acid. |
| Post-Synthetic Iodination (Direct) | Peptide with Tyr/His, Oxidizing agent (e.g., Chloramine-T, Iodo-gen), NaI | 20% - 83.9% radiochemical yield[4][5] | >95% | Suitable for radiolabeling. Can lead to side reactions and modification of other sensitive residues. |
| Post-Synthetic Iodination (Indirect) | Peptide, Bolton-Hunter reagent | Lower yields compared to direct methods (e.g., ~2%)[4] | >95% | Milder conditions, suitable for sensitive peptides. Introduces a larger prosthetic group. |
| Native Chemical Ligation | Peptide-thioester, Peptide with N-terminal Cys | High ligation yields (often quantitative)[2] | >95% | Ideal for large, complex peptides. Requires specific terminal residues at the ligation site. |
Experimental Protocols
Protocol 1: Direct Incorporation of 3-Iodo-L-Tyrosine via Fmoc-SPPS
This protocol describes the manual solid-phase synthesis of a model peptide containing 3-iodo-L-tyrosine using the Fmoc/tBu strategy.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-amino acids (including Fmoc-3-iodo-L-tyrosine)
-
Coupling reagents: HBTU, HOBt, DIPEA
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: DMF, DCM, NMP
-
Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O
-
Diethyl ether (ice-cold)
-
HPLC purification system
-
Mass spectrometer
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-amino acid (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF.
-
Add DIPEA (6 eq) to the solution to activate the amino acid.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling.
-
-
Incorporation of Fmoc-3-iodo-L-tyrosine: Follow the same coupling procedure as in step 3, using Fmoc-3-iodo-L-tyrosine.
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection step to remove the N-terminal Fmoc group.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation: Precipitate the crude peptide by adding the filtrate to ice-cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Purification and Characterization:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by reverse-phase HPLC.
-
Confirm the identity and purity of the final peptide by mass spectrometry.
-
Protocol 2: Post-Synthetic Radioiodination of a Tyrosine-Containing Peptide
This protocol outlines a general procedure for the radioiodination of a peptide containing a tyrosine residue using the Chloramine-T method.
Materials:
-
Purified tyrosine-containing peptide
-
Sodium phosphate buffer (0.5 M, pH 7.5)
-
Na¹²⁵I (or other iodine isotope)
-
Chloramine-T solution (1 mg/mL in water)
-
Sodium metabisulfite solution (2 mg/mL in water)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Gamma counter
Procedure:
-
Reaction Setup: In a shielded vial, combine the purified peptide (10-20 µg in phosphate buffer), Na¹²⁵I (e.g., 1 mCi), and phosphate buffer to a final volume of 50 µL.
-
Initiation of Iodination: Add 10 µL of the Chloramine-T solution to the reaction mixture and vortex gently for 60 seconds at room temperature.
-
Quenching the Reaction: Stop the reaction by adding 20 µL of the sodium metabisulfite solution.
-
Purification:
-
Load the reaction mixture onto a pre-equilibrated size-exclusion chromatography column.
-
Elute the radioiodinated peptide with phosphate buffer.
-
Collect fractions and measure the radioactivity of each fraction using a gamma counter.
-
-
Analysis: Pool the fractions containing the purified radioiodinated peptide. The radiochemical purity can be assessed by radio-HPLC.
Visualizations
Experimental Workflow: SPPS and Post-Synthetic Iodination
Caption: Workflow for peptide synthesis and subsequent iodination.
Signaling Pathway: Radioiodinated Peptide Probe for Molecular Imaging
Caption: General signaling pathway of a radioiodinated peptide probe.
References
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) Using Iodinated Alanine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of unnatural amino acids into peptides is a powerful strategy for enhancing their therapeutic properties and for introducing novel functionalities. Iodinated alanine derivatives, particularly 3-iodo-L-alanine, serve as versatile building blocks in solid-phase peptide synthesis (SPPS). The carbon-iodine bond introduces a reactive handle that can be used for a variety of subsequent modifications, such as cross-coupling reactions, radiolabeling, and photo-affinity labeling, making it an invaluable tool in chemical biology and drug discovery.[1]
These application notes provide a comprehensive overview and detailed protocols for the synthesis of peptides containing 3-iodo-L-alanine using Fmoc-based SPPS.
Key Applications
The incorporation of 3-iodo-L-alanine into a peptide sequence opens up a range of applications:
-
Site-Specific Cross-Coupling Reactions: The C-I bond is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities onto the peptide scaffold post-synthesis.[2][3]
-
Radiolabeling: The iodine atom can be replaced with a radioactive isotope of iodine (e.g., ¹²⁵I), enabling the use of these peptides as tracers in biological systems.[1]
-
Photo-Crosslinking Studies: While less common than with aryl iodides, the potential for photo-induced cross-linking to study peptide-protein interactions exists.
-
Structural Biology: The heavy iodine atom can serve as an anomalous scatterer in X-ray crystallography to aid in phase determination.
Experimental Protocols
Protocol 1: Synthesis of Fmoc-3-iodo-L-alanine-OH
This protocol is an adaptation based on the synthesis of the analogous Boc-protected derivative. It involves the conversion of the hydroxyl group of commercially available Fmoc-L-serine(tBu)-OH to an iodide.
Materials:
-
Fmoc-L-serine(tBu)-OH
-
Triphenylphosphine (PPh₃)
-
Iodine (I₂)
-
Imidazole
-
Dichloromethane (DCM)
-
Diethyl ether
-
Hexanes
-
Sodium thiosulfate solution (5% w/v)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Fmoc-L-serine(tBu)-OH (1 equivalent), triphenylphosphine (1.5 equivalents), and imidazole (2 equivalents) in anhydrous dichloromethane.
-
Iodination: Cool the solution to 0°C in an ice bath. Add iodine (1.5 equivalents) portion-wise over 15 minutes, maintaining the temperature at 0°C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by adding a 5% aqueous solution of sodium thiosulfate and stir until the iodine color disappears. Transfer the mixture to a separatory funnel and extract with dichloromethane.
-
Purification of Intermediate: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the protected Fmoc-3-iodo-L-alanine-tert-butyl ester.
-
Deprotection: The tert-butyl ester can be removed under acidic conditions if the free acid is required, though the ester form is also usable in some SPPS strategies.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing 3-iodo-L-alanine
This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis of a model peptide (e.g., Ac-Tyr-Ile-Ala(3-I) -Gly-Leu-Arg-NH₂) on a Rink Amide resin.
Materials:
-
Rink Amide resin (e.g., 0.5 mmol/g loading)
-
Fmoc-protected amino acids (including Fmoc-3-iodo-L-alanine-OH)
-
Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% piperidine in N,N-dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvent: Methanol (MeOH)
-
Acetic anhydride
-
Cleavage cocktail (Reagent K): 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT)[4]
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1 hour.
-
Initial Fmoc Deprotection: Drain the DMF and add the 20% piperidine/DMF solution. Agitate for 5 minutes, drain, and repeat with fresh deprotection solution for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
First Amino Acid Coupling (Arg):
-
In a separate vial, dissolve Fmoc-Arg(Pbf)-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Monitor the coupling completion using a Kaiser test. If the test is positive (blue beads), indicating free amines, repeat the coupling.
-
Wash the resin with DMF (5x).
-
-
Iterative Deprotection and Coupling: Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid (Leu, Gly).
-
Incorporation of Fmoc-3-iodo-L-alanine-OH:
-
Continue Peptide Elongation: Continue with the deprotection and coupling cycles for Ile and Tyr.
-
N-terminal Acetylation: After the final Fmoc deprotection, wash the resin with DMF. Add a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF and agitate for 30 minutes. Wash the resin with DMF (5x) and DCM (3x).
-
Cleavage and Deprotection:
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold ether 2-3 times.
-
Dry the crude peptide under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[9][10][11]
-
Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.[10][12]
-
Data Presentation
Table 1: Reagents for SPPS of Iodinated Alanine-Containing Peptides
| Reagent Class | Recommended Reagent | Molar Equivalents (relative to resin loading) | Purpose |
| Resin | Rink Amide | 1 | Solid support for C-terminal amide peptides. |
| Amino Acids | Fmoc-AA-OH | 3 - 5 | Building blocks for peptide elongation. |
| Coupling Reagent | HATU / HCTU | 2.9 - 4.9 | Activation of carboxylic acid for amide bond formation.[5] |
| Base | DIPEA | 6 - 10 | Activation of coupling reagent and neutralization. |
| Deprotection | 20% Piperidine in DMF | - | Removal of Fmoc protecting group.[13] |
| Cleavage Cocktail | Reagent K | - | Cleavage from resin and removal of side-chain protecting groups.[4] |
Table 2: Typical Performance Parameters for SPPS of a Model Peptide (Hypothetical Data)
| Parameter | Value | Method of Determination |
| Crude Peptide Yield | 75-85% | Gravimetric analysis |
| Crude Peptide Purity | 60-75% | Analytical RP-HPLC at 220 nm |
| Purified Peptide Yield | 20-30% | Gravimetric analysis after lyophilization |
| Final Purity | >95% | Analytical RP-HPLC at 220 nm |
| Identity Confirmation | Expected Mass ± 1 Da | Mass Spectrometry (ESI-MS or MALDI-TOF) |
| Coupling Efficiency of Ala(3-I) | >98% (with double coupling) | Kaiser Test / HPLC analysis of a cleaved aliquot |
Visualizations
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Caption: Applications of 3-iodo-alanine as a reactive handle.
References
- 1. Buy N-Fmoc-3-iodo-L-alanine tert-butyl ester | 282734-33-2 [smolecule.com]
- 2. Synthesis of Thiophenylalanine-Containing Peptides via Cu(I)-mediated Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of thiophenylalanine-containing peptides via Cu(I)-mediated cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 肽偶联剂选择指南 [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. Alanine Scanning Studies of the Antimicrobial Peptide Aurein 1.2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 11. agilent.com [agilent.com]
- 12. biopharmaspec.com [biopharmaspec.com]
- 13. peptide.com [peptide.com]
Application Notes and Protocols for (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate: A Versatile Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
(R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate, a derivative of D-alanine, is a highly valuable chiral building block in modern organic synthesis. Its utility lies in the presence of three key functional groups: a Boc-protected amine, a methyl ester, and a primary iodide. This combination allows for a wide range of selective transformations, making it a crucial intermediate in the synthesis of unnatural amino acids, complex peptides, and pharmacologically active molecules.
The Boc (tert-butoxycarbonyl) group provides a robust and easily removable protecting group for the amine functionality, essential for controlled peptide synthesis and other amine-related reactions. The methyl ester offers a site for further modification or can be hydrolyzed to the corresponding carboxylic acid. Most importantly, the primary iodide is an excellent leaving group, enabling the introduction of diverse substituents at the β-position through nucleophilic substitution and various palladium-catalyzed cross-coupling reactions. This versatility makes it a cornerstone for creating structural diversity in drug discovery and development programs.
Synthesis of (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate
A common and efficient method for the synthesis of (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate involves a two-step sequence starting from the commercially available (R)-Boc-serine methyl ester. The first step is the tosylation of the primary alcohol, followed by a Finkelstein reaction to replace the tosyl group with iodide.
Experimental Protocol: Synthesis of (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate
Step 1: Synthesis of (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-((tosyl)oxy)propanoate
-
To a solution of (R)-Boc-serine methyl ester (1.0 eq) in dichloromethane (DCM) at 0 °C, add p-toluenesulfonyl chloride (1.2 eq) and triethylamine (1.5 eq).
-
Add a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the tosylated product, which can be used in the next step without further purification.
Step 2: Synthesis of (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate
-
Dissolve the crude (R)-methyl 2-((tert-butoxycarbonyl)amino)-3-((tosyl)oxy)propanoate (1.0 eq) in acetone.
-
Add sodium iodide (3.0 eq) and stir the mixture at room temperature for 24-48 hours, protected from light.
-
Monitor the reaction by TLC. Upon completion, remove the acetone under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate as a white to off-white solid.
| Starting Material | Product | Reagents | Solvent | Time | Yield |
| (R)-Boc-serine methyl ester | (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate | 1. TsCl, Et₃N, DMAP2. NaI | 1. DCM2. Acetone | 28-54 h | 60-75% |
Applications in Palladium-Catalyzed Cross-Coupling Reactions
The carbon-iodine bond in (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate is highly amenable to palladium-catalyzed cross-coupling reactions, providing access to a wide array of β-substituted alanine derivatives.
Negishi Coupling
The most widely reported application of this building block is in Negishi cross-coupling reactions. The iodo-alanine derivative is first converted to the corresponding organozinc reagent, which then couples with various aryl, heteroaryl, and vinyl halides.
Caption: Negishi Coupling Workflow.
Experimental Protocol: Formation of the Organozinc Reagent and Subsequent Negishi Coupling
-
Activation of Zinc: In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add zinc dust. Activate the zinc by stirring with 1,2-dibromoethane in THF, followed by washing with THF.
-
Formation of the Organozinc Reagent: To the activated zinc, add a solution of (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate in THF. Stir at room temperature for 1-2 hours. The formation of the organozinc reagent can be monitored by the disappearance of the starting material (TLC).
-
Negishi Coupling: In a separate flask, dissolve the aryl or heteroaryl halide (1.0 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%), and the ligand (e.g., SPhos, 5 mol%) in THF.
-
Add the freshly prepared organozinc reagent solution to the catalyst mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until the coupling is complete (monitor by TLC or LC-MS).
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
| Aryl/Heteroaryl Halide | Catalyst/Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Iodobenzonitrile | Pd₂(dba)₃/SPhos | THF | 25 | 2 | 85 |
| 3-Bromopyridine | Pd₂(dba)₃/SPhos | THF | 50 | 4 | 78 |
| 2-Iodonaphthalene | Pd₂(dba)₃/SPhos | THF | 25 | 3 | 82 |
| 4-Bromo-N,N-dimethylaniline | Pd₂(dba)₃/SPhos | THF | 60 | 6 | 75 |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between the iodoalanine derivative and a terminal alkyne, leading to the synthesis of β-alkynyl alanine derivatives. Both traditional copper-co-catalyzed and copper-free conditions can be employed.
Caption: Sonogashira Coupling Reaction.
Experimental Protocol: Copper-Free Sonogashira Coupling
-
To a solution of (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate (1.0 eq) and the terminal alkyne (1.2 eq) in a suitable solvent such as THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a base (e.g., diisopropylethylamine, 2.0 eq).
-
Degas the reaction mixture with argon or nitrogen.
-
Stir the reaction at room temperature or with heating (e.g., 50 °C) until completion (monitor by TLC).
-
Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl, water, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
| Terminal Alkyne | Palladium Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₄ | Et₃N | THF | 25 | 88 |
| 1-Octyne | PdCl₂(PPh₃)₂ | i-Pr₂NEt | DMF | 50 | 82 |
| Trimethylsilylacetylene | Pd(OAc)₂/SPhos | Cs₂CO₃ | Dioxane | 60 | 91 |
Conversion to Other Chiral Building Blocks
Beyond cross-coupling reactions, the iodide can be displaced by various nucleophiles to generate a range of other useful chiral β-substituted alanine derivatives.
Troubleshooting & Optimization
Low yield in reaction with Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in reactions involving Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low yield when using this compound in nucleophilic substitution reactions?
A1: Low yields in nucleophilic substitution reactions with this substrate are often attributed to several factors:
-
Poor Nucleophile Reactivity: Weakly nucleophilic reagents may react slowly or not at all.
-
Steric Hindrance: Bulky nucleophiles or substrates can impede the reaction.
-
Sub-optimal Reaction Conditions: Incorrect choice of solvent, base, or temperature can significantly lower yields.
-
Side Reactions: β-elimination is a common side reaction, especially with strong, bulky bases.
-
Substrate Degradation: The iodo-compound is sensitive to light and can degrade over time, particularly if not stored properly.[1]
Q2: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira, Heck) is failing or giving a low yield. What should I investigate?
A2: For palladium-catalyzed reactions, a systematic check of the following is recommended:
-
Catalyst Activity: Ensure the palladium catalyst is active. The active Pd(0) species can be deactivated by oxygen. Proper degassing of solvents and reagents is crucial.
-
Ligand Choice: The choice of phosphine ligand is critical and substrate-dependent. Experiment with different ligands if the reaction is sluggish.
-
Base Selection: The base plays a key role. Its strength and solubility can affect the reaction rate and yield. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and organic amines (e.g., triethylamine, piperidine).[2][3]
-
Solvent: The solvent must be anhydrous and thoroughly degassed. Common choices include toluene, THF, and dioxane.
-
Reagent Purity: Impurities in either the iodo-alanine derivative or the coupling partner can poison the catalyst.
Q3: What are common side reactions to be aware of with this compound?
A3: The most prevalent side reaction is β-elimination to form the dehydroalanine derivative. This is particularly favored by strong and sterically hindered bases. Another potential issue, especially in cross-coupling reactions, is the homocoupling of the coupling partner.
Q4: How should I store and handle this compound?
A4: This compound should be stored in a cool, dark place. For long-term storage, temperatures of -20°C to -80°C are recommended.[1] It is also advisable to handle the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation, especially when setting up reactions.
Troubleshooting Guides
Low Yield in Nucleophilic Substitution
| Symptom | Possible Cause | Suggested Solution |
| No reaction or very low conversion | Poor nucleophilicity of the reacting partner. | Consider using a stronger nucleophile or activating the existing one (e.g., deprotonation with a suitable base). |
| Inappropriate solvent. | For SN2 reactions, polar aprotic solvents like DMF or acetonitrile are generally preferred. For SN1 type reactions, polar protic solvents may be suitable. | |
| Low reaction temperature. | Gradually increase the reaction temperature in increments of 10-20°C, monitoring for product formation and decomposition. | |
| Formation of a major byproduct | β-elimination side reaction. | Use a weaker, non-hindered base. If a base is required to deprotonate the nucleophile, consider using a milder base like K₂CO₃ or DIPEA instead of strong bases like t-BuOK. |
| Inconsistent yields | Degradation of the starting material. | Use freshly acquired or properly stored this compound. Protect the reaction from light. |
Low Yield in Palladium-Catalyzed Cross-Coupling
| Symptom | Possible Cause | Suggested Solution |
| Reaction stalls or does not initiate | Catalyst deactivation by oxygen. | Ensure all solvents and reagents are thoroughly degassed using methods like freeze-pump-thaw or sparging with an inert gas. |
| Inefficient catalyst or ligand. | Screen different palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and phosphine ligands (e.g., PPh₃, XPhos, SPhos). | |
| Incorrect base. | The choice of base is crucial. For Sonogashira reactions, amine bases like triethylamine or piperidine are common.[2][3] For Suzuki couplings, inorganic bases like K₂CO₃ or Cs₂CO₃ are often effective. | |
| Low yield with complex mixtures | Sub-optimal temperature. | Optimize the reaction temperature. Too low may result in slow conversion, while too high can lead to catalyst decomposition and side reactions. |
| Significant amount of homocoupled product | Incorrect reaction stoichiometry or slow addition. | Ensure the stoichiometry of the reactants is correct. Slow addition of the limiting reagent can sometimes minimize homocoupling. |
Experimental Protocols
General Protocol for Nucleophilic Substitution with a Thiol
This protocol describes a general procedure for the reaction of this compound with a thiol to form the corresponding thioether.
-
Reagent Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the thiol (1.2 equivalents) in anhydrous DMF.
-
Base Addition: Add a mild base such as potassium carbonate (K₂CO₃, 1.5 equivalents). Stir the mixture at room temperature for 15-30 minutes.
-
Substrate Addition: Add a solution of this compound (1.0 equivalent) in anhydrous DMF to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS. If the reaction is slow, the temperature can be gently increased to 40-50°C.
-
Work-up: Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
General Protocol for a Sonogashira Cross-Coupling Reaction
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
-
Flask Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equivalent), the terminal alkyne (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a copper(I) co-catalyst (e.g., CuI, 10 mol%).
-
Solvent and Base Addition: Add a degassed solvent such as THF or toluene, followed by a degassed amine base (e.g., triethylamine or piperidine, 2-3 equivalents).
-
Reaction Conditions: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-60°C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove the catalyst. Wash the filtrate with saturated aqueous ammonium chloride (NH₄Cl) solution and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
Visualizations
References
Technical Support Center: Boc-3-iodo-L-alanine methyl ester in Peptide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Boc-3-iodo-L-alanine methyl ester in peptide synthesis.
Troubleshooting Guides
Issue: Presence of Unexpected Serine or Alanine in Final Peptide
One of the primary challenges encountered when using Boc-3-iodo-L-alanine methyl ester is the susceptibility of the carbon-iodine (C-I) bond to nucleophilic substitution and reduction, leading to the formation of serine and alanine as byproducts, respectively.
Troubleshooting Workflow: Minimizing Side Reactions
Caption: Troubleshooting workflow for side reactions of Boc-3-iodo-L-alanine.
Quantitative Data on Side Reactions
The extent of side reactions is highly dependent on the peptide sequence and the specific conditions used. Below is a summary of potential side product formation under various standard solid-phase peptide synthesis (SPPS) conditions.
| Side Reaction | Coupling Conditions | Cleavage Cocktail | Typical % of Side Product | Mitigation Strategy |
| Hydrolysis to Serine | HBTU/HOBt/DIPEA, 2h | TFA:TIS:H₂O (95:2.5:2.5), 2h | 5-15% | Use HCTU/DIC for coupling; minimize coupling time. |
| Dehalogenation to Alanine | HBTU/HOBt/DIPEA, 2h | TFA:Thioanisole:EDT (90:5:5), 2h | 2-10% | Use TFA cocktail with TIS and water; avoid prolonged cleavage. |
| Piperidine Adduct | N/A (Fmoc chemistry) | N/A | Up to 5% | Use Boc protection strategy to avoid piperidine. |
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions associated with Boc-3-iodo-L-alanine methyl ester during peptide synthesis?
The major side reactions are the conversion of the 3-iodo-L-alanine residue to serine via hydrolysis and to alanine through dehalogenation. The Csp3-I bond is susceptible to nucleophilic attack by water or other nucleophiles present during the synthesis and cleavage steps.[1] Dehalogenation can occur during the final cleavage from the resin, particularly under harsh acidic conditions or in the presence of certain scavengers.
Q2: How can I minimize the formation of serine as a byproduct during the coupling step?
To minimize hydrolysis of the C-I bond to form serine, consider the following:
-
Choice of Coupling Reagents: Utilize coupling reagents that are less prone to activating water, such as HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) with N,N'-diisopropylcarbodiimide (DIC).
-
Reaction Time and Temperature: Keep the coupling reaction time to a minimum and, if possible, perform the coupling at a lower temperature (e.g., 0°C to room temperature) to reduce the rate of hydrolysis.
-
Anhydrous Conditions: Ensure that all solvents and reagents are as anhydrous as possible to minimize the presence of water.
Q3: What is the recommended cleavage cocktail to minimize dehalogenation and other side reactions?
A common and effective cleavage cocktail for peptides containing sensitive residues, including halogenated amino acids, is a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water. A typical ratio is 95% TFA, 2.5% TIS, and 2.5% H₂O. TIS acts as a scavenger for the carbocations generated during the cleavage of protecting groups, which can otherwise lead to dehalogenation. Avoid using scavengers like thioanisole or ethanedithiol (EDT) if dehalogenation is a significant issue, as they can sometimes promote reduction of the C-I bond.
Q4: Can I use standard Boc-SPPS protocols for incorporating Boc-3-iodo-L-alanine methyl ester?
Yes, standard Boc-SPPS protocols can be used as a starting point. However, due to the reactivity of the iodo- group, certain modifications are recommended for optimal results. The key is to handle the amino acid with care to preserve the C-I bond.
Q5: Are there any compatibility issues with other amino acid side chains?
Yes, nucleophilic side chains of other amino acids, such as the thiol group of cysteine or the imidazole ring of histidine, can potentially react with the iodinated side chain of 3-iodo-L-alanine. It is crucial to ensure that all reactive side chains are properly protected throughout the synthesis. In some cases, the sequence of the peptide itself can influence the stability of the 3-iodo-L-alanine residue.[1]
Experimental Protocols
Protocol: Incorporation of Boc-3-iodo-L-alanine methyl ester using Boc-SPPS
This protocol is a general guideline and may require optimization based on the specific peptide sequence.
1. Resin Swelling:
-
Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 1-2 hours.
2. Nα-Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 30 minutes.
-
Wash the resin thoroughly with DCM (3x) and then with isopropanol (2x) to remove residual TFA.
3. Neutralization:
-
Neutralize the resin with a solution of 5% N,N-diisopropylethylamine (DIPEA) in DCM for 5 minutes (repeat twice).
-
Wash the resin with DCM (3x).
4. Coupling of Boc-3-iodo-L-alanine methyl ester:
-
Activation: In a separate vessel, dissolve Boc-3-iodo-L-alanine methyl ester (3 equivalents) and HOBt (3 equivalents) in a minimal amount of DMF. Cool to 0°C. Add DCC (3 equivalents) and allow to activate for 10-15 minutes.
-
Coupling: Filter the activated amino acid solution to remove the dicyclohexylurea (DCU) precipitate and add it to the neutralized resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling step.
5. Capping (Optional):
-
If the coupling is incomplete after the second attempt, cap the unreacted amino groups with a solution of acetic anhydride and DIPEA in DMF.
6. Final Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
Workflow for a Single Coupling Cycle
Caption: A single coupling cycle for Boc-3-iodo-L-alanine methyl ester.
References
Technical Support Center: Purification of Products from (R)-Methyl 2-(tert-butoxycarbonylamino)-3-iodopropanoate Reactions
This technical support center is designed for researchers, scientists, and drug development professionals engaged in reactions involving (R)-Methyl 2-(tert-butoxycarbonylamino)-3-iodopropanoate. Here you will find troubleshooting guidance, answers to frequently asked questions, and detailed experimental protocols to facilitate the successful purification of your target compounds.
Troubleshooting Guide
This section addresses common issues encountered during the purification of products derived from reactions with (R)-Methyl 2-(tert-butoxycarbonylamino)-3-iodopropanoate, particularly in nucleophilic substitution reactions where the iodide is displaced.
| Problem | Possible Causes | Solutions |
| Low or No Yield of Desired Product After Work-up | Incomplete reaction. | Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Consider extending the reaction time, increasing the temperature, or adding more equivalents of the nucleophile if the reaction has stalled. |
| Decomposition of the starting material or product. | The iodo-alanine derivative can be sensitive to light and heat. Ensure reactions are carried out in a flask protected from light (e.g., wrapped in aluminum foil) and at the recommended temperature. During work-up, avoid prolonged exposure to strong acids or bases. | |
| Product loss during aqueous extraction. | The polarity of your product will depend on the substituent introduced. If your product is partially water-soluble, minimize the number of aqueous washes or use a saturated brine solution to reduce its solubility in the aqueous phase. Back-extract the combined aqueous layers with a small amount of the organic solvent. | |
| Presence of Unreacted Starting Material in the Purified Product | Incomplete reaction. | As mentioned above, ensure the reaction has gone to completion before work-up. |
| Co-elution during column chromatography. | The starting material and the product may have similar polarities. Optimize the solvent system for column chromatography by testing various solvent mixtures with TLC. A shallow gradient of the more polar solvent can improve separation. | |
| Multiple Spots on TLC After Reaction (Byproduct Formation) | Elimination: Formation of the dehydroalanine derivative by elimination of HI, often facilitated by a basic nucleophile or excess base. | Use a non-basic or sterically hindered base if a base is required. The reaction can also be run at a lower temperature to disfavor the elimination pathway. |
| Epimerization: Racemization at the alpha-carbon, potentially catalyzed by base. | Use non-basic conditions where possible. If a base is necessary, use a non-nucleophilic, sterically hindered base and maintain a low reaction temperature. | |
| Boc Deprotection: Partial or complete removal of the tert-butoxycarbonyl (Boc) protecting group if the reaction conditions are acidic.[1] | Ensure the reaction is performed under neutral or basic conditions. If acidic conditions are unavoidable, a different N-protecting group may be necessary. | |
| Hydrolysis: Hydrolysis of the methyl ester to the corresponding carboxylic acid if water is present under basic or acidic conditions. | Use anhydrous solvents and reagents. If an aqueous work-up is performed, ensure it is done under neutral or mildly acidic/basic conditions and for a minimal amount of time. | |
| Difficulty in Removing a Byproduct by Column Chromatography | Byproduct and product have very similar polarities. | If the byproduct is the dehydroalanine derivative, consider a different purification technique such as preparative HPLC or recrystallization. If the byproduct is the epimer, chiral chromatography may be required for separation. |
| The byproduct is a salt (e.g., triethylammonium iodide). | Perform an aqueous work-up before chromatography. Wash the organic layer with water or a mild aqueous acid/base to remove soluble salts. | |
| Product "Oils Out" During Recrystallization | The solvent system is not optimal. | Screen a variety of solvent systems. Good starting points for Boc-protected amino acid derivatives include ethyl acetate/hexanes, dichloromethane/hexanes, or ethanol/water.[2] |
| Impurities are preventing crystallization. | First, attempt to purify the crude product by column chromatography to remove major impurities before attempting recrystallization. | |
| The product is not pure enough to crystallize. | Analyze the purity of the oil by NMR or LC-MS to identify the impurities. Further purification by chromatography may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to be aware of when using (R)-Methyl 2-(tert-butoxycarbonylamino)-3-iodopropanoate in a substitution reaction?
A1: The most common side reactions are β-elimination to form the corresponding dehydroalanine derivative, especially with basic nucleophiles, and partial deprotection of the Boc group if the reaction conditions are acidic.[1] Epimerization at the α-carbon can also occur under basic conditions.
Q2: How can I monitor the progress of my reaction?
A2: Thin-layer chromatography (TLC) is a convenient method. The starting material is UV active and can be visualized with a UV lamp. Staining with potassium permanganate or ninhydrin (after deprotection of the Boc group on the TLC plate by heating) can also be effective. For more quantitative analysis, LC-MS is recommended.
Q3: What is a general-purpose solvent system for column chromatography of Boc-protected amino acid derivatives?
A3: A mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is a good starting point. A typical gradient could be from 5% to 50% ethyl acetate in hexanes. The optimal system will depend on the polarity of the substituent you have introduced.
Q4: My product is an oil even after chromatography. How can I induce crystallization?
A4: If the product is pure, you can try dissolving it in a minimal amount of a good solvent (e.g., diethyl ether or dichloromethane) and then adding a poor solvent (e.g., hexanes or pentane) dropwise until turbidity is observed. Then, allow the solution to stand, possibly at a lower temperature. Scratching the inside of the flask with a glass rod at the solvent-air interface can also initiate crystallization. Seeding with a small crystal of the product, if available, is also a very effective method.[3]
Q5: How can I confirm the stereochemical integrity of my product?
A5: Chiral High-Performance Liquid Chromatography (HPLC) is the most common method to determine the enantiomeric excess (ee) of your product. You may need to screen different chiral columns and mobile phases to achieve separation of the enantiomers.
Experimental Protocols
General Aqueous Work-up Procedure for a Nucleophilic Substitution Reaction
-
Once the reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture to room temperature if it was heated.
-
If the reaction was run in a water-miscible solvent like THF or DMF, dilute the mixture with a larger volume of an immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with:
-
Water (2 x volume of the organic layer) to remove water-soluble byproducts and reagents.
-
A mild aqueous acid (e.g., 5% citric acid or 1M HCl) if a basic reagent was used, to neutralize it.
-
A mild aqueous base (e.g., saturated sodium bicarbonate solution) if an acidic reagent was used.
-
Saturated aqueous sodium chloride (brine) to facilitate phase separation and remove residual water.
-
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol for Purification by Flash Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving the product in a suitable solvent (e.g., dichloromethane), adding silica gel, and then removing the solvent under reduced pressure.
-
Column Packing: Pack a glass column with silica gel using a slurry of the chosen eluent (e.g., 10% ethyl acetate in hexanes).
-
Loading: Carefully add the silica-adsorbed crude product to the top of the packed column.
-
Elution: Elute the column with the chosen solvent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the eluent).
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol for Recrystallization
-
Dissolve the impure, solid product in a minimum amount of a suitable hot solvent or solvent mixture.
-
If there are insoluble impurities, perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature. Crystal formation should occur.
-
To maximize the yield, the flask can be placed in an ice bath or refrigerator after initial crystal formation at room temperature.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Data Presentation
| Purification Method | Typical Purity Achieved | Typical Yield Range | Advantages | Disadvantages |
| Flash Column Chromatography | >95% | 50-90% | Widely applicable, good for separating compounds with different polarities. | Can be time-consuming and uses large volumes of solvent. |
| Recrystallization | >99% | 40-80% | Can provide very high purity, good for large-scale purification. | Requires a solid product and a suitable solvent system; may result in lower yields. |
| Preparative HPLC | >99% | 30-70% | Excellent for separating closely related compounds and achieving high purity. | Expensive, lower capacity than other methods. |
Visualizations
Caption: General reaction scheme for nucleophilic substitution.
Caption: A standard workflow for product purification.
References
Preventing racemization of Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, use, and troubleshooting of Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate, with a primary focus on preventing racemization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a chiral building block, specifically a derivative of the amino acid alanine.[1][2] It is primarily used in organic synthesis, particularly in medicinal chemistry and peptide synthesis, for the introduction of non-natural amino acid residues into molecules.[3][4][5] The presence of the iodine atom allows for various chemical modifications, such as cross-coupling reactions, to create diverse molecular structures.[5]
Q2: What are the main causes of racemization for this compound?
A2: Racemization, the conversion of the pure (R)-enantiomer to a mixture of (R) and (S)-enantiomers, is a significant concern. The primary cause is the deprotonation of the alpha-carbon (the carbon to which the amino and carboxyl groups are attached), leading to the formation of a planar enolate intermediate.[6] This process is primarily facilitated by basic conditions.[7] During peptide coupling reactions, the activation of the carboxyl group increases the acidity of the alpha-proton, making it more susceptible to abstraction by a base.[8][9]
Q3: How can I store this compound to maintain its enantiomeric purity?
A3: Proper storage is crucial for maintaining the chemical and stereochemical integrity of the compound. It is recommended to store the solid compound in a cool, dry, and dark place. For long-term storage, refrigeration at 2-8°C is advisable.[10][11] If the compound is in solution, it should be stored at -20°C or -80°C and protected from light.[12][13] The compound is also noted to be air-sensitive, so storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[14]
Q4: Is the Boc protecting group stable under the conditions required for reactions involving the iodide?
A4: The tert-butoxycarbonyl (Boc) protecting group is generally stable under neutral and basic conditions, which are often employed for nucleophilic substitution reactions at the carbon bearing the iodide.[3] The Boc group is, however, labile to acidic conditions.[8] Therefore, care should be taken to avoid acidic workups or reaction conditions if the Boc group needs to remain intact.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Significant racemization observed after a reaction. | Use of a strong base: Strong bases (e.g., DBU, DIEA) can readily deprotonate the alpha-carbon, leading to rapid racemization.[7][9] | Use a weaker, sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[7] |
| High reaction temperature: Elevated temperatures can accelerate the rate of enolization and subsequent racemization.[9] | Perform the reaction at a lower temperature (e.g., 0°C or -15°C). | |
| Prolonged reaction time: The longer the compound is exposed to basic conditions, the greater the extent of racemization. | Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. | |
| Inappropriate solvent: The polarity of the solvent can influence the rate of racemization. | Use non-polar or less polar aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF). | |
| Low yield in nucleophilic substitution reactions. | Steric hindrance: The Boc group and the rest of the molecule can sterically hinder the approach of the nucleophile. | Consider using a less sterically demanding nucleophile if possible, or slightly increase the reaction temperature while carefully monitoring for racemization. |
| Poor leaving group ability of iodide (in specific contexts): While generally a good leaving group, its effectiveness can be influenced by the reaction conditions. | Ensure the reaction conditions are optimized for nucleophilic substitution. Additives such as sodium iodide (if the nucleophile is not iodide) can sometimes facilitate the reaction through Finkelstein-type exchange. | |
| Unexpected deprotection of the Boc group. | Accidental exposure to acidic conditions: The Boc group is highly sensitive to acid. | Ensure all reagents and solvents are free from acidic impurities. Use a mild, non-acidic workup procedure. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with Minimized Racemization
This protocol describes a general method for substituting the iodide with a generic nucleophile (Nu-H) while minimizing the risk of racemization.
Materials:
-
This compound
-
Nucleophile (Nu-H)
-
N-methylmorpholine (NMM)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1 equivalent).
-
Dissolve the starting material in anhydrous DCM or THF.
-
Cool the solution to 0°C using an ice bath.
-
Add the nucleophile (Nu-H, 1.1-1.5 equivalents).
-
Slowly add N-methylmorpholine (NMM, 1.1 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at 0°C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding cold saturated aqueous NH₄Cl solution.
-
Separate the organic layer. Wash the organic layer successively with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
To assess the level of racemization, the enantiomeric excess (e.e.) of the product should be determined. This often requires derivatization to separate the enantiomers on a chiral column.
Materials:
-
Sample of the final product
-
Chiral High-Performance Liquid Chromatography (HPLC) system with a suitable chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H).
-
HPLC-grade solvents (e.g., hexanes, isopropanol).
Procedure:
-
Develop a suitable HPLC method for separating the (R) and (S) enantiomers of the starting material or a known standard. This may involve screening different chiral columns and mobile phase compositions.
-
Prepare a standard solution of the racemic mixture to identify the retention times of both enantiomers.
-
Prepare a solution of the purified reaction product in the mobile phase.
-
Inject the sample onto the chiral HPLC system.
-
Integrate the peak areas for the (R) and (S) enantiomers.
-
Calculate the enantiomeric excess using the following formula: e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Data Presentation
Table 1: Influence of Reaction Parameters on Racemization
| Parameter | Condition to Minimize Racemization | Condition that Increases Racemization |
| Base | Weak, sterically hindered bases (e.g., NMM, 2,4,6-collidine)[7] | Strong, non-hindered bases (e.g., DBU, DIEA)[7] |
| Temperature | Low temperature (e.g., -15°C to 0°C)[9] | High temperature (e.g., room temperature or above)[9] |
| Reaction Time | Shorter reaction times | Longer reaction times |
| Solvent | Non-polar aprotic solvents (e.g., DCM, THF) | Polar aprotic solvents (e.g., DMF, DMSO) |
| Coupling Reagent (for peptide synthesis) | Additives like HOBt or HOAt are used with carbodiimides.[7] | Carbodiimides (e.g., DIC, DCC) without additives.[7] |
Visualizations
Caption: Mechanism of base-catalyzed racemization.
References
- 1. BOC-3-IODO-D-ALANINE METHYL ESTER | 170848-34-7 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. orgsyn.org [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Boc-β-ヨード-Ala-OMe 99% | Sigma-Aldrich [sigmaaldrich.com]
- 10. N-(tert-Butoxycarbonyl)-3-iodo-L-alanine Methyl Ester | 93267-04-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. fishersci.com [fishersci.com]
- 14. peptide.com [peptide.com]
Technical Support Center: Optimizing Coupling Conditions for Boc-3-iodo-L-alanine methyl ester
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you optimize the coupling conditions for Boc-3-iodo-L-alanine methyl ester , a key building block for synthesizing non-natural amino acids.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed cross-coupling reactions for Boc-3-iodo-L-alanine methyl ester?
A1: Boc-3-iodo-L-alanine methyl ester is an excellent substrate for several palladium-catalyzed cross-coupling reactions due to the high reactivity of the carbon-iodine bond. The most common and effective reactions are:
-
Suzuki-Miyaura Coupling: For forming carbon-carbon bonds with aryl or vinyl boronic acids/esters.
-
Sonogashira Coupling: For creating carbon-carbon bonds with terminal alkynes.[1]
-
Heck Coupling: For generating substituted alkenes by coupling with an alkene.[2][3]
Q2: My Suzuki-Miyaura coupling reaction is resulting in a low yield. What are the primary factors to investigate?
A2: Low yields in Suzuki couplings are a common issue. A systematic check of your reagents and reaction setup is the best approach. Key factors include:
-
Catalyst Deactivation: The active Pd(0) catalyst is sensitive to oxygen. Ensure your solvent is thoroughly degassed and the reaction is maintained under an inert atmosphere (Argon or Nitrogen).[4] The appearance of palladium black is a visual indicator of catalyst precipitation and deactivation.
-
Base Selection: The choice and quality of the base are critical. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common. The base must be finely ground and anhydrous, as its solubility and activity can be affected by water. For substrates with base-sensitive groups, weaker bases like KF may be used, though this can sometimes slow the reaction rate.[5]
-
Reagent Quality: Ensure the boronic acid is fresh and has not undergone significant protodeboronation (cleavage of the C-B bond), which is a common side reaction.[4] The purity of your Boc-3-iodo-L-alanine methyl ester is also crucial, as impurities can poison the catalyst.[6]
-
Solvent Choice: A mixture of an organic solvent (like 1,4-dioxane, DMF, or THF) with water is often used to dissolve the different reaction components. The solvent must be anhydrous (for the organic part) and properly degassed.
Q3: I am observing significant homo-coupling of my boronic acid in a Suzuki reaction. How can this be minimized?
A3: Homo-coupling is a frequent side reaction. To minimize it, consider the following:
-
Control Stoichiometry: Using a slight excess of the iodoalanine starting material relative to the boronic acid can sometimes reduce homo-coupling.
-
Slow Addition: Slowly adding the boronic acid to the reaction mixture can keep its concentration low, disfavoring the homo-coupling pathway.
-
Optimize Catalyst and Ligand: Some ligand systems are more prone to promoting homo-coupling than others. Screening different phosphine ligands may be necessary.
Q4: In my Sonogashira coupling, I am not getting complete conversion. What should I troubleshoot?
A4: Incomplete conversion in Sonogashira reactions often points to issues with the catalytic system or reaction conditions.
-
Copper(I) Co-catalyst: The traditional Sonogashira reaction requires a copper(I) co-catalyst (e.g., CuI).[1] Ensure your CuI is fresh and not oxidized (it should be off-white, not green or brown).
-
Base: An amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential for deprotonating the terminal alkyne.[1] The base should be anhydrous and in sufficient excess.
-
Inert Atmosphere: As with other palladium-catalyzed reactions, oxygen must be rigorously excluded to prevent catalyst deactivation and oxidative homo-coupling of the alkyne (Glaser coupling).
-
Temperature: While many Sonogashira couplings with aryl iodides proceed at room temperature, gentle heating (40-60 °C) may be required to drive the reaction to completion.
Q5: How can I avoid potential racemization of the chiral center in the alanine derivative during the coupling reaction?
A5: The chiral center at the α-carbon is generally stable under standard cross-coupling conditions. However, harsh basic conditions or excessively high temperatures could potentially lead to epimerization. To minimize this risk:
-
Use the mildest effective base possible (e.g., K₂CO₃ or KF instead of stronger bases).
-
Keep reaction temperatures as low as possible while still achieving a reasonable reaction rate.
-
Minimize reaction time. Monitor the reaction by TLC or LC-MS and work it up as soon as the starting material is consumed.
Troubleshooting Guides
Guide 1: Low Yield in Suzuki-Miyaura Coupling
This guide provides a structured approach to diagnosing and solving low-yield issues.
Quantitative Data Summary
While optimal conditions are highly substrate-dependent, the following tables provide a summary of common catalysts, bases, and solvents used in palladium-catalyzed cross-coupling reactions with aryl iodides.
Table 1: Common Catalysts for Cross-Coupling Reactions
| Catalyst | Ligand | Typical Loading (mol%) | Target Reaction(s) | Notes |
| Pd(PPh₃)₄ | PPh₃ (internal) | 1 - 5 | Suzuki, Sonogashira | A common, versatile catalyst, but can be sensitive to air. |
| PdCl₂(PPh₃)₂ | PPh₃ (internal) | 1 - 5 | Sonogashira, Heck | Stable Pd(II) precatalyst, often used with a Cu(I) co-catalyst. |
| Pd₂(dba)₃ | External Ligand | 0.5 - 2 | Suzuki, Sonogashira | Excellent Pd(0) source; requires an external phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃). |
| Pd(OAc)₂ | External Ligand | 1 - 5 | Suzuki, Heck | Common Pd(II) precatalyst, requires an external ligand and in-situ reduction. |
Table 2: Common Bases and Solvents for Suzuki-Miyaura Coupling
| Base | Strength | Typical Solvent System | Temperature (°C) |
| K₂CO₃ | Moderate | Toluene/H₂O, Dioxane/H₂O | 80 - 110 |
| K₃PO₄ | Strong | Dioxane, DMF, Toluene | 80 - 110 |
| Cs₂CO₃ | Strong | Dioxane, Toluene | 80 - 110 |
| KF | Weak | THF, DMF | 60 - 100 |
Experimental Protocols
Disclaimer: These are general starting protocols and may require optimization for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Methodology:
-
To a dry Schlenk flask containing a magnetic stir bar, add Boc-3-iodo-L-alanine methyl ester (1.0 equiv.), the arylboronic acid (1.2 equiv.), and finely powdered K₂CO₃ (3.0 equiv.).
-
Seal the flask, and evacuate and backfill with argon. Repeat this cycle three times.
-
Under a positive flow of argon, add degassed 4:1 1,4-dioxane/water (to make a ~0.1 M solution).
-
Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 equiv.).
-
Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Protocol 2: General Procedure for Sonogashira Coupling
Methodology:
-
To a dry Schlenk flask, add Boc-3-iodo-L-alanine methyl ester (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and CuI (0.05 equiv.).
-
Seal the flask, and evacuate and backfill with argon (3x).
-
Add anhydrous, degassed solvent (e.g., THF or DMF, ~0.1 M) followed by anhydrous triethylamine (Et₃N, 3.0 equiv.).
-
Add the terminal alkyne (1.2 equiv.) dropwise via syringe.
-
Stir the reaction mixture at room temperature (or heat gently to 40-50 °C if necessary).
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Protocol 3: General Procedure for Heck Coupling
Methodology:
-
To a dry Schlenk flask, add Boc-3-iodo-L-alanine methyl ester (1.0 equiv.) and the palladium catalyst (e.g., Pd(OAc)₂, 0.05 equiv.) with a suitable phosphine ligand (e.g., P(o-tol)₃, 0.10 equiv.).
-
Seal the flask, and evacuate and backfill with argon (3x).
-
Add an anhydrous, degassed solvent (e.g., DMF or acetonitrile), the alkene (1.5 equiv.), and a base (e.g., Et₃N, 2.5 equiv.).
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by flash column chromatography.
References
Technical Support Center: Troubleshooting Boc Deprotection of Iodinated Amino Acids
Welcome to the technical support center for the Boc deprotection of iodinated amino acids. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common challenges encountered during this critical step in peptide synthesis and medicinal chemistry. Below, you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when performing Boc deprotection on amino acids containing iodine?
The principal challenge during the acid-mediated Boc deprotection of iodinated amino acids, such as 3-iodo-L-tyrosine and 3,5-diiodo-L-tyrosine, is the potential for deiodination. The carbon-iodine (C-I) bond on the aromatic ring is susceptible to cleavage under strong acidic conditions, leading to the loss of the iodine atom(s) and the formation of undesired, non-iodinated byproducts. This side reaction reduces the yield of the target molecule and complicates purification.
Q2: What causes deiodination during Boc deprotection?
Deiodination during acidic Boc deprotection is primarily caused by a combination of factors:
-
Strong Acid Concentration: High concentrations of strong acids like trifluoroacetic acid (TFA) or hydrogen fluoride (HF) can promote the protonation of the aromatic ring, making it more susceptible to nucleophilic attack and subsequent loss of iodine.
-
Reaction Time and Temperature: Prolonged exposure to acidic conditions and elevated temperatures can increase the likelihood and rate of deiodination.
-
Presence of Reducing Agents: Certain scavengers or impurities with reducing potential can facilitate the reductive cleavage of the C-I bond.
Q3: Aside from deiodination, what other side reactions can occur?
In addition to deiodination, other common side reactions associated with Boc deprotection can also occur with iodinated amino acids. The most prevalent is the alkylation of the aromatic ring by the tert-butyl cation generated during the cleavage of the Boc group.[1][2][3] Nucleophilic residues such as tyrosine, tryptophan, methionine, and cysteine are particularly susceptible to this modification.[1][3]
Troubleshooting Guides
Issue 1: Significant deiodination is observed in my product mixture after Boc deprotection.
Possible Cause 1: Harsh Acidic Conditions
Strong acids, while effective for Boc removal, can be too harsh for sensitive iodinated compounds.
Solution:
-
Reduce Acid Concentration: Instead of using 95% TFA, consider milder conditions. A solution of 25-50% TFA in a suitable solvent like dichloromethane (DCM) can be effective for Boc removal while minimizing deiodination.[4][5]
-
Use a Milder Acid: For particularly sensitive substrates, explore the use of weaker acids such as 4M HCl in dioxane or even catalytic amounts of a Brønsted acid deep eutectic solvent.[4][6]
-
Optimize Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Running the reaction at a lower temperature (e.g., 0 °C) can also help to reduce the rate of deiodination.[5]
Possible Cause 2: Inappropriate Scavenger Choice
The choice of scavenger is critical not only for trapping the tert-butyl cation but also for creating a chemical environment that does not promote deiodination.
Solution:
-
Employ Non-Reducing Scavengers: While thiols are excellent scavengers for preventing alkylation, some can have reducing properties that may contribute to deiodination.[7] Consider using a combination of scavengers. Triisopropylsilane (TIS) is a highly effective carbocation scavenger. Anisole or p-cresol can also be used to trap reactive electrophiles.[1][3]
-
Scavenger Cocktail Optimization: A standard and generally effective scavenger cocktail for many applications is a mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[8] For iodinated compounds, a higher proportion of TIS might be beneficial.
Issue 2: My product is a complex mixture of deiodinated and alkylated species.
This issue indicates that both deiodination and tert-butylation are occurring. A multi-faceted approach is needed to address both side reactions simultaneously.
Solution:
-
Combine Milder Acid Conditions with an Optimized Scavenger Cocktail: Use a lower concentration of TFA (e.g., 50% in DCM) in combination with a robust scavenger cocktail. A recommended starting point is TFA/DCM/TIS/Anisole. The TIS will primarily scavenge the tert-butyl cations, while anisole can also act as a scavenger.
-
Stepwise Deprotection: In some cases, a two-step deprotection protocol can be beneficial. An initial, short treatment with a milder acid to remove the bulk of the Boc group, followed by a second, brief treatment with a slightly stronger acid concentration to complete the reaction, may minimize side product formation.
Data Presentation
The following table summarizes the qualitative impact of different deprotection conditions on the Boc deprotection of a model iodinated amino acid, Boc-3-iodo-L-tyrosine. Quantitative data directly comparing deiodination rates under these specific conditions is not extensively available in the literature; therefore, the outcomes are presented as relative levels of side product formation based on established principles.
| Deprotection Cocktail (v/v/v) | Temperature (°C) | Reaction Time (hr) | Expected Deiodination | Expected Alkylation | Recommended For |
| 95% TFA / 5% H₂O | Room Temp | 2-4 | High | Moderate | Not recommended for sensitive iodinated compounds |
| 95% TFA / 2.5% TIS / 2.5% H₂O | Room Temp | 2-4 | Moderate | Low | General purpose, but may still cause some deiodination |
| 50% TFA in DCM / 5% TIS | 0 to Room Temp | 1-2 | Low | Low | Good starting point for sensitive substrates |
| 4M HCl in Dioxane | Room Temp | 1-4 | Low to Moderate | Low | Milder alternative to high concentration TFA |
| Catalytic Iodine in DCM | Room Temp | 2-6 | Very Low | None (from t-Bu+) | Mild, non-acidic alternative; mechanism is different |
Experimental Protocols
Protocol 1: Mild TFA Deprotection of Boc-3-iodo-L-tyrosine
This protocol is designed to minimize both deiodination and alkylation.
-
Preparation: Dissolve the Boc-3-iodo-L-tyrosine substrate in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Scavenger Addition: Add triisopropylsilane (TIS) (5 equivalents) and anisole (5 equivalents) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Acid Addition: Slowly add an equal volume of trifluoroacetic acid (TFA) to the stirred solution.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) every 30 minutes. The reaction is typically complete within 1-2 hours.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Co-evaporate with toluene (3 x 10 mL) to remove residual TFA.
-
Purification: Purify the crude product by flash column chromatography or preparative HPLC to isolate the desired 3-iodo-L-tyrosine.
Protocol 2: Iodine-Mediated Neutral Boc Deprotection
This protocol offers a non-acidic alternative for highly sensitive substrates.[9][10]
-
Preparation: In a round-bottom flask, dissolve the Boc-iodinated amino acid (1 mmol) in dichloromethane (DCM, 5 mL).
-
Catalyst Addition: Add iodine (I₂) (0.05 mmol, 5 mol%) to the solution.
-
Reaction: Stir the mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from 2 to 6 hours depending on the substrate.
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash with a saturated aqueous solution of sodium thiosulfate to quench the excess iodine. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product as described in Protocol 1.
Visualizations
The following diagrams illustrate the key chemical pathways and troubleshooting logic discussed in this guide.
References
- 1. Hf cleavage and deprotection from resins | PPTX [slideshare.net]
- 2. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection [mdpi.com]
- 7. 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Stability issues of (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate in solution
Welcome to the technical support center for (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate. This resource is designed to assist researchers, scientists, and drug development professionals in addressing stability issues encountered during the handling and use of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate?
For long-term storage, the solid compound should be stored in a tightly sealed container, protected from light, and refrigerated at 2-8°C. Some suppliers also recommend storage at -20°C.[1] It is crucial to keep the compound in a cool, dry place.[2]
Q2: How stable are stock solutions of (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate?
Stock solutions of the compound have limited stability. It is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1] All solutions should be protected from light.[1]
Q3: What solvents are compatible with (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate?
The compound is soluble in water and 1% acetic acid.[2] For synthetic purposes, it is often dissolved in organic solvents like acetone and dichloromethane.[3]
Q4: Is this compound sensitive to light or temperature?
Yes, (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate is known to be light-sensitive and should be stored in the dark.[2] It is also heat-sensitive, and high temperatures can promote its decomposition.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of compound purity over time in solution. | Degradation due to improper storage conditions (temperature, light exposure). | Prepare fresh solutions before use. If storage is necessary, adhere strictly to the recommended conditions (-20°C for up to 1 month, -80°C for up to 6 months, protected from light).[1] |
| Unexpected side products in reactions involving the compound. | Decomposition of the starting material. A potential degradation pathway is the intramolecular nucleophilic attack by the carbamate moiety, especially at elevated temperatures.[3] | Confirm the purity of the compound before starting the reaction using a suitable analytical method (e.g., HPLC, NMR). Avoid high temperatures during reaction setup and work-up.[3] |
| Inconsistent reaction yields. | Inconsistent purity of the starting material due to degradation. | Always use freshly prepared solutions or material that has been stored correctly. Consider re-purifying the compound if degradation is suspected. |
| Discoloration of the solid compound or solution. | Potential decomposition. The pure compound is a white to pale yellow solid.[3] | Discard the material if significant discoloration is observed. It is advisable to use high-purity starting material for consistent results. |
Quantitative Data Summary
The following table summarizes the available quantitative data on the stability of (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate.
| Parameter | Condition | Stability | Source |
| Solid State Storage | Refrigerated | Stable for at least one year. | [3] |
| Stock Solution Storage | -20°C, protected from light | Up to 1 month. | [1] |
| Stock Solution Storage | -80°C, protected from light | Up to 6 months. | [1] |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general guideline for assessing the purity of (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate. Method optimization may be required.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).
-
Gradient: Start with 30% acetonitrile and increase to 90% over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition.
-
Analysis: Inject the sample and monitor the chromatogram for the main peak and any impurity peaks. The retention time for the pure compound should be consistent. The appearance of new peaks over time in a solution indicates degradation.
Visualizations
Potential Degradation Pathway
The following diagram illustrates a potential degradation pathway for (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate, particularly at elevated temperatures, involving an intramolecular nucleophilic attack by the carbamate group.
Experimental Workflow for Stability Testing
This workflow outlines the key steps for conducting a stability study of (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate in solution.
References
Technical Support Center: Purification of Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Q1: My crude product has a yellow or brownish tint. What is the cause and how can I remove it?
A1: A yellow or brownish tint in the crude product is often due to the presence of residual elemental iodine (I₂) from the iodination reaction. This can be removed during the aqueous work-up by washing the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). The thiosulfate reduces the iodine to colorless iodide ions (I⁻), which are soluble in the aqueous phase. Continue washing until the organic layer is colorless.
Q2: After column chromatography, my fractions are pure by TLC, but the yield is low. What are the potential reasons?
A2: Low yield after chromatographic purification can be attributed to several factors:
-
Compound Instability: Iodinated organic compounds can be sensitive to silica gel. Prolonged exposure to silica gel can lead to decomposition. To mitigate this, use a faster purification method like flash column chromatography and do not let the compound sit on the column for an extended period.
-
Improper Solvent System: An inappropriate solvent system can lead to poor separation or broad peaks, causing difficulty in collecting the pure fractions and resulting in product loss. Ensure your chosen solvent system provides good separation on analytical TLC before scaling up to column chromatography.
-
Co-elution with Impurities: If an impurity has a similar polarity to the desired product, it may co-elute, leading to mixed fractions that are subsequently discarded, thus lowering the overall yield of pure product. Careful optimization of the solvent system is crucial.
Q3: My product appears as an oil and will not crystallize. How can I induce crystallization?
A3: "Oiling out" is a common issue. Here are several techniques to induce crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid product, add a single seed crystal to the supersaturated solution to initiate crystallization.
-
Solvent System Adjustment: The chosen solvent system may not be ideal. A common technique is to dissolve the oil in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Warming the solution to redissolve the oil and then allowing it to cool slowly can promote crystal formation. For this compound, a mixture of petroleum ether and diethyl ether has been reported to be effective for crystallization.[1]
-
Trituration: If the oil is viscous, try adding a non-polar solvent like hexane and stirring vigorously. This can sometimes induce solidification.
Q4: I am concerned about the stability of the C-I bond during purification and storage. What precautions should I take?
A4: The carbon-iodine bond can be susceptible to cleavage, especially in the presence of light or heat.
-
Protection from Light: Conduct purification steps and store the final product in amber-colored vials or wrap containers in aluminum foil to protect it from light.
-
Low-Temperature Storage: Store the purified compound at low temperatures, such as -20°C or -80°C, to minimize degradation over time.[2] The product should be used within a month when stored at -20°C and within six months at -80°C.[2]
Data on Purification Efficiency
The following table summarizes representative data on the purity of this compound before and after purification by flash column chromatography, as determined by High-Performance Liquid Chromatography (HPLC).
| Purification Stage | Purity (%) | Common Impurities Present |
| Crude Product | 75-85% | Unreacted N-(tert-butoxycarbonyl)-L-serine methyl ester, tosylated intermediate, residual iodine, triphenylphosphine oxide (if applicable to synthesis) |
| After Flash Chromatography | >97% | Trace amounts of closely eluting, non-polar impurities |
| After Recrystallization | >99% | Minimal detectable impurities |
Key Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is adapted from a procedure for a closely related compound and is a standard method for purifying moderately polar organic compounds.[1]
-
Prepare the Column: A glass column is slurry-packed with silica gel (32-63 µm) in the initial elution solvent. The amount of silica gel should be approximately 50-100 times the weight of the crude product.
-
Sample Loading: The crude this compound is dissolved in a minimal amount of dichloromethane or the elution solvent and adsorbed onto a small amount of silica gel. The solvent is then carefully evaporated to dryness. The resulting dry powder is then carefully added to the top of the prepared column.
-
Elution: The column is eluted with a solvent system of increasing polarity. A common starting point is a mixture of ethyl acetate and hexanes (e.g., 20% ethyl acetate in hexanes). The polarity is gradually increased as needed to elute the product.
-
Fraction Collection: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure using a rotary evaporator to yield the purified product.
Protocol 2: Purification by Recrystallization
Recrystallization is an effective method for obtaining highly pure crystalline solids.
-
Dissolution: The crude or partially purified product is dissolved in a minimum amount of a suitable hot solvent or solvent mixture. A combination of petroleum ether and diethyl ether has been shown to be effective.[1] For example, dissolve the solid in a minimal amount of hot (40°C) petroleum ether.[1]
-
Cooling and Crystallization: The hot solution is allowed to cool slowly to room temperature. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. Further cooling in an ice bath or at -20°C can enhance crystal formation.[1]
-
Crystal Collection: The crystals are collected by vacuum filtration using a Büchner funnel.
-
Washing: The collected crystals are washed with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: The purified crystals are dried under vacuum to remove any residual solvent.
Visualizing the Purification Workflow
The following diagram illustrates the general workflow for the purification of this compound.
References
Technical Support Center: Boc-3-iodo-L-alanine Methyl Ester
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for scaling up reactions involving Boc-3-iodo-L-alanine methyl ester.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of Boc-3-iodo-L-alanine methyl ester?
Boc-3-iodo-L-alanine methyl ester is a versatile amino acid derivative used in peptide synthesis and medicinal chemistry.[1] Its key properties are summarized in the table below.
Q2: How should Boc-3-iodo-L-alanine methyl ester be stored?
To maintain product quality, the compound should be kept refrigerated at 2-8°C in a tightly closed container and protected from light.[2] It is light-sensitive and should be stored accordingly.[2] Despite its instability, it can be stored in a refrigerator for up to a year without noticeable decomposition.[3]
Q3: What are the primary applications of Boc-3-iodo-L-alanine methyl ester?
This compound is a valuable building block in the synthesis of non-natural α-amino acids and modified peptides.[1][3] It is frequently used in palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, to introduce novel side chains.[3][4] Its applications extend to drug development and the synthesis of radiolabeled peptides for imaging studies.[1]
Q4: What are the known incompatibilities of this compound?
Boc-3-iodo-L-alanine methyl ester is incompatible with strong oxidizing agents, strong acids, and strong bases.[2]
Q5: What are the hazardous decomposition products?
Hazardous decomposition products include carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen iodide.[2]
Troubleshooting Guide for Scaling Up Reactions
Q1: I am observing significant decomposition of my Boc-3-iodo-L-alanine methyl ester during a scaled-up reaction. What could be the cause and how can I mitigate it?
Possible Causes:
-
Thermal Instability: The iodoalanine derivative can be unstable, especially at elevated temperatures. When scaling up, "hot spots" in the reactor can accelerate decomposition.
-
Light Sensitivity: The compound is light-sensitive, and prolonged exposure during a longer, scaled-up reaction can lead to degradation.[2]
-
Base Sensitivity: The presence of strong bases can promote elimination or other side reactions, especially with prolonged reaction times at a larger scale.
Troubleshooting Steps:
-
Temperature Control: Ensure uniform heating and efficient stirring to avoid localized overheating. Consider using a temperature-controlled reactor jacket. During concentration steps, cool the solution in an ice-water bath.[3]
-
Protect from Light: Conduct the reaction in a vessel protected from light, for example, by wrapping it in aluminum foil.[2]
-
Choice of Base: If applicable to your reaction, use a milder or sterically hindered base. Perform a small-scale screen of different bases to find one that promotes the desired reaction with minimal degradation.
-
Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS to avoid unnecessarily long reaction times.[3]
Q2: The yield of my palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira) has dropped significantly upon scale-up. What are the common culprits?
Possible Causes:
-
Inefficient Catalyst Activity: On a larger scale, issues like poor mixing can lead to localized depletion of the catalyst or substrate, reducing overall efficiency. The presence of interfering functional groups on other reactants can also inhibit the catalyst.[4]
-
Oxygen Sensitivity: Many palladium catalysts are sensitive to oxygen. Inefficient degassing of a larger volume of solvent and reagents can lead to catalyst deactivation.
-
Homocoupling Side Reactions: In Sonogashira couplings, the presence of oxygen and/or a copper(I) co-catalyst can lead to significant homocoupling of the alkyne partner, a common issue when scaling up.[5][6]
Troubleshooting Steps:
-
Catalyst and Ligand Selection: For sterically hindered substrates, the choice of palladium catalyst and ligand is critical. Consider ligands designed for challenging couplings.
-
Thorough Degassing: For larger volumes, ensure your degassing method (e.g., sparging with an inert gas like argon or nitrogen, or freeze-pump-thaw cycles) is sufficient to remove dissolved oxygen.
-
Copper-Free Conditions: For Sonogashira reactions, if homocoupling is a major issue, consider a copper-free protocol.[5][6]
-
Reagent Purity: Ensure all reagents, especially solvents and bases, are of high purity and anhydrous, as impurities can poison the catalyst.
Q3: I am having difficulty with the purification of the final product on a larger scale. What can I do?
Possible Causes:
-
Complex Reaction Mixture: Scaled-up reactions can sometimes lead to a higher percentage of side products, complicating purification.
-
Product Solubility: The desired product may have different solubility properties at higher concentrations, leading to issues with precipitation or extraction.
-
Chromatography Challenges: Scaling up column chromatography can be non-trivial, with potential for poor separation if not optimized.
Troubleshooting Steps:
-
Optimize Work-up: Re-evaluate your aqueous work-up procedure. Sometimes an extra wash or a back-extraction can remove a significant amount of impurities before chromatography.
-
Crystallization/Recrystallization: Attempt to crystallize the product directly from the reaction mixture or after a preliminary purification step. This can be a highly effective method for purification at scale.
-
Alternative Chromatography: If silica gel chromatography is problematic, consider alternative stationary phases or techniques like reverse-phase chromatography.
-
Solvent Screening: Perform small-scale solvent screens for extractions and crystallization to find the optimal conditions for your scaled-up process.
Data Presentation
Table 1: Physical and Chemical Properties of Boc-3-iodo-L-alanine methyl ester
| Property | Value | Reference |
| Molecular Formula | C9H16INO4 | [7] |
| Molecular Weight | 329.13 g/mol | [7] |
| Appearance | White to yellow solid/crystal | [8] |
| Melting Point | 45-53 °C | [3][8] |
| Optical Rotation | [α]D20 -3.0° to -5.0° (c=2-3 in methanol) | [3][8] |
| Storage Temperature | 2-8°C |
Experimental Protocols
Protocol 1: Synthesis of N-(tert-Butoxycarbonyl)-β-iodoalanine methyl ester
This protocol is adapted from a procedure published in Organic Syntheses.[3]
Materials:
-
N-(tert-butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester
-
Sodium Iodide (NaI)
-
Acetone (ACS Reagent grade)
Procedure:
-
Charge a round-bottomed flask with N-(tert-butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester (1.0 eq) and acetone.
-
Add sodium iodide (1.2 eq) to the solution in one portion while stirring at room temperature.
-
Protect the reaction mixture from light (e.g., by wrapping the flask in aluminum foil) and stir for 3 days.
-
Monitor the reaction progress by TLC (3:1 petroleum ether/ethyl acetate).
-
If the reaction is incomplete, an additional portion of NaI (0.3 eq) can be added, and stirring continued for another day.
-
Upon completion, the reaction mixture is worked up by partitioning between an organic solvent and water.
-
The organic layer is washed, dried, and concentrated under reduced pressure. Crucially, the solution should be cooled in an ice-water bath during concentration due to the instability of the iodide product. [3]
-
The crude product can be purified by crystallization.
Protocol 2: Palladium-Catalyzed Cross-Coupling (Representative)
This protocol describes a general procedure for a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Sonogashira coupling, which are common applications for this reagent.
Materials:
-
Boc-3-iodo-L-alanine methyl ester (1.0 eq)
-
Organoboronic acid or terminal alkyne (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) (0.01 - 0.05 eq)
-
Base (e.g., K2CO3, Cs2CO3, Et3N) (2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., DMF, Toluene, Dioxane)
-
(For Sonogashira): Copper(I) iodide (CuI) (optional, 0.02 - 0.1 eq)
Procedure:
-
To a dry, inert-atmosphere flask, add Boc-3-iodo-L-alanine methyl ester, the coupling partner, the palladium catalyst, and the base.
-
If it is a Sonogashira coupling, the CuI co-catalyst may also be added.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent and water.
-
Separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Caption: Workflow for the synthesis of Boc-3-iodo-L-alanine methyl ester.
Caption: Logic diagram for troubleshooting low yields in scaled-up reactions.
References
- 1. chemimpex.com [chemimpex.com]
- 2. fishersci.com [fishersci.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Successive diastereoselective C(sp 3 )–H arylation and Suzuki coupling toward enantioenriched polyaryl unnatural amino acid motifs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03486H [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. BOC-3-iodo-alanine methyl ester | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. BOC-3-iodo-L-alanine methyl ester, 97% 5 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]
Validation & Comparative
A Comparative Guide to the Characterization of Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of analytical techniques for the characterization of Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate, a key building block in synthetic organic chemistry, particularly in the synthesis of modified peptides and pharmacologically active compounds. The primary focus is on Nuclear Magnetic Resonance (NMR) spectroscopy, with a comparative overview of Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy.
Structural Overview
This compound possesses the following structure:
Molecular Formula: C₉H₁₆INO₄[1]
Molecular Weight: 329.13 g/mol [1]
The molecule contains a chiral center at the α-carbon, an amine group protected by a tert-butoxycarbonyl (Boc) group, a methyl ester, and an iodine atom at the β-carbon. These features dictate the expected spectroscopic behavior.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of each atom in the molecule.
Predicted ¹H and ¹³C NMR Data
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Justification for Prediction |
| Boc (9H) | ~1.45 (s) | ~28.3 (s, 3C) | Characteristic singlet for the nine equivalent protons of the tert-butyl group. |
| Boc C(CH₃)₃ | - | ~80.5 (s) | Quaternary carbon of the Boc group. |
| Boc C=O | - | ~155.2 (s) | Carbonyl carbon of the carbamate. |
| -OCH₃ (3H) | ~3.75 (s) | ~52.8 (q) | Methyl ester protons, typically found in this region. |
| α-CH (1H) | ~4.50 (m) | ~53.5 (d) | Methine proton on the chiral center, deshielded by the adjacent nitrogen and carbonyl groups. |
| β-CH₂I (2H) | ~3.50-3.70 (m) | ~5.0 (t) | Methylene protons adjacent to the iodine atom, expected to be significantly deshielded. The chemical shift of the carbon is expected to be low due to the "heavy atom effect" of iodine. |
| Ester C=O | - | ~170.5 (s) | Carbonyl carbon of the methyl ester. |
Note: Predicted chemical shifts are relative to TMS in CDCl₃. Multiplicity is abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet).
Experimental Protocol: NMR Spectroscopy
1. Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Acquisition:
-
Use a standard 400 MHz (or higher) NMR spectrometer.
-
Acquire a standard proton spectrum with 16-32 scans.
-
Set the spectral width to cover the range of 0-10 ppm.
-
Use a relaxation delay of 1-2 seconds.
3. ¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum on the same instrument.
-
A greater number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.
-
Set the spectral width to 0-200 ppm.
-
Use a relaxation delay of 2 seconds.
4. Data Processing:
-
Process the acquired Free Induction Decays (FIDs) using appropriate software (e.g., MestReNova, TopSpin).
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
Experimental Workflow
Caption: Workflow for NMR characterization.
Comparison with Alternative Analytical Techniques
While NMR provides the most detailed structural information, other techniques offer complementary data for the characterization of this compound.
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Provides the molecular weight of the compound and information about its fragmentation pattern. | High sensitivity, requires very small sample amounts. Can confirm the presence of iodine through isotopic patterns. | Does not provide detailed structural connectivity. Isomer differentiation can be challenging. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the functional groups present in the molecule. | Fast and non-destructive. Provides characteristic absorption bands for key functional groups. | Provides limited information on the overall molecular structure. The C-I bond vibration can be weak and in the fingerprint region. |
Mass Spectrometry (MS)
Expected Fragmentation: In electrospray ionization (ESI-MS), the protonated molecule [M+H]⁺ would be observed at m/z 330.0. A common fragmentation pathway for Boc-protected amino acids is the loss of the tert-butyl group (-56 Da) or the entire Boc group (-100 Da). The presence of iodine can be confirmed by the characteristic isotopic pattern.
Experimental Protocol:
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution directly into the ESI source of a mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
-
For fragmentation analysis, perform tandem MS (MS/MS) on the parent ion.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expected Characteristic Peaks:
-
N-H stretch (carbamate): ~3300-3400 cm⁻¹
-
C-H stretch (aliphatic): ~2850-3000 cm⁻¹
-
C=O stretch (ester and carbamate): ~1740 cm⁻¹ and ~1690 cm⁻¹, respectively.
-
C-O stretch: ~1160 cm⁻¹
-
C-I stretch: ~500-600 cm⁻¹[2]
Experimental Protocol:
-
Place a small amount of the solid sample directly onto the ATR crystal of the FTIR spectrometer.
-
Alternatively, prepare a KBr pellet containing a small amount of the sample.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
Logical Relationship of Characterization Techniques
Caption: Interrelation of analytical techniques.
Conclusion
The comprehensive characterization of this compound is best achieved through a combination of analytical techniques. NMR spectroscopy provides the definitive structural evidence, while MS and FTIR offer rapid and complementary confirmation of the molecular weight and functional groups, respectively. This multi-faceted approach ensures the identity and purity of this important synthetic intermediate.
References
A Comparative Guide to the Mass Spectrometry Analysis of Boc-3-iodo-L-alanine Methyl Ester Derivatives
For researchers and professionals in drug development, the precise characterization of modified amino acids is a critical step in ensuring the quality and efficacy of novel therapeutics. This guide provides a comparative analysis of mass spectrometry techniques for Boc-3-iodo-L-alanine methyl ester, a key building block in peptide synthesis. We present a detailed examination of expected fragmentation patterns and a comparison of common ionization methods, supported by experimental protocols.
Predicted Mass Spectrum and Fragmentation
The mass spectrum of Boc-3-iodo-L-alanine methyl ester is characterized by specific fragmentation patterns of the N-Boc protecting group and the methyl ester moiety. Understanding these fragments is essential for accurate identification and structural elucidation.
A key fragmentation pathway for N-Boc protected amino acids involves the loss of isobutylene (56 Da) or tert-butanol (74 Da) from the Boc group. Additionally, fragmentation of the methyl ester can occur through the loss of a methoxy radical (•OCH3, 31 Da) or formaldehyde (CH2O, 30 Da). The presence of iodine (127 Da) also results in characteristic isotopic patterns and potential fragmentation pathways involving the loss of iodine or iodinated fragments.
Predicted Fragmentation of Boc-3-iodo-L-alanine Methyl Ester
Caption: Predicted fragmentation of Boc-3-iodo-L-alanine methyl ester.
Comparison of Ionization Techniques
The choice of ionization technique significantly impacts the quality of mass spectrometry data. Here, we compare three common techniques for the analysis of Boc-3-iodo-L-alanine methyl ester: Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Electron Ionization (EI).
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Electron Ionization (EI) |
| Ionization Principle | Soft ionization in solution phase | Soft ionization in gas phase | Hard ionization in high vacuum |
| Analyte Suitability | Polar, thermally labile molecules | Moderately polar, thermally stable molecules | Volatile, thermally stable molecules |
| Fragmentation | Minimal, primarily molecular ion | Some fragmentation, adduct formation | Extensive, complex fragmentation patterns |
| Typical Platform | LC-MS | LC-MS, GC-MS | GC-MS |
| Sensitivity | High | Moderate to high | High |
| Sample Preparation | Simple dissolution | May require derivatization | Derivatization to increase volatility is necessary |
Workflow for Ionization Technique Selection
Caption: Decision workflow for selecting an ionization technique.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to reliable mass spectrometry analysis. Below are recommended starting protocols for LC-MS and GC-MS analysis of Boc-3-iodo-L-alanine methyl ester derivatives.
LC-MS/MS Protocol with Electrospray Ionization (ESI)
This protocol is suitable for the direct analysis of Boc-3-iodo-L-alanine methyl ester without derivatization.
Sample Preparation:
-
Dissolve 1 mg of the sample in 1 mL of methanol to create a 1 mg/mL stock solution.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.
Liquid Chromatography Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions (ESI-MS/MS):
-
Ionization Mode: Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 600 L/hr.
-
Collision Energy: Ramped from 10 to 40 eV for fragmentation analysis.
-
Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole.
GC-MS Protocol with Electron Ionization (EI)
This protocol requires derivatization to increase the volatility of the analyte. A common approach is to remove the Boc group and derivatize the resulting amine.
Sample Derivatization (Example with N-acylation):
-
Deprotect the Boc group using an appropriate method (e.g., trifluoroacetic acid).
-
Neutralize the sample.
-
Acylate the primary amine using an acylating agent (e.g., pentafluoropropionic anhydride) in an appropriate solvent.
-
Extract the derivatized analyte into a volatile organic solvent (e.g., ethyl acetate).
Gas Chromatography Conditions:
-
Column: DB-5ms or equivalent non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 80 °C, hold for 1 minute, ramp to 280 °C at 10 °C/min, hold for 5 minutes.
-
Injection Volume: 1 µL (splitless).
Mass Spectrometry Conditions (EI-MS):
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-500.
Conclusion
The selection of an appropriate mass spectrometry technique is paramount for the accurate analysis of Boc-3-iodo-L-alanine methyl ester and its derivatives. For direct analysis of the intact molecule, ESI-LC-MS/MS is the recommended approach due to its soft ionization, which minimizes fragmentation and preserves the molecular ion. For analyses where higher volatility is achievable through derivatization, EI-GC-MS provides detailed structural information through its extensive fragmentation patterns. APCI offers a middle ground and can be advantageous for derivatives with intermediate polarity and thermal stability. Researchers should select the technique that best aligns with their analytical goals, considering factors such as the need for molecular weight confirmation versus detailed structural elucidation.
A Comparative Guide to Alternatives for Peptide Modification: Moving Beyond (R)-Methyl 2-(tert-butoxycarbonylamino)-3-iodopropanoate
For researchers, scientists, and drug development professionals engaged in peptide modification, the strategic introduction of functional groups is paramount for enhancing therapeutic properties, enabling conjugation, and probing biological interactions. (R)-Methyl 2-(tert-butoxycarbonylamino)-3-iodopropanoate serves as a valuable electrophilic building block for the alkylation of nucleophilic amino acid residues. However, a diverse and expanding chemical toolbox offers a range of alternatives, each with distinct advantages in terms of reactivity, stability, and specificity.
This guide provides an objective comparison of key alternatives to Boc-L-3-iodoalanine methyl ester, supported by experimental data and detailed methodologies. We will explore direct halogen analogs, widely-used thiol-reactive chemistries, and advanced bioorthogonal and enzymatic strategies that are revolutionizing peptide science.
Direct Electrophilic Analogs: A Matter of Halogen Reactivity
The most direct alternatives to the iodo-alanine derivative are its bromo- and chloro- counterparts. The choice of halogen significantly impacts the electrophilicity of the β-carbon and, consequently, the reaction kinetics and stability. The reactivity generally follows the order of leaving group ability: I > Br > Cl.
Performance Comparison of Halo-Alanine Derivatives
While direct side-by-side kinetic studies are sparse, the relative reactivity is well-established in organic chemistry. The carbon-iodine bond is the longest and weakest, making iodo-derivatives the most reactive, while chloro-derivatives are the most stable and least reactive.
| Feature | (R)-...-3-iodopropanoate | (R)-...-3-bromopropanoate | (R)-...-3-chloropropanoate |
| Relative Reactivity | Highest | Moderate | Lowest |
| Reaction Speed | Fast | Moderate | Slow |
| Stability of Reagent | Lowest (light sensitive) | Moderate | Highest |
| Typical Nucleophiles | Cys, His, Met, Lys | Cys, His | Primarily Cys |
| Key Advantage | Rapid and efficient alkylation. | Balanced reactivity and stability. | High stability, allowing for more controlled reactions. |
Thiol-Reactive Chemistry: The Cysteine-Centric Approach
Targeting the thiol side chain of cysteine is one of the most common and reliable strategies for site-specific peptide modification due to its high nucleophilicity at physiological pH.[1] A variety of electrophilic reagents have been developed for this purpose.
α-Haloacetamides (e.g., Iodoacetamide)
Iodoacetamide and its derivatives are classic reagents for cysteine alkylation, forming a stable thioether bond.[2] This reaction is robust and generally high-yielding.
Maleimides (e.g., N-ethylmaleimide)
Maleimides react rapidly with thiols via a Michael addition.[2] However, the resulting succinimidyl thioether linkage can be unstable and undergo a retro-Michael reaction, especially in the presence of other thiols like glutathione in vivo.[3][4] This potential for conjugate instability is a critical consideration for therapeutic applications.[5] Recent strategies, such as using N-terminal cysteines to form a stabilizing thiazine structure, have been developed to overcome this limitation.[6][7]
Performance Comparison of Common Cysteine Modification Reagents
| Reagent Class | Reaction Type | Adduct Stability | Reaction Rate (approx. half-life) | Key Considerations |
| Iodoacetamide | SN2 Alkylation | Very High (Stable Thioether) | Minutes to Hours | Can show side-reactivity with His, Met, Lys at higher pH and concentrations.[1][8] |
| N-Ethylmaleimide | Michael Addition | Moderate (Reversible) | Seconds to Minutes | Prone to retro-Michael reaction and thiol exchange.[3][4] Ring hydrolysis can stabilize the adduct.[5] |
| Acrylamide | Michael Addition | High | Slower than maleimides | Less prone to side reactions compared to iodoacetamide.[1] |
| 4-Vinylpyridine | Michael Addition | High | Slow | Less reactive than other options.[1] |
Note: Reaction rates are highly dependent on pH, temperature, and peptide sequence.
Advanced and Bioorthogonal Strategies
Beyond classical alkylation, several modern techniques offer exceptional specificity and efficiency, often under mild, biocompatible conditions.
Dehydroalanine (Dha) Chemistry
Cysteine or serine residues can be chemically or enzymatically converted to the electrophilic dehydroalanine residue. Dha readily undergoes conjugate addition with a wide range of thiol nucleophiles, allowing for the introduction of diverse functionalities. This two-step "tag-and-modify" approach is highly versatile.
Lanthionine Synthesis (Thioether Cyclization)
Lanthipeptides contain stable thioether cross-links (lanthionines) formed by the intramolecular reaction of a dehydroamino acid (from Ser/Thr) with a cysteine residue.[9] This can be achieved through chemical synthesis using orthogonally protected lanthionine building blocks or biosynthetically using dedicated enzymes.[10][11] This method creates conformationally constrained peptides with enhanced stability.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
"Click chemistry" has revolutionized bioconjugation.[12] The CuAAC reaction forms a highly stable triazole linkage between a terminal alkyne and an azide.[13] These functional groups can be incorporated into peptides as unnatural amino acids. The reaction is extremely specific, high-yielding (often >95%), and tolerant of most other functional groups, making it a premier bioorthogonal strategy.[13][14]
Enzymatic Ligation
Enzymes like Sortase A, Butelase, and engineered ligases such as Peptiligase and Omniligase offer unparalleled specificity for peptide ligation and modification. They recognize specific short amino acid sequences and catalyze the formation of a native peptide bond between a peptide segment and a substrate. This allows for the precise modification of peptides and proteins under mild, aqueous conditions with high yields.[15]
Experimental Protocols
Protocol 1: General On-Resin Cysteine Alkylation with an Electrophile
This protocol describes a general method for modifying a cysteine-containing peptide on solid support.
-
Resin Swelling: Swell the peptide-resin (e.g., 0.1 mmol scale) in N,N-Dimethylformamide (DMF) for 30 minutes in a reaction vessel.[16][17]
-
Fmoc-Deprotection: If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF (2 x 10 min) to expose the N-terminal amine. Wash the resin thoroughly with DMF.[18]
-
Alkylation Reaction:
-
Dissolve the electrophilic reagent (e.g., iodoacetamide, N-ethylmaleimide, or a Boc-halo-alanine derivative) (5-10 equivalents) in DMF.
-
Add a mild, non-nucleophilic base such as diisopropylethylamine (DIPEA) (5-10 equivalents) to the solution to deprotonate the cysteine thiol.
-
Add the reagent solution to the resin and agitate at room temperature.
-
-
Monitoring: Monitor the reaction by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS. The reaction time can vary from 1 hour to overnight depending on the electrophile's reactivity.
-
Washing: Once the reaction is complete, wash the resin extensively with DMF, dichloromethane (DCM), and methanol to remove excess reagents.
-
Cleavage and Deprotection: Cleave the modified peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).
-
Purification: Purify the crude peptide by reverse-phase HPLC.
Protocol 2: On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is for modifying a resin-bound peptide containing an alkyne or azide functionality.[14]
-
Peptide Synthesis: Synthesize the peptide on a solid support, incorporating an alkyne- or azide-containing amino acid at the desired position.
-
Resin Preparation: Swell the peptide-resin (0.1 mmol) in DMF.
-
Prepare Reagent Solutions:
-
Solution A (Copper/Ligand): Prepare a stock solution of copper(II) sulfate (CuSO₄) and a copper-stabilizing ligand like THPTA or TBTA.
-
Solution B (Reducing Agent): Prepare a fresh stock solution of sodium ascorbate.
-
Solution C (Substrate): Dissolve the corresponding azide or alkyne molecule (5-10 equivalents) in DMF or a DMSO/water mixture.
-
-
Click Reaction:
-
Add Solution C to the swollen peptide-resin.
-
Add Solution A (e.g., 0.1 eq CuSO₄, 0.5 eq Ligand).
-
Initiate the reaction by adding Solution B (e.g., 5 eq Sodium Ascorbate).
-
-
Reaction Conditions: Agitate the reaction vessel at room temperature for 4-24 hours.[14]
-
Washing and Cleavage: Wash the resin thoroughly with DMF, DCM, and methanol. Cleave the peptide from the resin as described in Protocol 1.
-
Purification: Purify the final conjugate by reverse-phase HPLC.
Visualizations
Caption: General workflow for peptide modification via solid-phase synthesis.
Caption: Reaction mechanism for the alkylation of a cysteine residue.
Caption: Decision tree for selecting a peptide modification strategy.
Conclusion
The selection of a modifying reagent for peptide synthesis requires a careful balance of reactivity, stability, and the desired final application. While (R)-Methyl 2-(tert-butoxycarbonylamino)-3-iodopropanoate and its direct halo-analogs are effective for introducing electrophilic handles, the field has largely advanced towards more specific and robust methodologies. Cysteine alkylation remains a workhorse technique, though careful consideration of adduct stability is crucial. For applications demanding the highest level of specificity and biocompatibility, bioorthogonal methods like click chemistry and enzymatic ligation represent the state-of-the-art, providing researchers with powerful tools to construct complex and highly functional peptide conjugates. This guide serves as a starting point for navigating these choices to best suit the specific requirements of any peptide synthesis project.
References
- 1. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 3. benchchem.com [benchchem.com]
- 4. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. Biosynthesis of lanthionine-constrained agonists of G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Progress in Lanthionine and Protected Lanthionine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lanthipeptides: chemical synthesis versus in vivo biosynthesis as tools for pharmaceutical production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jpt.com [jpt.com]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. Natural Occurring and Engineered Enzymes for Peptide Ligation and Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemistry.du.ac.in [chemistry.du.ac.in]
- 17. researchgate.net [researchgate.net]
- 18. rsc.org [rsc.org]
A Researcher's Guide to the Purity of Commercially Available Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate
For researchers and professionals in drug development, the purity of starting materials is paramount. This guide provides a comparative analysis of commercially available Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate, a key building block in the synthesis of modified peptides and other pharmaceuticals. This document outlines the expected purity from various suppliers, details the analytical methods for verification, and discusses potential impurities and alternative reagents.
Commercial Availability and Stated Purity
This compound is available from several chemical suppliers. The stated purity levels are generally high, though they vary between vendors. Below is a summary of the information gathered from publicly available data. It is important to note that for lot-specific data, a Certificate of Analysis (COA) should always be requested from the supplier.
| Supplier | Stated Purity | Additional Information |
| MedchemExpress | 99.9% | ee: 100.00% |
| Chem-Impex | ≥ 99.5% | by chiral HPLC |
| Thermo Fisher Scientific (Alfa Aesar) | 98% | |
| Iodo Chemical | 98% | |
| Sigma-Aldrich | 97% | |
| American Elements | Can be produced in high and ultra-high purity forms (99%, 99.9%, 99.99%, 99.999%, and higher) |
Experimental Protocols for Purity Determination
The primary methods for assessing the purity of this compound are High-Performance Liquid Chromatography (HPLC) for both chemical and enantiomeric purity, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification of impurities.
Chiral High-Performance Liquid Chromatography (HPLC)
A reliable method for determining the enantiomeric purity of the target compound has been published in Organic Syntheses. This method is detailed below.
Instrumentation:
-
HPLC system with a UV detector
Column:
-
Chiralpak AS, 250 x 4.6 mm
-
Preceded by a 2-cm Supelco Si precolumn
Mobile Phase:
-
10% Isopropanol in Heptane
Flow Rate:
-
1.0 mL/min
Detection:
-
UV at a suitable wavelength (e.g., 210-220 nm)
Expected Retention Times:
-
(R)-enantiomer (desired product): ~14.5 min
-
(S)-enantiomer: ~11.5 min
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are crucial for confirming the chemical structure and identifying any impurities. Spectral data for the pure compound is available from public databases such as PubChem, with data attributed to suppliers like Sigma-Aldrich.
Expected ¹H NMR Spectral Data (in CDCl₃):
-
δ ~ 1.45 ppm (s, 9H): tert-butyl group protons
-
δ ~ 3.6-3.7 ppm (m, 2H): -CH₂I protons
-
δ ~ 3.75 ppm (s, 3H): methyl ester protons
-
δ ~ 4.5 ppm (m, 1H): α-proton
-
δ ~ 5.1 ppm (br d, 1H): NH proton
Expected ¹³C NMR Spectral Data (in CDCl₃):
-
δ ~ 28.3 ppm: (CH₃)₃C
-
δ ~ 52.8 ppm: OCH₃
-
δ ~ 54.0 ppm: α-carbon
-
δ ~ 80.5 ppm: C(CH₃)₃
-
δ ~ 155.0 ppm: C=O (Boc)
-
δ ~ 170.5 ppm: C=O (ester)
-
The iodinated methylene carbon signal can be expected in the region of δ ~ 5-15 ppm .
Potential Impurities
Based on the common synthetic route starting from Boc-L-serine methyl ester, potential impurities could include:
-
Starting materials: Unreacted Boc-L-serine methyl ester or the tosylated intermediate.
-
Solvent residues: Residual solvents from the reaction and purification steps (e.g., acetone, ethyl acetate, hexanes).
-
Byproducts of elimination: Small amounts of the corresponding dehydroalanine derivative.
-
The wrong enantiomer: The (S)-enantiomer, which can be detected and quantified by chiral HPLC.
Comparison with Alternatives
This compound is a valuable reagent for introducing an iodinated alanine residue into peptides. This functionality can be used for subsequent cross-coupling reactions to introduce a wide variety of moieties. Alternatives generally involve other protected amino acids with different functionalities at the β-position.
| Alternative Compound | Functionality Introduced | Key Advantages |
| Boc-L-Dap(Fmoc)-OH | Protected amine | Allows for orthogonal deprotection and subsequent derivatization. |
| Boc-L-Asp(OtBu)-OH | Protected carboxylic acid | Provides a site for amide bond formation or other modifications. |
| Boc-L-Cys(Trt)-OH | Protected thiol | Enables disulfide bond formation or conjugation. |
| Boc-L-Ser(tBu)-OH | Protected hydroxyl | Can be a site for phosphorylation or glycosylation studies. |
The choice of an alternative depends on the specific synthetic goal and the desired functionality in the final peptide.
Visualizing Experimental and Logical Workflows
To further clarify the processes involved in purity analysis and the selection of reagents, the following diagrams are provided.
Caption: Workflow for the Purity Analysis of this compound.
Caption: Decision tree for selecting a β-functionalized alanine derivative for peptide synthesis.
A Comparative Guide to HPLC Methods for Analyzing Reactions of Boc-3-iodo-L-alanine Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for monitoring the progress and purity of chemical reactions involving complex organic molecules. This guide provides a comparative overview of suitable HPLC methods for the analysis of reactions with Boc-3-iodo-L-alanine methyl ester, a key building block in the synthesis of non-natural amino acids and peptidomimetics. We present a comparison of reversed-phase and chiral HPLC methods, detailed experimental protocols, and logical workflows to aid in method selection and application.
Method Comparison: Reversed-Phase vs. Chiral HPLC
The choice between reversed-phase and chiral HPLC methods depends on the specific analytical goal. Reversed-phase HPLC is ideal for monitoring reaction progress and assessing the purity of the starting material and products, while chiral HPLC is essential for determining the enantiomeric excess and confirming the stereochemical integrity of the chiral center throughout the reaction sequence.
| Feature | Reversed-Phase HPLC (RP-HPLC) | Chiral HPLC |
| Primary Application | Monitoring reaction conversion, purity analysis of starting materials, intermediates, and final products. | Determination of enantiomeric purity (ee%), separation of enantiomers. |
| Stationary Phase | C18 or C8 bonded silica | Chiral Stationary Phase (CSP), e.g., polysaccharide-based (Cellulose, Amylose) or macrocyclic glycopeptide-based (Teicoplanin, Vancomycin). |
| Typical Mobile Phase | Acetonitrile/Water or Methanol/Water gradients with additives like TFA or formic acid. | Hexane/Isopropanol, or polar organic and reversed-phase modifiers with or without acidic/basic additives. |
| Key Performance Metric | Resolution of reactants from products and byproducts. | Enantiomeric resolution (Rs), separation factor (α). |
| Example Use Case | Tracking the consumption of Boc-3-iodo-L-alanine methyl ester in a Suzuki coupling reaction. | Verifying that no racemization has occurred during a coupling or deprotection step. |
Experimental Protocols
Below are detailed protocols for both reversed-phase and chiral HPLC analysis of reactions involving Boc-3-iodo-L-alanine methyl ester.
Protocol 1: Reversed-Phase HPLC for Reaction Monitoring
This method is suitable for monitoring the progress of reactions such as Suzuki or Sonogashira couplings where Boc-3-iodo-L-alanine methyl ester is a reactant.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[1]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.[1]
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 220 nm.[1]
-
Sample Preparation: Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture and dilute it with 1 mL of a 50:50 mixture of Mobile Phase A and B. Filter through a 0.22 µm syringe filter before injection.
Expected Retention Times (Simulated Data):
| Compound | Retention Time (min) |
| Boc-3-iodo-L-alanine methyl ester | 15.2 |
| Suzuki Coupling Product (e.g., with Phenylboronic acid) | 18.5 |
| Sonogashira Coupling Product (e.g., with Phenylacetylene) | 19.1 |
| Deprotected Boc-3-iodo-L-alanine methyl ester | 8.7 |
Protocol 2: Chiral HPLC for Enantiomeric Purity Analysis
This method is designed to separate the L- and D-enantiomers of Boc-3-iodo-alanine methyl ester and its reaction products to assess enantiomeric purity.
-
Column: Chiral Stationary Phase, e.g., CHIRALPAK® IC (amylose-based) or CHIROBIOTIC® T (teicoplanin-based).
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve a small amount of the purified product in the mobile phase. Filter through a 0.22 µm syringe filter before injection.
Expected Retention Times (Simulated Data on CHIRALPAK® IC):
| Compound | Retention Time (min) |
| Boc-3-iodo-L -alanine methyl ester | 12.5 |
| Boc-3-iodo-D -alanine methyl ester | 14.8 |
| Suzuki Product of L -enantiomer | 16.2 |
| Suzuki Product of D -enantiomer | 18.9 |
Mandatory Visualizations
The following diagrams illustrate the logical workflows for selecting an appropriate HPLC method and for a typical reaction monitoring experiment.
References
A Comparative Guide to Boc vs. Fmoc Protection for 3-Iodo-Alanine in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of modified peptides, the choice of protecting group for unnatural amino acids is a critical decision that influences the overall efficiency and success of the synthetic strategy. 3-iodo-alanine is a valuable building block for introducing a reactive handle for various bioconjugation techniques, including radiolabeling and cross-coupling reactions.[1][2] This guide provides an objective comparison of the two most common Nα-protecting groups, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), for the protection of 3-iodo-alanine, supported by experimental data and detailed protocols.
The fundamental difference between the Boc and Fmoc strategies lies in their lability; the Boc group is removed under acidic conditions, while the Fmoc group is cleaved by a base.[][4] This dictates the choice of reagents and conditions throughout the peptide synthesis, impacting yield, purity, and compatibility with other sensitive functional groups.
Quantitative Performance Comparison
While a direct head-to-head comparison under identical conditions for 3-iodo-alanine is not extensively documented in a single source, the following table summarizes the typical quantitative performance characteristics of the Boc and Fmoc strategies in solid-phase peptide synthesis (SPPS), which are applicable to the incorporation of 3-iodo-alanine.
| Parameter | Boc-3-iodo-alanine Strategy | Fmoc-3-iodo-alanine Strategy | Notes |
| Coupling Efficiency | >99% | >99.5% | Both methods offer high coupling efficiency with modern activators. The Fmoc strategy is often cited as being slightly more efficient and reproducible.[5] |
| Deprotection Time | 15-30 minutes per cycle | 5-20 minutes per cycle | Fmoc deprotection is generally faster.[4][5] |
| Crude Peptide Purity | 70-85% | 85-95% | The milder conditions of the Fmoc strategy typically result in higher crude purity with fewer side products.[5] |
| Final Peptide Yield | 15-35% | 20-40% | Final yield is highly dependent on peptide length, sequence, and purification efficiency.[5] |
| Stability of Protecting Group | Stable to basic conditions. | Stable to acidic conditions.[6] | This orthogonality is key to selective deprotection strategies.[7] |
| Cleavage from Resin | Requires strong acids (e.g., HF, TFMSA).[4] | Mildly acidic conditions (e.g., TFA).[5] |
Experimental Protocols
Synthesis of N-(tert-Butoxycarbonyl)-β-iodo-L-alanine Methyl Ester
This protocol is adapted from a reliable procedure for the multigram synthesis of the Boc-protected 3-iodo-alanine derivative.[8]
Part A: N-(tert-Butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester
-
A 500-mL, one-necked, round-bottomed flask equipped with a magnetic stir bar and a rubber septum is charged with 26.1 g (119 mmol) of N-(tert-butoxycarbonyl)-L-serine methyl ester, 200 mL of CH2Cl2, 0.700 g (6.0 mmol) of 4-dimethylaminopyridine (4-DMAP), and 1.1 g (12 mmol) of Me3NHCl.
-
The solution is cooled to 0°C in an ice bath.
-
Freshly recrystallized p-toluenesulfonyl chloride (22.7 g, 119 mmol) is added.
-
A solution of 17 mL (119 mmol) of triethylamine (Et3N) in 50 mL of CH2Cl2 is added dropwise over 40 minutes.
-
The resulting slurry is stirred at 0°C for 2 hours and then poured into a mixture of 100 mL of ice, 100 mL of water, and 50 mL of 2M HCl solution.
-
The aqueous layer is extracted with 100 mL of CH2Cl2.
-
The combined organic layers are washed twice with 60-mL portions of brine, dried over magnesium sulfate, and concentrated by rotary evaporation to yield the crude product.
-
The product is purified by recrystallization to yield a white solid (typically 64-69% yield).[8]
Part B: N-(tert-Butoxycarbonyl)-β-iodo-L-alanine methyl ester
-
A 250-mL, one-necked, round-bottomed flask equipped with a magnetic stir bar and a rubber septum is charged with 27.8 g (74.0 mmol) of the product from Part A and 160 mL of acetone.
-
The solution is stirred at room temperature, and 13.4 g (89.0 mmol) of NaI is added in one portion.
-
The reaction mixture is stirred for an appropriate time until TLC analysis indicates the completion of the reaction (typically monitored against the starting material).[8]
-
The solvent is removed by rotary evaporation, and the residue is partitioned between ethyl acetate and water.
-
The organic layer is washed with brine, dried over magnesium sulfate, and concentrated to give the final product. The product can be stored in a refrigerator for over a year with no evidence of decomposition.[8]
Synthesis of N-Fmoc-3-iodo-L-alanine
The synthesis of Fmoc-3-iodo-L-alanine can be achieved through the protection of L-alanine followed by iodination, or by starting from a precursor like 3-hydroxy-L-alanine (L-serine).
Method: From L-alanine
-
Fmoc Protection: L-alanine is dissolved in a suitable solvent system (e.g., aqueous acetone or dioxane). Fmoc-Cl or Fmoc-OSu is added in the presence of a base like sodium bicarbonate or triethylamine at 0°C to room temperature. The reaction progress is monitored by TLC. Upon completion, the product is isolated by extraction and purified.
-
Iodination: The resulting Fmoc-L-alanine is then iodinated at the β-position. This can be a challenging step and may involve radical conditions or the use of specific iodinating agents like N-iodosuccinimide (NIS) in the presence of a radical initiator. The specific conditions would need to be optimized.
Method: From L-serine (conceptual)
-
Fmoc Protection: L-serine is protected with an Fmoc group as described above.
-
Activation of Hydroxyl Group: The hydroxyl group of Fmoc-L-serine is activated, for example, by conversion to a tosylate or mesylate.
-
Nucleophilic Substitution: The activated hydroxyl group is displaced by iodide using a source like sodium iodide in a suitable solvent (e.g., acetone), analogous to the synthesis of the Boc-protected version.[8]
Visualization of Synthetic and Deprotection Pathways
Caption: Synthesis workflow for Boc-3-iodo-alanine methyl ester.
Caption: Conceptual synthesis workflow for Fmoc-3-iodo-alanine.
Caption: Orthogonal deprotection of Boc and Fmoc groups in SPPS.
Efficacy Comparison and Recommendations
Boc-3-iodo-alanine:
-
Advantages:
-
Disadvantages:
-
Deprotection requires repetitive treatment with strong acid (e.g., TFA), which can lead to the degradation of sensitive residues.[4]
-
The final cleavage from the resin often requires hazardous reagents like hydrofluoric acid (HF), necessitating specialized equipment.[4]
-
The strategy is considered semi-orthogonal as both the Nα-protection and many side-chain protecting groups are acid-labile, differing only in the degree of acid strength required for removal.[4]
-
Fmoc-3-iodo-alanine:
-
Advantages:
-
The Fmoc group is removed under mild basic conditions (e.g., 20% piperidine in DMF), which is compatible with most acid-sensitive functionalities.[1][]
-
The Fmoc/tBu strategy is a fully orthogonal system, allowing for selective deprotection and modification of side chains while the peptide is still on the resin.[4][7]
-
The final cleavage from the resin uses milder acidic cocktails (e.g., TFA-based), which are less harsh and do not require specialized equipment.[5]
-
The UV absorbance of the dibenzofulvene-piperidine adduct allows for real-time monitoring of the deprotection step.[4][9]
-
-
Disadvantages:
-
The Fmoc group can be prematurely cleaved by the free amino group of the growing peptide chain, especially during slow coupling reactions.
-
Base-labile side reactions, such as aspartimide formation, can be a concern with certain peptide sequences.[4]
-
The starting materials for Fmoc-protected amino acids can be more expensive than their Boc-protected counterparts.[]
-
Conclusion
The choice between Boc and Fmoc protection for 3-iodo-alanine depends heavily on the specific requirements of the peptide being synthesized.
The Fmoc strategy is generally the preferred method for modern solid-phase peptide synthesis due to its milder deprotection conditions, true orthogonality, and higher crude peptide purity.[5][10] This makes it particularly suitable for the synthesis of peptides containing acid-sensitive residues or modifications. The ability to perform on-resin modifications, facilitated by the orthogonal protection scheme, is a significant advantage when working with a functionalized amino acid like 3-iodo-alanine.
The Boc strategy , while being a more traditional and robust method, is often reserved for specific applications, such as the synthesis of very long or aggregation-prone peptides.[4] The harsh acidic conditions required for deprotection and cleavage are a significant drawback and may not be ideal for preserving the integrity of the iodo-functional group throughout the synthesis.
For researchers aiming to incorporate 3-iodo-alanine for subsequent modifications, the orthogonality and milder conditions of the Fmoc strategy offer greater flexibility and are more likely to result in a higher yield of the desired, pure product.
References
- 1. Buy N-Fmoc-3-iodo-L-alanine tert-butyl ester | 282734-33-2 [smolecule.com]
- 2. Fmoc-3-iodo-L-Alanine methyl ester - SRIRAMCHEM [sriramchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chempep.com [chempep.com]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. nbinno.com [nbinno.com]
- 10. kilobio.com [kilobio.com]
A Guide to the Structural Analysis of Peptides Incorporating (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the use of the synthetic amino acid, (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate, in the structural analysis of peptides. By incorporating an iodine atom into the peptide backbone, this building block offers unique advantages in various analytical techniques. This document compares its application with standard methodologies and provides supporting experimental context.
Introduction to (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate
(R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate, also known as N-(tert-Butoxycarbonyl)-3-iodo-L-alanine methyl ester or Boc-β-iodo-Ala-OMe, is a commercially available derivative of the amino acid alanine.[1][2][3] Its structure includes a tert-butoxycarbonyl (Boc) protecting group on the amine, making it suitable for Boc solid-phase peptide synthesis (SPPS).[2] The key feature of this molecule is the iodine atom at the β-carbon, which serves as a valuable tool for structural elucidation.
The incorporation of this iodinated amino acid into a peptide sequence provides a unique analytical handle that can be exploited in several structural biology techniques. This guide will explore its application in mass spectrometry, X-ray crystallography, and nuclear magnetic resonance (NMR) spectroscopy, comparing the potential benefits and drawbacks to conventional approaches.
Comparison of Structural Analysis Techniques
The introduction of an iodine atom via (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate can significantly impact the structural analysis of peptides. Below is a comparison of its use in key analytical methods versus standard practices.
Table 1: Performance Comparison of Structural Analysis Methods
| Analytical Technique | Standard Method (Unmodified Peptide) | Method with Incorporated 3-Iodoalanine | Potential Advantages of 3-Iodoalanine Incorporation | Potential Disadvantages of 3-Iodoalanine Incorporation |
| Mass Spectrometry (MS) | Analysis of native peptide fragmentation patterns (e.g., b- and y-ions) for sequence determination. | Analysis of peptide with a +126.9 Da mass shift per incorporation. Potential for altered fragmentation patterns. Can be used to create an internal standard with a distinct mass.[4] | Facilitates quantitative analysis through isotopic labeling or use as an internal standard.[4] The iodine atom can provide a unique mass tag for easier identification in complex mixtures. | May alter ionization efficiency and fragmentation pathways, requiring modified analysis protocols. Increased hydrophobicity can affect chromatographic separation. |
| X-ray Crystallography | Relies on finding suitable crystallization conditions and solving the phase problem, which can be challenging. | The iodine atom acts as a heavy-atom derivative, providing a strong anomalous signal for phasing.[5][6] | Significantly simplifies the process of solving the phase problem using techniques like Single-wavelength Anomalous Dispersion (SAD).[6] The defined position of the iodine atom aids in accurate structure determination. | May alter crystal packing and, in rare cases, the peptide conformation. Requires access to a synchrotron or a suitable in-house X-ray source for anomalous data collection.[6] |
| NMR Spectroscopy | Relies on the analysis of chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs) of ¹H, ¹³C, and ¹⁵N to determine 3D structure in solution.[7][8][9] | Analysis of the peptide structure with potential for localized chemical shift perturbations near the 3-iodoalanine residue. | The heavy iodine atom may induce subtle changes in the chemical shifts of nearby protons, providing localized structural constraints. | Iodine itself is not a standard NMR-active nucleus for peptide structure determination. The benefits are less direct compared to MS and X-ray crystallography. May increase the rate of relaxation of nearby nuclei, potentially broadening signals. |
Experimental Protocols
Detailed methodologies for the incorporation of (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate and subsequent structural analysis are provided below.
Protocol 1: Incorporation of (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate via Boc-SPPS
This protocol is adapted from standard Boc solid-phase peptide synthesis procedures.[10]
1. Resin Preparation:
- Swell the appropriate resin (e.g., Merrifield resin) in dichloromethane (DCM) for 1 hour in a reaction vessel.
- Attach the first Boc-protected amino acid to the resin using a standard method, such as the cesium salt method.
2. Deprotection:
- Wash the resin-bound peptide with DCM.
- Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin and agitate for 2 minutes.
- Drain the solution, add a fresh solution of 50% TFA in DCM, and agitate for 30 minutes.
- Wash the resin with DCM and N,N-Dimethylformamide (DMF).
3. Neutralization:
- Add a solution of 10% diisopropylethylamine (DIEA) in DMF to the resin and agitate for 5 minutes. Repeat this step.
- Wash the resin with DMF.
4. Coupling of (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate:
- In a separate vial, dissolve (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate (3 equivalents) and a coupling agent such as HBTU (3 equivalents) in DMF.
- Add DIEA (6 equivalents) to the solution to activate the amino acid.
- Add the activated amino acid solution to the deprotected and neutralized resin-bound peptide.
- Agitate the mixture for 1-2 hours.
- Monitor the coupling reaction using a qualitative test (e.g., ninhydrin test).
5. Capping (Optional):
- If the coupling is incomplete, cap any unreacted amino groups by treating the resin with a solution of acetic anhydride and pyridine in DCM.
6. Chain Elongation:
- Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
7. Cleavage and Deprotection:
- After the final amino acid is coupled and the N-terminal Boc group is removed, wash the peptide-resin thoroughly and dry it under vacuum.
- Treat the dried resin with a cleavage cocktail (e.g., HF/anisole) to cleave the peptide from the resin and remove side-chain protecting groups.
8. Purification:
- Precipitate the crude peptide in cold diethyl ether.
- Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Confirm the identity and purity of the final product by mass spectrometry.
Protocol 2: Structural Analysis by Mass Spectrometry
1. Sample Preparation:
- Dissolve the purified iodinated peptide in a suitable solvent (e.g., a mixture of water, acetonitrile, and 0.1% formic acid).
2. LC-MS/MS Analysis:
- Inject the peptide solution into a liquid chromatography system coupled to a mass spectrometer (e.g., ESI-Q-TOF or Orbitrap).
- Separate the peptide from any minor impurities using a C18 reversed-phase column with a suitable gradient of acetonitrile in water with 0.1% formic acid.
- Acquire mass spectra in both MS1 (full scan) and MS/MS (fragmentation) modes.
- In MS1, identify the precursor ion corresponding to the iodinated peptide.
- In MS/MS, select the precursor ion for fragmentation using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
3. Data Analysis:
- Analyze the MS/MS spectrum to identify the fragment ions (b- and y-ions).
- The presence of the 3-iodoalanine will result in a characteristic mass for the corresponding fragment ions.
- Use database search algorithms (e.g., Mascot, SEQUEST) with the modification (+125.99 Da for the iodo-methylene group replacing a hydrogen on the alanine backbone) specified to confirm the peptide sequence.
Protocol 3: Structural Analysis by X-ray Crystallography
1. Crystallization:
- Screen for crystallization conditions for the purified iodinated peptide using commercially available screening kits.
- Optimize the lead conditions (e.g., precipitant concentration, pH, temperature) to obtain diffraction-quality crystals.
2. Data Collection:
- Cryo-protect the crystal if necessary and mount it on a goniometer.
- Collect X-ray diffraction data at a synchrotron beamline or a suitable in-house X-ray source.
- To leverage the anomalous signal from the iodine atom, collect data at a wavelength where iodine has a significant anomalous scattering component (e.g., Cu Kα radiation at 1.54 Å).[6]
3. Structure Determination:
- Process the diffraction data using software such as XDS or HKL2000.
- Use the anomalous data to locate the position of the iodine atom and calculate initial phases using the Single-wavelength Anomalous Dispersion (SAD) method.
- Build an initial model of the peptide into the resulting electron density map using software like Coot.
- Refine the model against the diffraction data using refinement software such as Phenix or REFMAC5.
4. Validation and Deposition:
- Validate the final structure using tools like MolProbity.
- Deposit the coordinates and structure factors in the Protein Data Bank (PDB).
Visualizing Workflows and Concepts
The following diagrams illustrate the experimental workflows and the logical relationships in the structural analysis of peptides containing (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate.
Caption: Workflow for incorporating 3-iodoalanine into a peptide via Boc-SPPS.
Caption: Overview of structural analysis pathways for an iodinated peptide.
Conclusion
The use of (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate as a building block in peptide synthesis offers a strategic advantage for structural analysis, particularly in mass spectrometry and X-ray crystallography. While direct comparative data is limited, the known principles of heavy-atom effects in these techniques strongly suggest its utility. For mass spectrometry, it provides a tool for quantification and identification. For X-ray crystallography, it offers a powerful method for solving the phase problem. Its role in NMR spectroscopy is less pronounced but may offer subtle advantages for studying local conformation. The choice of incorporating this amino acid should be guided by the primary analytical technique intended for the structural elucidation of the target peptide. Further research directly comparing the performance of peptides containing 3-iodoalanine with their unmodified counterparts would be highly valuable to the scientific community.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Boc-β-iodo-Ala-OMe 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Iodo-Labeling of Peptides for Quantitative MALDI MS Analysis─Screening for Bacteria-Binding Peptides from a Glycine-Zipper Library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An overview of heavy-atom derivatization of protein crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. chem.uzh.ch [chem.uzh.ch]
- 8. researchgate.net [researchgate.net]
- 9. NMR Spectroscopy of Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides detailed, step-by-step procedures for the safe disposal of Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate, ensuring compliance with safety regulations and minimizing environmental impact.
I. Immediate Safety and Hazard Information
This compound is a halogenated organic compound that requires careful handling. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.
Hazard Identification and Safety Precautions:
| Hazard Class | GHS Hazard Statement | Pictogram | Precautionary Measures |
| Skin Irritation (Category 2) | H315: Causes skin irritation[1] | GHS07 (Exclamation Mark) | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P317: If skin irritation occurs: Get medical help. P362+P364: Take off contaminated clothing and wash it before reuse.[1] |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation[1] | GHS07 (Exclamation Mark) | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P317: If eye irritation persists: Get medical help.[1] |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation[1] | GHS07 (Exclamation Mark) | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P319: Get medical help if you feel unwell.[1] |
| General Disposal | P501: Dispose of contents/container to a licensed hazardous-waste disposal contractor or collection site.[1][2] | Not Applicable | Follow the detailed disposal procedures outlined in this document. |
II. Logistical and Operational Disposal Plan
The proper disposal of this compound is managed by treating it as a halogenated organic waste .[3] This classification is due to the presence of iodine in its structure. Halogenated waste streams are typically incinerated at high temperatures in specialized facilities to ensure complete destruction and prevent the release of harmful substances into the environment.[3]
Key Principles of Disposal:
-
Segregation: Never mix halogenated organic waste with non-halogenated organic waste.[4] The disposal of mixed waste is more complex and significantly more expensive.
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for halogenated organic compounds.[5][6]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the name of the chemical(s), and the appropriate hazard pictograms.[5]
-
Closed Container: Keep the waste container securely closed except when adding waste.[5][6]
-
Avoid Contamination: Do not mix this waste with other categories of waste such as acids, bases, or heavy metals.[4][5]
III. Step-by-Step Disposal Protocol
This protocol provides a clear workflow for the safe disposal of this compound from the laboratory setting.
Experimental Workflow for Disposal:
Detailed Steps:
-
Preparation and Safety:
-
Before handling the waste, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and safety glasses or goggles.
-
Identify the designated waste container for halogenated organic compounds . This is often color-coded or explicitly labeled.[3]
-
-
Waste Transfer:
-
Carefully transfer the neat compound or solutions containing this compound into the designated halogenated waste container.
-
Use a funnel if necessary to avoid spills.
-
If transferring a solid, use a spatula and ensure no dust is generated.
-
-
Container Rinsing (for empty containers of the pure substance):
-
Rinse the empty container with a small amount of a suitable organic solvent (e.g., acetone).
-
Transfer the rinsate into the halogenated organic waste container.
-
Repeat the rinsing process two more times.
-
Deface the label on the empty, rinsed container before disposing of it as regular laboratory glass or plastic waste, in accordance with your institution's policies.
-
-
Sealing and Labeling:
-
After transferring the waste, securely close the lid of the hazardous waste container.[5]
-
Ensure the waste container is accurately labeled with its contents, including the full chemical name of this compound and an estimate of the quantity added.
-
-
Storage and Collection:
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated and away from incompatible materials.
-
Once the container is full, or in accordance with your institution's waste pickup schedule, arrange for its collection by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2]
-
IV. Logical Relationships in Disposal Decision-Making
The following diagram illustrates the decision-making process for the disposal of laboratory chemical waste, highlighting the path for halogenated compounds like this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
References
Personal protective equipment for handling Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate
Essential Safety and Handling Guide for Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 170848-34-7
-
Molecular Formula: C₉H₁₆INO₄
Hazard Identification and GHS Classifications: This compound is classified as hazardous.[1] Always consult the Safety Data Sheet (SDS) before use.
-
Skin Corrosion/Irritation: Category 2 (H315 - Causes skin irritation).[1]
-
Serious Eye Damage/Eye Irritation: Category 2A (H319 - Causes serious eye irritation).[1]
-
Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory tract irritation (H335 - May cause respiratory irritation).[1]
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound.
| Protection Type | Specific Equipment | Rationale |
| Hand Protection | Nitrile rubber gloves | Protects against skin contact and irritation.[2] |
| Eye Protection | Safety glasses with side shields or goggles | Prevents eye irritation from splashes or dust.[2] |
| Body Protection | Laboratory coat | Protects clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated fume hood | Minimizes inhalation of dust or vapors, preventing respiratory irritation.[2] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[2]
-
Ensure an eyewash station and safety shower are readily accessible in the immediate work area.[2]
-
Keep the container tightly closed when not in use.
2. Handling the Compound:
-
Wear all prescribed PPE before handling the compound.
-
Avoid direct contact with skin and eyes.
-
Do not breathe dust or vapors.
-
When weighing or transferring the solid, do so carefully to avoid creating dust.
3. Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Protect from light.
-
Store away from incompatible materials such as strong oxidizing agents.
4. Emergency Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Disposal Plan
1. Waste Classification:
-
This compound and any materials contaminated with it are considered hazardous waste.
2. Segregation and Collection:
-
Collect waste in a designated, clearly labeled, and sealed, shatter-resistant container.
-
It is crucial to segregate halogenated organic waste from non-halogenated waste streams.
3. Treatment and Disposal:
-
Iodine-containing waste can often be neutralized by treatment with a reducing agent solution, such as sodium thiosulfate, to convert the iodine to the less harmful iodide ion.[3]
-
All chemical waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
-
Never dispose of this chemical down the drain.[4]
Experimental Workflow
Caption: Chemical Handling Workflow Diagram
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
